4-Chloro-2-methylquinoline-6-boronic acid
Description
Properties
IUPAC Name |
(4-chloro-2-methylquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BClNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKHIBVGITMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C(N=C2C=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 4-Chloro-2-methylquinoline-6-boronic Acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
4-Chloro-2-methylquinoline-6-boronic acid is a highly valuable heterocyclic building block in contemporary medicinal chemistry and materials science. Its structural motifs—a reactive 4-chloro group amenable to nucleophilic substitution, a quinoline core prevalent in pharmacologically active agents, and a versatile 6-boronic acid handle for palladium-catalyzed cross-coupling reactions—make it a strategic intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule. We will dissect two strategic approaches: a classical, robust pathway commencing from a halogenated quinoline precursor, and a modern, atom-economical route employing direct C-H activation. The discussion emphasizes the underlying chemical principles, the rationale for methodological choices, and field-proven experimental protocols, offering researchers a comprehensive resource for the reliable synthesis of this key intermediate.
Introduction: The Strategic Value of a Trifunctional Building Block
Quinolines are a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. The incorporation of a boronic acid moiety transforms the quinoline into a powerful intermediate for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is indispensable for forging carbon-carbon bonds.[1] The target molecule, this compound, offers three distinct points for molecular elaboration:
-
C4-Chloride: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides).[2][3]
-
C6-Boronic Acid: This functional group is the cornerstone for Suzuki-Miyaura coupling, enabling the facile installation of aryl, heteroaryl, or vinyl groups.[1][4]
-
C2-Methyl Group: While less reactive, the methyl group can be a site for functionalization or can serve as a critical steric or electronic modulator in the final molecule's interaction with a biological target.
This trifunctional nature allows for divergent and convergent synthetic strategies, making it a highly sought-after intermediate in the development of novel kinase inhibitors, anti-fibrotic agents, and other potential therapeutics.[5][6]
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals two primary synthetic disconnections, each forming the basis of a distinct forward-synthesis strategy. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction types.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: The Classical Halogen-Intermediate Route
This pathway is arguably the most established and reliable method. It relies on the synthesis of a quinoline core that already contains a halogen (typically bromine) at the 6-position, which then serves as a handle for a subsequent palladium-catalyzed borylation reaction.
Workflow
Caption: Workflow for the Halogen-Intermediate Route.
Causality and Experimental Choices
-
Step 1: Quinoline Formation (Combes Synthesis): The Combes synthesis, or similar acid-catalyzed cyclizations of anilines with β-diketones (in this case, aniline with acetylacetone), is a robust method for constructing the quinoline core. Starting with 4-bromoaniline ensures the bromine is correctly positioned from the outset. The reaction typically yields the 4-hydroxyquinoline tautomer.
-
Step 2: Chlorination: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][3] It acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This step is often the yield-limiting and most hazardous part of the sequence, requiring careful control of temperature and quenching procedures.
-
Step 3: Miyaura Borylation: This is the key C-B bond-forming step. The reaction between the 6-bromoquinoline intermediate and bis(pinacolato)diboron (B₂pin₂) is catalyzed by a palladium(0) species.[5][6]
-
Catalyst System: A common and effective system is Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and a base like potassium acetate (KOAc). The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Boron Source: B₂pin₂ is used because the resulting pinacol boronate ester is stable, crystalline, and easily purified by chromatography, yet readily hydrolyzed to the boronic acid in the final step.
-
-
Step 4: Hydrolysis: The final deprotection of the pinacol ester is typically achieved under acidic conditions (e.g., with HCl) or by transesterification. This step liberates the free boronic acid, which can often be precipitated from the reaction mixture.
Pathway 2: The Modern C-H Activation Route
This pathway represents a more elegant and atom-economical approach, avoiding the pre-installation of a halogen at the target position. It relies on the direct, regioselective borylation of a C-H bond on the quinoline ring.
Workflow
Caption: Workflow for the C-H Activation Route.
Causality and Experimental Choices
-
Step 1: Substrate Synthesis: The synthesis of the 4-chloro-2-methylquinoline substrate is more direct in this pathway, often starting from p-chloroaniline and reacting with a suitable partner like ethyl acetoacetate followed by chlorination with POCl₃.[7]
-
Step 2: Iridium-Catalyzed C-H Borylation: This is the crux of the modern pathway. Iridium catalysts are uniquely suited for C-H borylation due to their high activity and distinct regioselectivity patterns compared to palladium.[8]
-
Catalyst System: The combination of an iridium precursor like [Ir(OMe)COD]₂ and a bipyridyl ligand such as 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy) is a state-of-the-art system for this transformation.[8]
-
Regioselectivity: This is the most critical challenge. For quinolines, C-H borylation is often directed by steric factors. The most accessible and least sterically hindered positions are typically favored. In the case of 4-chloro-2-methylquinoline, the C6 and C8 positions are electronically similar, but the steric environment around the nitrogen and the C2-methyl group can influence the catalyst's approach, often leading to a mixture of C6 and C8 borylated products.[9][10] Achieving high selectivity for the C6 position may require careful optimization of ligands, solvents, and temperature. The inherent directing capacity of the quinoline nitrogen plays a crucial role in activating specific C-H bonds towards the iridium catalyst.[10]
-
-
Step 3: Purification and Hydrolysis: Because this reaction can produce regioisomers, a robust purification step (e.g., column chromatography) is essential to isolate the desired 6-borylated pinacol ester before proceeding to hydrolysis, as described in Pathway 1.
Data Presentation: Pathway Comparison
| Parameter | Pathway 1: Halogen-Intermediate | Pathway 2: C-H Activation | Rationale & Justification |
| Number of Steps | 4-5 (from substituted aniline) | 3-4 (from substituted aniline) | C-H activation shortens the sequence by avoiding pre-functionalization. |
| Overall Yield | Generally predictable and moderate | Variable, highly dependent on regioselectivity | Pathway 1 is more established; Pathway 2 yields can be high if selectivity is controlled. |
| Atom Economy | Lower (uses stoichiometric halogen and generates salt waste) | Higher (C-H/C-B exchange is the primary transformation) | C-H activation avoids the mass of a leaving group like bromine. |
| Key Challenge | Handling of POCl₃; ensuring complete borylation | Achieving high regioselectivity for the C6-position | Pathway 1's challenge is process safety; Pathway 2's is chemical selectivity. |
| Purification | Generally straightforward | Can be complex due to potential regioisomers | The need to separate C6 and C8 isomers adds a significant purification burden to Pathway 2. |
| Applicability | Broadly applicable and reliable | More advanced; requires specialized catalysts and optimization | Pathway 1 is a workhorse; Pathway 2 is cutting-edge but less generalized. |
Experimental Protocols
Protocol 6.1: Synthesis of 4-Chloro-2-methylquinoline (Substrate for Pathway 2)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature.[7]
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 4-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford 4-chloro-2-methylquinoline as a solid.[7]
Protocol 6.2: Iridium-Catalyzed C-H Borylation (Key step of Pathway 2)
This protocol is a representative procedure based on established methods for heteroaromatic C-H borylation and requires optimization for this specific substrate.[8]
-
Reaction Setup: In a glovebox, add 4-chloro-2-methylquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(OMe)COD]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy, 3.0 mol%) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous solvent (e.g., tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME)) via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the formation of the product and consumption of starting material by GC-MS or LC-MS.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to separate the desired 6-(pinacolatoboryl) isomer from other isomers and starting material.
Protocol 6.3: Hydrolysis of Boronate Ester to Boronic Acid (Final Step)
-
Reaction Setup: Dissolve the purified 4-chloro-2-methyl-6-(pinacolatoboryl)quinoline (1.0 eq) in a mixture of acetone or THF and water.
-
Acidification: Add aqueous HCl (e.g., 2M solution) and stir the mixture vigorously at room temperature for 2-4 hours.[6]
-
Precipitation: The boronic acid product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Extraction: If the product remains in solution, neutralize the mixture and extract with a suitable organic solvent like ethyl acetate. After drying and concentration, the product can be obtained.
Conclusion
The synthesis of this compound can be approached through two distinct and viable strategies. The classical Halogen-Intermediate Route offers robustness and predictability, making it suitable for large-scale synthesis where process control and reliability are paramount. Its primary drawbacks are lower atom economy and the use of hazardous reagents like POCl₃. In contrast, the modern C-H Activation Route provides a more elegant, shorter, and atom-economical synthesis. However, its successful implementation hinges critically on controlling the regioselectivity of the borylation step, which can present a significant optimization challenge. The choice between these pathways will ultimately be guided by the specific project requirements, available expertise, and the scale of the synthesis. Both routes culminate in a highly valuable and versatile building block, poised for elaboration into the next generation of complex molecules for drug discovery and development.
References
-
El-Sayed, M. A. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1235. Available from: [Link]
-
Das, B. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(40), 25953-25958. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Available from: [Link]
-
Patel, N. B., & Mehta, J. C. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. ResearchGate. Available from: [Link]
-
Poulten, R. C., et al. (2019). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Organic Letters, 21(16), 6388-6392. Available from: [Link]
-
Caming Pharmaceutical Ltd. 8-Quinolineboronicacid CAS 86-58-8. Available from: [Link]
-
Quora. (2020). How might one synthesis 4-chloro quinoline? Available from: [Link]
-
Al-Hokbany, N., et al. (2023). Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines. Chemistry – A European Journal, 29(48), e202301734. Available from: [Link]
-
Al-Hokbany, N., et al. (2023). Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines. PubMed. Available from: [Link]
-
Das, B. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. National Institutes of Health. Available from: [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]
-
Wang, C.-W., et al. (2008). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available from: [Link]
-
Mondal, T., & Maiti, D. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available from: [Link]
-
Wang, C.-W., et al. (2008). 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach. Tetrahedron, 64(33), 7653-7661. Available from: [Link]
-
The Synthetic Collective. (2022). Meta-selective C-H Borylation with Dr. Tyler Pabst (Episode 106). YouTube. Available from: [Link]
-
Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available from: [Link]
-
ChemSynthesis. 2-chloro-6-methylquinoline. Available from: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2539. Available from: [Link]
- Kamal, A., et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents.
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. Available from: [Link]
-
Wulff, W. D., & Fossey, J. S. (2010). Molecular recognition with boronic acids—applications in chemical biology. Medical Principles and Practice, 19(5), 339-355. Available from: [Link]
Sources
- 1. caming.com [caming.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]
- 6. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-methylquinoline-6-boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of molecular design. Its rigid, planar structure and rich electronic properties have made it a privileged core in a multitude of approved therapeutics and functional materials. The strategic introduction of multiple reactive handles onto this scaffold exponentially increases its utility, allowing for precise, multi-directional elaboration into complex molecular architectures. 4-Chloro-2-methylquinoline-6-boronic acid (CAS No. 1402238-27-0) emerges as a preeminent example of such a highly functionalized building block.[1][2][3]
This technical guide offers an in-depth exploration of the physicochemical properties, a proposed synthetic pathway, and the key applications of this compound. The insights provided herein are curated for the discerning researcher, aiming to leverage this compound's unique reactivity profile in drug discovery and advanced materials development.
Physicochemical Properties
The inherent characteristics of this compound dictate its behavior in both storage and reaction conditions. While comprehensive experimental data for this specific molecule is not extensively published, we can infer its properties from data on its core components and related analogs.
| Property | Value/Information | Source/Rationale |
| CAS Number | 1402238-27-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉BClNO₂ | [1][3] |
| Molecular Weight | 221.45 g/mol | [1][3] |
| Appearance | Predicted: White to off-white or pale yellow solid | Based on related quinoline and boronic acid compounds.[4][5] |
| Melting Point | Not experimentally determined. Predicted to be >150 °C. | Quinoline-6-boronic acid has a melting point of 144-145 °C.[6] The additional chloro and methyl groups on the quinoline core of the target molecule would likely increase the melting point due to increased molecular weight and potentially altered crystal packing. |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | Boronic acids generally exhibit some water solubility, which is pH-dependent.[4] The hydrophobic quinoline core will limit aqueous solubility. 4-Chloro-2-methylquinoline is slightly soluble in water. |
| pKa | Not experimentally determined. Predicted range: 8-9. | The pKa of phenylboronic acid is approximately 8.8. The electron-withdrawing nature of the quinoline ring is expected to lower the pKa of the boronic acid moiety. |
| Purity | Commercially available at ≥98% | [3] |
| Storage | Recommended: Refrigerated (2-8 °C) under an inert atmosphere. | Boronic acids can be susceptible to dehydration to form boroxines and oxidative degradation. Cool, dry, and inert conditions are optimal for long-term stability.[1] |
Proposed Synthesis Pathway
A robust and modular synthesis of this compound can be envisioned in a two-stage process, leveraging well-established named reactions. This proposed pathway begins with the synthesis of the 4-chloro-2-methylquinoline core, followed by a palladium-catalyzed borylation.
Stage 1: Synthesis of the 4-Chloro-2-methylquinoline Precursor
The initial synthesis of the quinoline core can be efficiently achieved via the Doebner-von Miller reaction, a classic and reliable method for generating quinolines.[7][8]
Reaction Scheme:
Caption: Proposed synthesis of the 6-bromo-4-chloro-2-methylquinoline precursor.
Step-by-Step Protocol (Stage 1):
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a mechanical stirrer with 4-bromoaniline.
-
Reagent Addition: Cautiously add a strong acid catalyst, such as hydrochloric acid or a Lewis acid like zinc chloride.
-
Doebner-von Miller Reaction: To the stirred mixture, slowly add crotonaldehyde. An exothermic reaction is expected. Following the addition, introduce an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). Heat the reaction mixture to reflux for several hours. Rationale: This one-pot reaction proceeds via a Michael addition of the aniline to crotonaldehyde, followed by cyclization and oxidation to form the aromatic quinoline ring.
-
Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH solution) and the crude 6-bromo-2-methylquinoline is extracted with an organic solvent. The product is purified by column chromatography or recrystallization.
-
Chlorination: The purified 6-bromo-2-methylquinoline is then heated with phosphorus oxychloride (POCl₃) to convert the corresponding quinolone (which can exist in tautomeric equilibrium) to the desired 6-bromo-4-chloro-2-methylquinoline.[9]
-
Purification: The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized. The product is extracted and purified.
Stage 2: Palladium-Catalyzed Borylation
The introduction of the boronic acid moiety at the 6-position is achieved via a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂). This is a modern and highly efficient method for the C-H borylation of aryl halides.
Reaction Scheme:
Caption: Proposed borylation and final deprotection to yield the target compound.
Step-by-Step Protocol (Stage 2):
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-4-chloro-2-methylquinoline, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition and Reaction: Add anhydrous, degassed solvent (e.g., dioxane or toluene) and heat the mixture to reflux for 12-24 hours. Rationale: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the diboron reagent and reductive elimination to form the C-B bond.
-
Isolation of Boronate Ester: Upon completion, the reaction is cooled, filtered, and the solvent is removed. The crude 4-chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is purified by column chromatography.
-
Hydrolysis to Boronic Acid: The purified pinacol boronate ester is then subjected to acidic hydrolysis (e.g., stirring with aqueous HCl in a suitable solvent like acetone or THF) to cleave the pinacol protecting group and afford the final this compound.
-
Final Purification: The product is isolated by filtration or extraction and can be further purified by recrystallization.
Key Applications in Research and Development
The synthetic utility of this compound stems from its two distinct and orthogonally reactive sites: the boronic acid at the 6-position and the chloro group at the 4-position. This allows for sequential, selective functionalization, making it a powerful tool in combinatorial chemistry and lead optimization.
Suzuki-Miyaura Cross-Coupling Reactions
The primary and most powerful application of the boronic acid moiety is its participation in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This enables the facile introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the quinoline core.
Illustrative Reaction Pathway:
Caption: Suzuki-Miyaura coupling of the title compound with an aryl halide.
Significance for Drug Discovery:
-
Scaffold Decoration: This reaction allows for the rapid generation of libraries of compounds with diverse substituents at the 6-position for structure-activity relationship (SAR) studies.
-
Access to Novel Chemical Space: By coupling with complex or novel aryl halides, researchers can explore previously inaccessible regions of chemical space, potentially leading to the discovery of new bioactive molecules.
Sequential and Orthogonal Reactivity
The chloro group at the 4-position is also a versatile handle for various transformations, including nucleophilic aromatic substitution (SNAᵣ) and other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling). The differential reactivity of the C4-Cl bond versus the C6-B(OH)₂ group allows for a planned, sequential synthesis. Typically, the Suzuki-Miyaura coupling at the 6-position can be performed under conditions that leave the 4-chloro group intact. Subsequently, the chloro group can be displaced by a nucleophile or engaged in a different cross-coupling reaction, enabling the synthesis of highly complex, tri-substituted quinolines.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term storage.[1]
Conclusion
This compound represents a sophisticated and highly valuable building block for the modern synthetic chemist. Its dual reactive sites, amenable to orthogonal chemical transformations, provide a direct and powerful entry point to a vast array of novel and complex quinoline derivatives. While detailed experimental data on the compound itself remains to be broadly published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the synthetic potential of this versatile molecule to drive innovation in their respective fields.
References
-
abcr GmbH. AB309348 | CAS 1402238-27-0. [Link]
-
Beijing Xinheng Technology Co., Ltd. This compound - CAS:1402238-27-0. [Link]
-
PubChem. 4-Chloro-2-methylquinoline. [Link]
-
ChemBK. QUINOLINE-6-BORONIC ACID - Introduction. [Link]
-
The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]
- Google Patents.
-
Aribo Biotechnology. CAS: 4295-06-1 Name: 4-Chloro-2-methylquinoline. [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
PubChem. 4-Chloroquinoline. [Link]
-
Oakwood Chemical. Quinoline-6-boronic acid. [Link]
- Google Patents. Synthesis of boronic ester and acid compounds.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Google Patents. Boronic ester and acid compounds.
- Google Patents.
- Google P
-
4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]
Sources
- 1. This compound | 1402238-27-0 [sigmaaldrich.com]
- 2. This compound | 1402238-27-0 [sigmaaldrich.com]
- 3. This compound - CAS:1402238-27-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. chembk.com [chembk.com]
- 5. parchem.com [parchem.com]
- 6. Quinoline-6-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 8. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloro-2-methylquinoline-6-boronic acid: A Key Building Block in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 20, 2026 – As a cornerstone in the synthesis of complex bioactive molecules, 4-Chloro-2-methylquinoline-6-boronic acid has emerged as a critical intermediate for researchers and scientists in the field of drug development. This comprehensive technical guide provides an in-depth analysis of its core attributes, synthesis, and applications, offering valuable insights for professionals in medicinal chemistry.
Core Compound Identification
CAS Number: 1402238-27-0[1]
Chemical Name: this compound
Synonyms: 4-chloro-2-methyl-6-quinolinylboronic acid
Molecular Structure and Physicochemical Properties
The unique architecture of this compound, featuring a chloro-substituted methylquinoline core appended with a boronic acid moiety, renders it a highly versatile reagent in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BClNO₂ | [1] |
| Molecular Weight | 221.45 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥98% | |
| Storage | Refrigerated (2-8 °C) |
The structure of this compound is depicted below:
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol (Illustrative)
While a specific protocol for the named compound is not readily available in public literature, a representative procedure can be adapted from the synthesis of analogous quinoline boronic acids. The final borylation step is critical and is based on well-established palladium-catalyzed cross-coupling reactions. [2] Step 1: Synthesis of 6-Bromo-2-methylquinoline
This can be achieved via the Skraup reaction of 4-bromoaniline with crotonaldehyde, generated in situ from glycerol in the presence of an oxidizing agent and sulfuric acid. [3] Step 2: Chlorination to 4-Chloro-6-bromo-2-methylquinoline
The 6-bromo-2-methylquinoline is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to introduce the chloro group at the 4-position of the quinoline ring.
Step 3: Miyaura Borylation to form the Boronic Ester
The resulting 4-chloro-6-bromo-2-methylquinoline undergoes a Miyaura borylation reaction. This involves the palladium-catalyzed coupling of the aryl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable base (e.g., potassium acetate) and a palladium catalyst (e.g., Pd(dppf)Cl₂). [4] Experimental Protocol for Miyaura Borylation (General):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-chloro-6-bromo-2-methylquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).
-
Add a dry, degassed solvent (e.g., 1,4-dioxane or DMSO).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, this compound pinacol ester, is purified by column chromatography on silica gel.
Step 4: Hydrolysis to this compound
The final step involves the hydrolysis of the pinacol ester to the desired boronic acid. This is typically achieved by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The dual functionality of this compound makes it a highly valuable building block in the synthesis of pharmaceutical compounds. The quinoline scaffold is a privileged structure found in numerous FDA-approved drugs with a wide range of biological activities. [5]The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl structures. In this context, this compound acts as the organoboron nucleophile, which reacts with various aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst and a base. [6][7] General Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress.
-
After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.
Role as a Pharmacophore
Boronic acids themselves can act as pharmacophores, often serving as inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue. [8]While the primary utility of this compound is as a synthetic intermediate, the potential for the boronic acid moiety to contribute to the biological activity of the final molecule should not be overlooked.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of its structural components and data from similar compounds.
¹H NMR (Predicted):
-
Aromatic protons on the quinoline ring would appear in the range of δ 7.5-8.5 ppm.
-
The methyl protons at the 2-position would likely be a singlet around δ 2.5-2.7 ppm.
-
The hydroxyl protons of the boronic acid group would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Predicted):
-
Aromatic carbons would resonate in the δ 120-150 ppm region.
-
The carbon bearing the boronic acid group would be expected in the upfield region of the aromatic signals.
-
The methyl carbon would appear around δ 20-25 ppm.
Mass Spectrometry (Predicted):
-
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (221.45 g/mol ), with an isotopic pattern characteristic of a compound containing one chlorine atom.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term stability.
Conclusion
This compound stands as a testament to the enabling power of modern synthetic chemistry in the advancement of drug discovery. Its unique combination of a privileged quinoline scaffold and a versatile boronic acid handle provides medicinal chemists with a powerful tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in the research and development of next-generation pharmaceuticals.
References
- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. NIH.
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.
- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. 2024-12-10.
- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025-03-29.
- This compound | 1402238-27-0. Sigma-Aldrich.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. 2012-09-04.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024-10-10.
- Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol. Benchchem.
- Synthesis of 4-chloro-2,6-dimethylquinoline. | Download Scientific Diagram.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- How might one synthesis 4-chloro quinoline?. Quora. 2020-07-19.
- 2-chloro-6-methylquinoline - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. 2025-05-20.
- 376581-24-7 | Quinoline-6-boronic acid. ChemScene.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- CN105837503A - Preparation method for 6-bromine quinoline.
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
- Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. PMC. NIH.
- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives containing the N-BOH moiety. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties | MDPI [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectral Data of 4-Chloro-2-methylquinoline-6-boronic acid
Introduction
4-Chloro-2-methylquinoline-6-boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the boronic acid moiety serves as a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and purity assessment of this key building block. As Senior Application Scientists, our focus extends beyond mere data presentation to explaining the causality behind experimental choices and ensuring the self-validating nature of the described protocols.
Molecular Structure and Physicochemical Properties
A thorough understanding of the spectral data begins with a clear picture of the molecule's structure and fundamental properties.
Structure:
Caption: Molecular Structure of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₉BClNO₂ |
| Molecular Weight | 221.45 g/mol |
| CAS Number | 1402238-27-0 |
| Appearance | Typically an off-white to pale yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete structural fingerprint.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deshields adjacent protons, causing them to resonate at a lower field (higher ppm).
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 - 8.5 | s | H-5 |
| ~8.1 - 8.3 | s (broad) | B(OH)₂ |
| ~7.9 - 8.1 | d | H-7 |
| ~7.7 - 7.9 | d | H-8 |
| ~7.5 - 7.7 | s | H-3 |
| ~2.6 - 2.8 | s | CH₃ |
Note: Chemical shifts are predictive and can be influenced by solvent, concentration, and temperature.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy details the carbon skeleton of the molecule. The spectrum is typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~148 | C-8a |
| ~144 | C-4 |
| ~138 | C-7 |
| ~135 | C-5 |
| ~130 (approx.) | C-6 (ipso-carbon attached to Boron) |
| ~128 | C-4a |
| ~126 | C-8 |
| ~122 | C-3 |
| ~24 | CH₃ |
¹¹B NMR Spectroscopy
¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds. It provides direct insight into the coordination state and electronic environment of the boron atom. For this compound, the boron is in a trigonal planar (sp²) hybridization state.
Predicted ¹¹B NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~28 - 32 | B(OH)₂ |
This characteristic broad singlet in the downfield region is indicative of a tri-coordinate boronic acid.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar analytes and its ability to exchange with the acidic B(OH)₂ protons, allowing for their observation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm, centered at ~6 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of ~240 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
-
Tune the probe to the ¹¹B frequency.
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Set a spectral width of ~200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C). Reference the ¹¹B spectrum to an external standard (e.g., BF₃·OEt₂ at δ 0 ppm).
-
Caption: Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorption Bands:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Boronic acid (hydrogen-bonded) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methyl (CH₃) |
| 1620 - 1580 | C=C & C=N stretch | Quinoline ring |
| ~1450 | B-O stretch | Boronic acid[1] |
| 1380 - 1360 | C-H bend | Methyl (CH₃) |
| 850 - 550 | C-Cl stretch | Chloro-aromatic[2] |
The broad O-H stretching band is a hallmark of boronic acids, arising from intermolecular hydrogen bonding.[3] The B-O stretching vibration is another key diagnostic peak.[4]
Experimental Protocol: ATR-FTIR Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in the molecule. Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.[5][6]
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm, even pressure on the sample, ensuring good contact with the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleanup:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks on the resulting spectrum.
-
After analysis, raise the press arm, and carefully clean the sample from the crystal surface using a soft tissue and isopropanol.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expected Mass Spectral Data (Electrospray Ionization - ESI):
-
Positive Ion Mode ([M+H]⁺): The expected pseudomolecular ion peak would be at m/z 222.0.
-
Negative Ion Mode ([M-H]⁻): The expected pseudomolecular ion peak would be at m/z 220.0.
Key Feature: Chlorine Isotope Pattern
A critical diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[7] This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[8]
-
[M+H]⁺ Cluster: A peak at m/z 222.0 (for ³⁵Cl) and a peak at m/z 224.0 (for ³⁷Cl) in a ~3:1 ratio.
-
[M-H]⁻ Cluster: A peak at m/z 220.0 (for ³⁵Cl) and a peak at m/z 222.0 (for ³⁷Cl) in a ~3:1 ratio.
The presence of this 3:1 M/M+2 peak pattern is definitive evidence for a molecule containing one chlorine atom.
Consideration: Boroxine Formation
Boronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This can sometimes be observed in the mass spectrum, particularly under certain ionization conditions, leading to peaks at higher m/z values.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and isotopic distribution of the compound.[9]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS System Setup:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure elution of the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the eluting peak.
-
Examine the mass spectrum for the pseudomolecular ion ([M+H]⁺ or [M-H]⁻) and confirm the characteristic 3:1 chlorine isotope pattern.
-
Caption: Workflow for LC-MS Analysis.
Conclusion
The structural integrity of this compound is unequivocally established through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework, while ¹¹B NMR confirms the presence and nature of the boronic acid group. IR spectroscopy validates the key functional groups, notably the O-H and B-O bonds of the boronic acid and the C-Cl bond. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the elemental composition through the characteristic chlorine isotope pattern. The protocols and expected data outlined in this guide serve as a robust framework for researchers and drug development professionals to ensure the identity and quality of this important chemical entity.
References
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center.
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
- Wiley Online Library. (n.d.). 1H chemical shifts in NMR. Part 18.
- TSI Journals. (n.d.).
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington.
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
MDPI. (2020, November 15). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
-
YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
- NIH National Center for Biotechnology Information. (n.d.).
- NIST. (n.d.). Boric acid. NIST WebBook.
-
ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]
-
ResearchGate. (n.g.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- The Royal Society of Chemistry. (n.d.).
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
- UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
- ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
- PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.
- ResearchGate. (2004, May 15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.
- Asian Journal of Chemistry. (n.d.). FT-IR spectral studies.
- Canadian Science Publishing. (n.d.).
- SpectraBase. (n.d.). 2-Methylquinoline.
- Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy.
- SpectraBase. (n.d.). 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- ResearchGate. (2025, August 5).
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Solubility and stability of 4-Chloro-2-methylquinoline-6-boronic acid
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methylquinoline-6-boronic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key building block in medicinal chemistry and materials science. Boronic acids are versatile synthetic intermediates, but their utility is often dictated by their physicochemical properties, including solubility in various solvent systems and stability under diverse environmental conditions.[1] This document synthesizes theoretical principles with practical, field-proven methodologies for characterizing this specific arylboronic acid. It details experimental protocols for solubility determination and forced degradation studies, explains the causality behind key experimental choices, and offers recommendations for proper handling and storage. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their workflows.
Introduction
This compound belongs to the class of arylboronic acids, compounds of significant interest due to their versatile reactivity, low toxicity, and role as synthetic intermediates in reactions like the Nobel prize-winning Suzuki-Miyaura cross-coupling.[2] The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. The boronic acid moiety itself can act as a bioisostere for carboxylic acids or form reversible covalent complexes with diols or key enzymatic residues, such as the N-terminal threonine in the proteasome, a mechanism famously exploited by the drug bortezomib.[1]
However, the successful application of this molecule is critically dependent on a thorough understanding of its solubility and stability. Arylboronic acids are known to have challenges, including low aqueous solubility and susceptibility to degradation via pathways such as oxidation and protodeboronation.[3] This guide provides the necessary framework to characterize and mitigate these challenges, ensuring robust and reproducible results in a research and development setting.
Physicochemical Properties
A foundational understanding begins with the molecule's basic physicochemical properties.
-
Molecular Formula: C₁₀H₉BClNO₂
-
Molecular Weight: 221.45 g/mol
-
Chemical Structure: The structure combines a substituted quinoline ring system with a boronic acid functional group. The electron-withdrawing nature of the chloro group and the quinoline nitrogen can influence the acidity (pKa) of the boronic acid.[1]
Caption: Chemical structure of this compound.
Solubility Profile
Solubility is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. The solubility of boronic acids can be complex, influenced by the solvent, pH, and the formation of various species in solution.[4]
Theoretical Considerations
-
Solvent Polarity: Like most arylboronic acids, this compound is expected to exhibit higher solubility in polar organic solvents such as ethers (e.g., THF, Diethyl Ether) and ketones (e.g., Acetone), moderate solubility in chlorinated solvents like chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[2][5] This is due to the polar boronic acid group and the quinoline ring.
-
pH-Dependent Solubility: Boronic acids are Lewis acids with pKa values typically ranging from 4 to 10.[1] In aqueous solutions, solubility is highly pH-dependent. At pH values above the pKa, the boronic acid converts to the more soluble anionic tetrahedral boronate form (R-B(OH)₃⁻).[1] This property can be exploited to increase solubility in aqueous media by adjusting the pH with a base.
-
Complexation: Boronic acids can form complexes with diols, such as monosaccharides or mannitol, which can dramatically increase aqueous solubility.[3] This is a common formulation strategy for boronic acid-containing drugs.[3]
Qualitative and Quantitative Solubility Data
While specific experimental data for this compound is not widely published, the following table provides an estimated solubility profile based on data from analogous compounds like phenylboronic acid and the parent 4-chloro-2-methylquinoline, which is slightly soluble in water.[2][6]
| Solvent | Polarity Index | Expected Solubility | Rationale & Remarks |
| Water | 10.2 | Low (pH-dependent) | The parent quinoline is only slightly soluble.[6] Solubility will increase significantly at pH > pKa. |
| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Acetone | 5.1 | High | Polar aprotic solvent, effective for many boronic acids.[2] |
| Tetrahydrofuran (THF) | 4.0 | High | Ethers are generally good solvents for boronic acids.[2] |
| Dichloromethane | 3.1 | Moderate | Less polar than THF but can still dissolve the compound. |
| Toluene | 2.4 | Low | Nonpolar solvent, poor solvation of the boronic acid group. |
| Methylcyclohexane | 0.0 | Very Low / Insoluble | Nonpolar hydrocarbon, ineffective for dissolving polar boronic acids.[2] |
Experimental Protocol for Solubility Determination
The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents. It involves observing the temperature at which a solid completely dissolves in a solvent at a known concentration.
Methodology
-
Sample Preparation: Accurately weigh a specific mass of this compound and the desired organic solvent into a jacketed glass vessel to create a biphasic mixture of known composition.
-
Heating and Stirring: Heat the vessel at a slow, constant rate (e.g., 0.2 K/min) using a circulating bath while stirring vigorously to maintain thermal equilibrium.
-
Turbidity Monitoring: Continuously monitor the mixture's turbidity. This is most accurately done using a luminance probe that measures the intensity of light passing through the sample. A sharp increase in light transmission indicates the dissolution point.
-
Record Temperature: The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is the equilibrium solubility temperature for that specific mole fraction.
-
Repeat: Repeat the process with different compositions to construct a solubility curve (solubility vs. temperature).
Caption: Workflow for dynamic solubility determination.
Stability Profile
Understanding the chemical stability and degradation pathways of this compound is essential for its synthesis, purification, storage, and application. Arylboronic acids are susceptible to several key degradation pathways.
Major Degradation Pathways
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, especially in the presence of reactive oxygen species, leading to the formation of the corresponding phenol (4-Chloro-2-methyl-6-quinolinol).[7][8] This is often a primary degradation pathway under ambient or forced oxidative conditions.[8]
-
Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom to yield 4-Chloro-2-methylquinoline. This reaction can be catalyzed by acid or base and is often accelerated by water.[9]
-
Boroxine Formation: Like many boronic acids, this compound can undergo dehydration, particularly upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine.[4] This process is reversible upon the addition of water. While not a degradant in the traditional sense, boroxine formation can alter the physical properties and reactivity of the material.[10]
Caption: Major degradation pathways for arylboronic acids.
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[12]
| Condition | Typical Stress Agent / Method | Purpose |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, heat | To assess susceptibility to degradation in acidic environments and promote protodeboronation.[13] |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, heat | To assess susceptibility in alkaline environments and promote protodeboronation.[13] |
| Oxidation | 3-30% H₂O₂, ambient temp | To identify oxidative degradation products, such as the corresponding phenol.[8][11] |
| Thermal | Dry heat (e.g., 60-80°C) | To evaluate solid-state thermal stability and potential for boroxine formation.[11] |
| Photostability | ICH Q1B compliant light source (>1.2 million lux hours, >200 W h/m²) | To determine sensitivity to light, which can induce degradation in quinoline-containing compounds.[14][15] |
Experimental Protocol for a Forced Degradation Study
This protocol outlines a general approach for stress testing. A validated stability-indicating HPLC method is required to analyze the samples.
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Sample Preparation:
-
Acid: Mix stock solution with an equal volume of 1.0 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base: Mix stock solution with an equal volume of 1.0 M NaOH. Keep at room temperature for a specified time.
-
Oxidation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal (Solution): Heat the stock solution at 60°C.
-
Thermal (Solid): Store the solid API in an oven at 80°C.
-
Photostability: Expose the solid API and a solution to light in a photostability chamber according to ICH Q1B guidelines.[14] Keep a control sample wrapped in foil to serve as a dark control.
-
-
Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed solution.
-
Neutralization & Dilution: Neutralize the acid and base samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[13]
-
Peak Purity & Mass Balance: Evaluate peak purity of the parent compound using a photodiode array (PDA) detector and perform a mass balance calculation to account for all degradation products.
Handling and Storage Recommendations
Based on the known stability profile of arylboronic acids, the following handling and storage procedures are recommended to maintain the integrity of this compound:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[16] This minimizes exposure to moisture and air, which can promote hydrolysis and oxidation.
-
Handling: Handle the solid material in a dry environment, such as a glovebox or under a stream of inert gas, to minimize water absorption. Arylboronic acids can be hygroscopic.[16]
-
Protection from Light: Store in an amber vial or in the dark to protect against potential photodegradation, a known risk for quinoline derivatives.
Conclusion
This compound is a valuable chemical entity with significant potential. However, realizing this potential requires a disciplined, science-driven approach to its handling and use. This guide has detailed the critical aspects of its solubility and stability, providing both the theoretical framework and practical methodologies for its characterization. By understanding its pH-dependent solubility, its susceptibility to oxidation and protodeboronation, and the conditions for boroxine formation, researchers can design more robust synthetic routes, develop stable formulations, and generate reliable, reproducible data. Adherence to the outlined protocols and handling recommendations will ensure the material's integrity and successful application in the laboratory and beyond.
References
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.).
- Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.).
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data. (2020, August 13). Retrieved January 20, 2026, from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed. (2021, March 9). Retrieved January 20, 2026, from [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Retrieved January 20, 2026, from [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013, April 30). Retrieved January 20, 2026, from [Link]
- Phenylboronic acid - SAFETY DATA SHEET. (n.d.).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 20, 2026, from [Link]
-
Hydrolysis mechanism of arylboronic acids. | Download Scientific Diagram. (n.d.). Retrieved January 20, 2026, from [Link]
-
Solubility of investigated compounds in water. ◊ Phenylboronic acid... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 20, 2026, from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products - FDA. (n.d.). Retrieved January 20, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (2009, September 7). Retrieved January 20, 2026, from [Link]
-
4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
CAS: 4295-06-1 Name: 4-Chloro-2-methylquinoline - Aribo Biotechnology. (n.d.). Retrieved January 20, 2026, from [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 20, 2026, from [Link]
-
Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) 4-Chloro-2,5-dimethylquinoline - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). Retrieved January 20, 2026, from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved January 20, 2026, from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-CHLORO-2-METHYLQUINOLINE CAS#: 4295-06-1 [m.chemicalbook.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fishersci.com [fishersci.com]
A Technical Guide to 4-Chloro-2-methylquinoline-6-boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid structure and ability to engage in various biological interactions make it a cornerstone of modern drug design. The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the diverse array of functionalization handles, the boronic acid group stands out for its versatility, particularly in the realm of palladium-catalyzed cross-coupling reactions.
This in-depth technical guide focuses on a specific, high-value building block: 4-Chloro-2-methylquinoline-6-boronic acid . We will delve into its commercial availability, providing a practical overview for procurement. Furthermore, this guide will present a detailed, field-proven synthetic protocol for its preparation, grounded in established chemical principles. Finally, we will explore its critical application in drug discovery, with a focus on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of complex organic molecules.
Part 1: Commercial Availability and Procurement
This compound, identified by its CAS Number 1402238-27-0 , is a commercially available reagent crucial for the synthesis of novel compounds in drug discovery programs.[1] Its availability from a range of chemical suppliers facilitates its integration into research and development workflows.
Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉BClNO₂ |
| Molecular Weight | 221.45 g/mol [2] |
| Appearance | Typically a solid |
| Purity | Commonly offered at ≥95% or ≥98% purity[1][2] |
| Storage | Recommended to be stored under refrigerated conditions[1] |
Commercial Suppliers
A survey of the chemical supplier landscape indicates that this compound is available from several reputable vendors, often specializing in building blocks for medicinal chemistry. Researchers can procure this reagent in quantities ranging from milligrams to several grams.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Inquire for pricing and availability[1] |
| Combi-Blocks, Inc. | ≥98% | Inquire for pricing and availability[1] |
| BOC Sciences | Inquire | 250mg, 1g, 5g[3] |
| Ambeed, Inc. | Inquire | 250mg, 1g, 5g[3] |
| AiFChem | Inquire | Inquire for pricing and availability[3] |
| Chemenu Inc. | Inquire | Inquire for pricing and availability[3] |
| BLD Pharmatech Ltd. | Inquire | 250mg, 1g, 5g[3] |
It is also common for suppliers to offer the more stable pinacol ester derivative, This compound pinacol ester (CAS: 1201844-73-6), which can be a practical alternative for certain synthetic applications.[4][5]
Part 2: Synthesis of this compound
While commercially available, an in-house synthesis of this compound can be advantageous for cost-effectiveness in large-scale campaigns or for accessing derivatives. The most logical and widely practiced approach for the synthesis of aryl boronic acids is the Miyaura borylation of a corresponding aryl halide.[4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.
The proposed synthetic route commences with the preparation of the key precursor, 6-bromo-4-chloro-2-methylquinoline .
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 6-bromo-4-chloro-2-methylquinoline
This protocol is based on the well-established Combes quinoline synthesis followed by chlorination.
Step 1: Synthesis of 6-bromo-2-methylquinolin-4-ol via Combes Quinoline Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (3-4 equivalents) to the stirred mixture. The addition is exothermic and should be performed with caution in an ice bath.
-
Heating: After the addition is complete, heat the reaction mixture to 110-120 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The precipitate formed is the crude 6-bromo-2-methylquinolin-4-ol.
-
Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or acetic acid.
Step 2: Chlorination to 6-bromo-4-chloro-2-methylquinoline
-
Reaction Setup: In a fume hood, place the dried 6-bromo-2-methylquinolin-4-ol (1 equivalent) in a round-bottom flask.
-
Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
-
Heating: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be carried out under a dry atmosphere (e.g., using a calcium chloride drying tube).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 8-9. The product will precipitate out. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Detailed Experimental Protocol: Miyaura Borylation
This protocol outlines the conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis to the final product.
Step 1: Synthesis of this compound pinacol ester
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-4-chloro-2-methylquinoline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc, 3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).
-
Solvent: Add a dry, degassed solvent such as dioxane or DMSO.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired pinacol ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified this compound pinacol ester (1 equivalent) in a mixture of acetone and water.
-
Oxidative Cleavage: Add sodium periodate (NaIO₄, 4 equivalents) and ammonium acetate (NH₄OAc, 10 equivalents) to the solution.
-
Stirring: Stir the mixture at room temperature for 4-6 hours.
-
Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound. Further purification can be achieved by recrystallization.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[6][7] This reaction forms a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl halides, providing access to a vast chemical space of novel, complex molecules.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Direct C–H Functionalization of Quinones with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 7. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Purity and Characterization of 4-Chloro-2-methylquinoline-6-boronic acid
Foreword: The Quinoline Boronic Acid Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quinoline scaffold remains a "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activities. When functionalized with a boronic acid moiety, as in 4-Chloro-2-methylquinoline-6-boronic acid, it becomes a powerful and highly sought-after building block. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation that has revolutionized the synthesis of complex biaryl compounds found in pharmaceuticals and advanced materials.
However, the very features that make boronic acids reactive and useful also present significant challenges in their handling, purification, and characterization. Their inherent propensity for dehydration, potential for protodeboronation, and complex analytical behavior necessitate a rigorous, multi-faceted approach to ensure the quality and consistency required for drug development and other high-stakes applications. This guide provides a comprehensive framework, grounded in field-proven methodologies, for establishing the purity and confirming the structural integrity of this compound.
The Molecular Profile: Inherent Properties and Challenges
Understanding the unique chemical nature of this compound is the first step toward developing a robust control strategy.
-
Structure: C₁₀H₉BClNO₂
-
Molecular Weight: 221.45 g/mol
-
Key Features:
The primary analytical challenges stem from the boronic acid group itself:
-
Boroxine Formation: Boronic acids readily undergo thermally or spontaneously induced dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[3] This process is reversible in the presence of water but can complicate analysis by introducing multiple species into a sample, leading to confusing spectra in mass spectrometry and multiple peaks in chromatography.
-
Protodeboronation: The carbon-boron bond can be cleaved under certain conditions (e.g., acidic or basic media, presence of metal catalysts), replacing the boronic acid with a hydrogen atom.[4] This results in the formation of 4-chloro-2-methylquinoline, a critical impurity to monitor.
-
Chromatographic Difficulties: The polar and acidic nature of the boronic acid functional group can lead to strong interactions with standard silica gel, causing poor peak shape, low recovery, and even on-column decomposition.[5]
-
Instability: Certain classes of boronic acids, particularly some heterocyclic derivatives, are known to be unstable on the benchtop, limiting their shelf-life and requiring careful storage conditions, typically refrigeration.[6]
Purification Workflow: A Self-Validating Approach
A robust purification strategy is essential to remove synthetic byproducts, unreacted starting materials, and degradation products. The following workflow leverages the unique chemical properties of the target compound.
Caption: A multi-technique workflow for unambiguous material characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of quinoline compounds. [7]
-
¹H NMR (Proton NMR): Provides information on the proton environment and is excellent for initial structural confirmation and rapid purity assessment. The spectrum of this compound will show distinct signals for the methyl group (a singlet around 2.5-2.7 ppm) and a series of coupled doublets and singlets in the aromatic region (typically 7.5-8.5 ppm). The presence of unexpected signals can indicate impurities, and their integration relative to the main compound can provide a quantitative estimate of purity. Note that quinoline derivatives can exhibit concentration-dependent chemical shifts due to π-π stacking interactions. [8]* ¹³C NMR (Carbon NMR): Confirms the presence of all carbon atoms in the molecule, providing further structural validation.
-
¹¹B NMR (Boron NMR): This is a crucial and specific technique for organoboron compounds. A single, broad signal in the range of 28-34 ppm (relative to BF₃·OEt₂) is characteristic of a tri-coordinate arylboronic acid, confirming the integrity of the -B(OH)₂ group.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help solubilize the polar boronic acid and allows for the observation of the exchangeable -B(OH)₂ protons.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Acquire spectra using standard parameters. For quantitative analysis (qNMR), a calibrated internal standard is required.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of a sample by separating the main component from its impurities.
Causality Behind Method Choices: A reversed-phase C18 column is the standard starting point for aromatic compounds. The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase. Using a mild acid like formic acid in the mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and reproducible retention times. Specialized columns with technologies that reduce interactions between analytes and the metal surfaces of the column can further improve peak shape and recovery. Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved; sonication may be required.
-
Chromatographic Conditions:
-
Inject 5-10 µL of the sample solution.
-
Perform the separation using the parameters outlined in Table 1.
-
-
Data Analysis: Monitor the chromatogram at a wavelength where the analyte has strong absorbance (e.g., 254 nm). Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Table 1: Typical HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm | Standard for separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent. |
| Gradient | 5% to 95% B over 10-15 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.5-1.0 mL/min | Standard for analytical scale columns. |
| Column Temp. | 25-30 °C | Maintains consistent retention times. |
| Detector | PDA/UV at 254 nm | Quinoline core is strongly UV-active. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive confirmation of the molecular weight of the target compound and its impurities.
Causality Behind Method Choices: The primary challenge in MS analysis of boronic acids is their tendency to form adducts, dimers, and dehydrated boroxines, which can complicate spectral interpretation. [9]Electrospray ionization (ESI) in negative mode is often the most effective technique, as it readily forms the deprotonated molecule [M-H]⁻, giving a clean and intense signal corresponding to the expected molecular weight. [9]Coupling the mass spectrometer to an HPLC system allows for the separation of components before they enter the ion source, providing mass information for each peak in the chromatogram.
Experimental Protocol: LC-MS Analysis
-
Utilize the same HPLC method as described in Table 1. The use of volatile buffers like ammonium acetate or formic acid is critical for MS compatibility. [10]2. Divert the column eluent directly into the ESI source of the mass spectrometer.
-
Set the mass spectrometer to scan in negative ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Confirm the presence of the [M-H]⁻ ion for the main chromatographic peak at the expected m/z value (220.03 for C₁₀H₈BClNO₂⁻).
Elemental Analysis (CHN)
Elemental analysis provides a fundamental measure of the absolute purity of the bulk sample by determining the percentage of carbon, hydrogen, and nitrogen.
Causality Behind Method Choices: While chromatographic methods provide a measure of relative purity (area %), elemental analysis offers an orthogonal confirmation of the material's elemental composition. A significant deviation between the experimentally determined percentages and the theoretical values indicates the presence of impurities, such as residual solvents or inorganic salts, that may not be detected by other methods.
Table 2: Elemental Composition Data
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 54.23% | 53.83% - 54.63% |
| Hydrogen (H) | 4.09% | 3.69% - 4.49% |
| Nitrogen (N) | 6.32% | 5.92% - 6.72% |
| Acceptable range is typically ±0.4% of the theoretical value. |
Data Synthesis and Final Quality Attestation
A material can only be considered pure and structurally confirmed when the data from all analytical techniques are in agreement.
Table 3: Summary of Characterization Data
| Technique | Information Provided | Expected Result for Pure Sample |
| ¹H NMR | Structural Elucidation, Impurity Profile | Spectrum consistent with proposed structure; absence of significant impurity signals. |
| ¹¹B NMR | Boronic Acid Integrity | Single, broad peak at ~28-34 ppm. |
| HPLC-PDA | Purity and Impurity Profile | Purity ≥ 98% (by area %); consistent retention time. |
| LC-MS (ESI-) | Molecular Weight Confirmation | Main peak shows m/z = 220.03 for [M-H]⁻. |
| Elemental Analysis | Absolute Purity, Elemental Composition | Experimental C, H, N values within ±0.4% of theoretical. |
Conclusion
The rigorous characterization of this compound is a non-negotiable prerequisite for its successful application in research and development. The inherent instabilities of the boronic acid functional group demand a carefully designed workflow that begins with a targeted purification strategy, such as acid-base extraction, to isolate the compound in a high state of purity. This must be followed by a comprehensive analytical assessment employing an orthogonal set of techniques—NMR, HPLC, MS, and Elemental Analysis. By understanding the causality behind each experimental choice and interpreting the synthesized data, researchers can proceed with confidence, knowing their critical starting material meets the highest standards of quality and integrity.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3275-3281. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Lepam, P. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3456–3463. Available at: [Link]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. Available at: [Link]
-
ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Available at: [Link]
-
PubMed Central (PMC). (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]
-
WordPress.com. (n.d.). Aryl Boronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]
-
Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3378–3382. Available at: [Link]
-
WordPress.com. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Shmakov, M. M., et al. (2021). The organoboron compounds: their Lewis acidity and catalytic activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 915-927. Available at: [Link]
-
ACS Symposium Series. (2016). Boron Chemistry: An Overview. American Chemical Society. Available at: [Link]
-
National Institutes of Health. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: From Core Principles to Practical Application in Drug Discovery
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry, for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth technical exploration of the Suzuki-Miyaura coupling, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the reaction, explaining the causality behind experimental choices and offering field-proven insights to empower robust and reproducible synthetic outcomes. We will dissect the catalytic cycle, scrutinize the critical roles of each reaction component, present a detailed, self-validating experimental workflow, and illustrate the reaction's profound impact on the synthesis of pharmaceutically relevant molecules.
Introduction: The Strategic Importance of C-C Bond Formation
The construction of carbon-carbon bonds is a fundamental pursuit in organic synthesis. Among the myriad of methods developed, palladium-catalyzed cross-coupling reactions have revolutionized the field, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] The Suzuki-Miyaura reaction, first reported in 1979, has emerged as a particularly powerful tool due to its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[3][4] Its significance is especially pronounced in drug discovery and development, where it is frequently employed for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1][5][6]
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The process is a catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[2] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
The Catalytic Cycle
The catalytic cycle is a finely orchestrated sequence of events at the palladium center. Each step presents opportunities for optimization through the careful selection of reagents and conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
2.1.1. Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (or triflate, R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex, typically bearing two phosphine ligands (L).[2][9] This step involves the insertion of the palladium atom into the R¹-X bond, resulting in a square planar Pd(II) complex.[10] The reactivity of the organic halide is a critical factor, with the general trend being I > Br ≈ OTf > Cl >> F. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this often rate-determining step, especially for less reactive aryl chlorides.
2.1.2. Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center, displacing the halide. For this to occur, the organoboron species, typically a boronic acid (R²-B(OH)₂), must first be activated by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic moiety to the electrophilic Pd(II) center.[12][13][14] The choice of base is therefore not arbitrary; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.
2.1.3. Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][10] This step is often facilitated by a cis-orientation of the two organic ligands. Bulky phosphine ligands can promote this step by creating steric pressure that favors the elimination of the product.
The Reagents: A Practical Guide to Component Selection
The success of a Suzuki-Miyaura coupling is highly contingent on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent system dictates the reaction's efficiency, scope, and robustness.
Palladium Source and Ligands
While numerous palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[2] However, for consistency and activity, preformed Pd(0) catalysts like Pd(PPh₃)₄ are often employed.[8]
The choice of ligand is arguably one of the most critical parameters. Phosphine ligands are predominant, and their electronic and steric properties are tunable to optimize the reaction for specific substrates.
| Ligand Class | Representative Ligands | Key Characteristics & Applications |
| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Standard, widely used ligands. Effective for simple aryl bromides and iodides. |
| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, excellent for challenging substrates, including sterically hindered aryl chlorides and heteroaryl couplings. |
| Ferrocenylphosphines | dppf | Robust, versatile ligand often used in preformed catalysts like Pd(dppf)Cl₂. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, highly effective for activating less reactive substrates. |
Table 1: Common Phosphine Ligands for Suzuki-Miyaura Coupling.
The Boron Reagent
Boronic acids are the most common organoboron coupling partners due to their stability and commercial availability.[2] However, their propensity for protodeboronation (cleavage of the C-B bond) under certain conditions can be a limitation. Boronate esters, such as pinacol esters (Bpin), are often more robust alternatives, particularly for challenging or sensitive substrates.[1]
The Indispensable Role of the Base
A base is essential for the activation of the organoboron reagent.[3] The choice of base can significantly influence the reaction rate and yield.
| Base | Strength | Common Applications & Considerations |
| Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) | Moderate | Widely used, often in aqueous/organic solvent mixtures. Cs₂CO₃ is stronger and can be effective for less reactive systems.[8] |
| Phosphates (K₃PO₄) | Strong | A strong, non-nucleophilic base, often used with sterically hindered substrates and aryl chlorides. |
| Hydroxides (NaOH, KOH) | Strong | Highly effective but can promote side reactions if not used carefully. |
| Fluorides (KF, CsF) | Moderate | Can be effective, particularly with organotrifluoroborates. |
Table 2: Selection of Bases for Suzuki-Miyaura Coupling.
Solvent Systems
The Suzuki-Miyaura reaction is compatible with a wide range of solvents. The choice often depends on the solubility of the reagents and the desired reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[8] Biphasic systems, often employing water with an organic solvent like toluene, are frequently used, especially with inorganic bases like Na₂CO₃.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. This protocol is designed to be a robust starting point for optimization.
Visualizing the Workflow
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Methodological & Application
Palladium-catalyzed cross-coupling with 4-Chloro-2-methylquinoline-6-boronic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-methylquinoline-6-boronic acid
Introduction: The Strategic Value of Quinolines in Modern Synthesis
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in medicinal chemistry drives a continuous demand for efficient and versatile synthetic methods to create diverse quinoline analogues. Among the most powerful tools for this purpose is the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance and predictability.[2][3]
This application note focuses on a uniquely versatile building block: This compound . This reagent is bifunctional, possessing two distinct reactive sites for palladium-catalyzed couplings: an electrophilic C-Cl bond at the 4-position and a nucleophilic C-B(OH)₂ bond at the 6-position. This duality allows for programmed, sequential couplings, making it an invaluable tool for constructing complex molecular architectures and performing late-stage functionalization in drug discovery programs.
This guide provides a detailed examination of the underlying reaction mechanism, optimized protocols for leveraging the boronic acid moiety, and expert insights into overcoming common challenges associated with heteroaryl cross-coupling reactions.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., Ar-X) of the electrophile, forming a square planar Pd(II) complex. This is often the rate-limiting step, especially for less reactive C-Cl bonds.[5]
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), transfers its organic group to the palladium center, displacing the halide.[3][6]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
The interplay between the palladium precatalyst, ligand, base, and solvent is critical for ensuring the smooth progression of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Coupling of Aryl Halides with this compound
This protocol details a general procedure for the Suzuki-Miyaura coupling that utilizes the boronic acid moiety at the C6 position of the quinoline core, leaving the C4 chloro-substituent intact for potential downstream transformations.
Experimental Workflow Overview
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Materials and Reagents
-
Substrates:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.1 equiv)
-
-
Catalyst System:
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
-
Base:
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
-
Solvents:
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the corresponding aryl halide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by deionized water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimized Conditions for Various Aryl Bromides
The choice of ligand and base can be critical, especially for challenging substrates. The following table provides a summary of recommended conditions.
| Aryl Bromide Partner | Recommended Ligand | Base | Temp (°C) | Typical Yield (%) | Notes |
| 4-Bromoanisole (Electron-rich) | SPhos | K₂CO₃ | 90 | >90% | Standard conditions are highly effective. |
| 4-Bromobenzonitrile (Electron-poor) | SPhos or XPhos | K₂CO₃ | 90 | >85% | Reaction is typically fast and clean. |
| 2-Bromotoluene (Sterically hindered) | RuPhos or XPhos | K₃PO₄ | 100 | 70-85% | A stronger base and more sterically demanding ligand may be required.[8] |
| 2-Bromopyridine (Heteroaryl) | CataCXium A or SPhos | K₃PO₄ | 100 | 65-80% | Potential for catalyst inhibition by the pyridine nitrogen requires robust ligands.[2] |
Key Considerations & Troubleshooting
-
Protodeboronation: The premature cleavage of the C-B bond is a common side reaction for heteroaryl boronic acids.[9] To mitigate this, ensure anhydrous solvents are used where possible, avoid overly harsh bases or prolonged reaction times, and consider using the corresponding boronic ester (e.g., pinacol ester), which can be more robust.[10]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the quinoline ring can coordinate to the palladium center, potentially deactivating the catalyst.[1] The use of bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos is essential as they promote the desired catalytic steps and minimize catalyst poisoning.[5]
-
Incomplete Conversion: If the reaction stalls, potential causes include impure reagents, insufficient inerting of the reaction vessel, or an inactive catalyst. A fresh palladium source or a different ligand/base combination may be necessary.
-
Generation of Pd(0): The active Pd(0) species is generated in situ from the Pd(II) precatalyst. This reduction process is critical for initiating the catalytic cycle.[11] Ensuring reagents and solvents are of high quality helps facilitate this step.
Conclusion
This compound stands out as a powerful and strategic building block in synthetic chemistry. By understanding the fundamentals of the Suzuki-Miyaura catalytic cycle and implementing optimized, robust protocols, researchers can efficiently leverage this reagent's bifunctionality. This guide provides a validated starting point for the synthesis of complex 6-aryl-quinolines, paving the way for accelerated discovery in pharmaceutical and materials science.
References
-
Guram, A. S., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Al-bayati, H. H. H. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]
-
Singh, T., et al. (2018). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemical Society Reviews. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Mechanistic Duality in Palladium-Catalyzed Cross-Coupling Reactions of Aryl- and Vinylsilanolates. Journal of the American Chemical Society. Available at: [Link]
-
Barder, T. E., et al. (2008). The Critical Role of Water at Low Concentrations in Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Del-Aguila, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Miyaura, N. (2002). Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. Topics in Current Chemistry. Available at: [Link]
-
Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4-Chloro-2-methylquinoline-6-boronic Acid in Modern Drug Discovery
Preamble: The Strategic Convergence of Privileged Scaffolds and Versatile Reagents
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for interacting with biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[3][4] Concurrently, the advent of boronic acids and their derivatives has revolutionized molecular construction, primarily through the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[5][6] These organoboron compounds are celebrated for their stability, low toxicity, and functional group tolerance, making them indispensable tools in the synthesis of complex molecules.[7][8]
This guide focuses on the confluence of these two powerful domains through the lens of a specific, high-value building block: 4-Chloro-2-methylquinoline-6-boronic acid . We will explore its strategic importance, provide detailed, field-proven protocols for its application, and illustrate its potential in the generation of novel chemical entities for drug discovery programs.
The Building Block: A Dissection of this compound
The utility of this compound lies in its distinct, orthogonally reactive functional groups. Understanding the role of each component is critical to designing effective synthetic strategies.
-
The Quinoline Core: A proven pharmacophore, providing the foundational structure for target engagement. The 2-methyl substituent can influence steric interactions and modulate the electronic properties of the ring system.
-
The 4-Chloro Group: This is the primary site for diversification via nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions. The chloro-substituent at the 4-position of the quinoline ring is particularly activated towards such transformations.[9]
-
The 6-Boronic Acid Moiety: This functional group is the cornerstone of its application in Suzuki-Miyaura coupling, enabling the formation of a C-C bond with a wide variety of aryl or heteroaryl halides and triflates.[10]
For enhanced stability and easier handling, the boronic acid is frequently protected as its pinacol ester derivative, This compound pinacol ester , which is commercially available and often preferred for library synthesis.[11][12]
Caption: Key reactive sites on the 4-Chloro-2-methylquinoline scaffold.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this building block is the Suzuki-Miyaura reaction, which facilitates the creation of a biaryl linkage at the 4-position of the quinoline ring. This reaction is a workhorse in medicinal chemistry for its reliability and broad substrate scope.[5][7]
Mechanistic Rationale (The "Why")
The Suzuki-Miyaura catalytic cycle provides a clear example of the interplay between the reagents. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R¹-X) of the coupling partner. This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[10]
-
Reductive Elimination: The two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound pinacol ester with a generic aryl/heteroaryl halide.
Materials
| Reagent/Material | Purpose | Typical Supplier |
| This compound pinacol ester | Quinoline building block | Commercial |
| Aryl/Heteroaryl Halide (Br, I) or Triflate | Coupling Partner | Commercial |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Palladium Catalyst | Commercial |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | Commercial |
| 1,4-Dioxane, anhydrous | Solvent | Commercial |
| Deionized Water, degassed | Co-solvent | In-house |
| Nitrogen or Argon gas supply | Inert Atmosphere | In-house |
| Reaction vial with stir bar | Reaction Vessel | N/A |
| Standard glassware for workup and purification | Extraction, Chromatography | N/A |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere is Crucial):
-
To a dry reaction vial containing a magnetic stir bar, add this compound pinacol ester (1.0 eq), the aryl/heteroaryl halide coupling partner (1.1 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Causality Check: Using a slight excess of the halide partner ensures complete consumption of the more valuable boronic ester. The catalyst loading is typically 1-5 mol%; 5 mol% is a conservative starting point for challenging substrates.
-
-
Reaction Setup:
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Check: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. A thorough degassing is essential for reaction success.
-
Through the septum, add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water). The mixture should be sparged with inert gas for 15-20 minutes prior to addition.
-
-
Reaction Execution:
-
Place the vial in a preheated heating block or oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, typically more non-polar, product spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Application in Library Synthesis for Kinase Inhibitor Discovery
The true power of this compound is realized in its use for creating libraries of related compounds for high-throughput screening. Many kinase inhibitors feature a substituted heterocyclic core. By coupling our quinoline building block with a diverse set of aryl and heteroaryl halides, a library of potential kinase inhibitors can be rapidly assembled.
Workflow for Library Generation
Caption: A streamlined workflow for parallel library synthesis.
Example Library: Targeting Tyrosine Kinases
The following table illustrates a hypothetical set of coupling partners to generate a focused library. The rationale is to probe different pockets of a kinase active site by varying the electronics and sterics of the substituent at the 4-position of the quinoline.
| Coupling Partner (Aryl Halide) | Resulting Substituent at 4-Position | Potential Rationale for Inclusion |
| 4-Bromoanisole | 4-Methoxyphenyl | Hydrogen bond acceptor, explores hydrophobic pocket. |
| 1-Bromo-3-(trifluoromethyl)benzene | 3-(Trifluoromethyl)phenyl | Strong electron-withdrawing group, probes for electronic effects. |
| 2-Bromopyridine | Pyridin-2-yl | Introduces a basic nitrogen for potential salt bridge formation. |
| 4-Bromo-N,N-dimethylaniline | 4-(Dimethylamino)phenyl | Provides a basic handle and explores a larger pocket. |
| 3-Bromo-1H-indole | Indol-3-yl | Mimics ATP hinge-binding motifs. |
Advanced Protocols: Protecting Group Management
While the pinacol ester is robust, some multi-step syntheses may require the free boronic acid. The following protocol details the deprotection of the pinacol ester.
Protocol 2: Deprotection of Pinacol Ester to Boronic Acid
This method uses a mild transesterification followed by hydrolysis. A common two-step procedure involves reaction with diethanolamine, followed by acidic workup.[13]
Step-by-Step Methodology
-
Transesterification:
-
Dissolve the quinoline boronic acid pinacol ester (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).
-
Add diethanolamine (1.2 eq) and stir the mixture at room temperature for 2-4 hours.
-
A precipitate of the diethanolamine adduct will often form.
-
-
Hydrolysis and Isolation:
-
Concentrate the mixture to remove the solvent.
-
Add a biphasic mixture of diethyl ether and aqueous HCl (2 M).
-
Stir vigorously for 1 hour. The free boronic acid will typically precipitate or can be extracted.
-
If a precipitate forms, filter the solid, wash with cold water and then ether, and dry under vacuum.
-
If no precipitate forms, separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free boronic acid.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual reactivity allows for the systematic and efficient exploration of chemical space around a privileged medicinal scaffold. By leveraging the robust protocols detailed herein, researchers can rapidly generate novel compound libraries, leading to the identification of new hits and the optimization of leads in the quest for next-generation therapeutics. The continued development of novel coupling partners and catalytic systems will only further expand the utility of this versatile building block.[14]
References
- Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. PubMed.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs.
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- boronic esters. Organic Syntheses Procedure.
- Selected bioactive compounds containing boronic acid motif.
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- The Strategic Role of Boronic Acids in Modern Drug Discovery. [Source not provided].
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki Coupling. Organic Chemistry Portal.
- 4-Chloroquinoline-6-boronic acid pinacol ester, 96% 1 g. Fisher Scientific.
- Synthesis of 4-chloro-2,6-dimethylquinoline.
- Synthesis and Application of Boronic Acid Deriv
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- How might one synthesis 4-chloro quinoline?. Quora.
- An improved process for the synthesis of quinoline derivatives.
- 2-chloro-6-methylquinoline. ChemSynthesis.
- Synthesis of Bioactive Molecules from 4-Chloroquinoline-6-carbaldehyde: Applic
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Design and discovery of boronic acid drugs. PubMed.
- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. nbinno.com [nbinno.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 4-Chloroquinoline-6-boronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 4-Chloro-2-methylquinoline-6-boronic acid for the Synthesis of Novel Substituted Quinolines
Introduction: The Quinoline Scaffold and Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, stands as a cornerstone in medicinal chemistry.[1] Its rigid, aromatic structure serves as a "privileged scaffold," capable of interacting with a wide range of biological targets.[1][2] This versatility is evidenced by the integration of the quinoline motif into numerous FDA-approved drugs, spanning therapeutic areas such as cancer, malaria, and bacterial infections.[3][4][5] Notable examples include the anti-malarial chloroquine, the anti-cancer agent topotecan, and various fluoroquinolone antibiotics.[5] The pharmacological prowess of these molecules is intrinsically linked to the substitution patterns around the quinoline core, which modulate their electronic properties, lipophilicity, and spatial arrangement for optimal target engagement.[4]
The development of efficient and modular synthetic strategies to access diverse quinoline libraries is therefore a paramount objective in drug discovery. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely adopted methods for forming carbon-carbon bonds, owing to its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[6][7]
This guide focuses on the strategic application of a uniquely functionalized building block, 4-Chloro-2-methylquinoline-6-boronic acid . This reagent is designed for versatility, featuring two distinct, orthogonally reactive sites: a boronic acid at the C6-position, primed for Suzuki-Miyaura coupling, and a chloro group at the C4-position, which can be used for subsequent cross-coupling reactions or nucleophilic substitutions.[8][9] This dual functionality enables researchers to rapidly construct complex molecular architectures and accelerate the synthesis of novel, biologically active quinoline derivatives.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like our quinoline-6-boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7] The catalytic cycle is a well-understood, elegant sequence of three primary steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the organic halide (e.g., an aryl bromide). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex.[7][10]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the quinoline group to the palladium.[6][11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex—the quinoline and the group from the organic halide—couple together, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 6-Aryl-4-chloro-2-methylquinoline
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Reaction conditions may require optimization for specific substrates.
Objective: To synthesize a 6-aryl substituted quinoline derivative via a palladium-catalyzed C-C bond formation.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Example Supplier | Purpose |
| This compound | 223.44 | Commercial | Quinoline building block |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | Commercial | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | Commercial | Palladium catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Commercial | Base |
| 1,4-Dioxane, Anhydrous | 88.11 | Commercial | Organic solvent |
| Deionized Water | 18.02 | - | Aqueous solvent |
| Argon or Nitrogen Gas (High Purity) | - | - | Inert atmosphere |
| Ethyl Acetate | 88.11 | Commercial | Extraction solvent |
| Brine (Saturated NaCl solution) | - | - | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Commercial | Drying agent |
| Silica Gel (230-400 mesh) | - | Commercial | Stationary phase for column chromatography |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and anhydrous 1,4-dioxane (to achieve a ~0.1 M concentration).
-
Inerting the System: Seal the flask with a septum and purge the system with argon or nitrogen gas for 15 minutes to remove oxygen.
-
Addition of Base and Catalyst: While maintaining a positive pressure of inert gas, add a 2 M aqueous solution of sodium carbonate (3.0 equiv). Follow this with the addition of the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 equiv).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine. Separate the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-2-methylquinoline product.
Expected Outcomes and Troubleshooting
The Suzuki-Miyaura coupling is generally robust, but optimization is often necessary. The following table provides a guide to common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently degassed system.3. Ineffective base or solvent system. | 1. Use a fresh batch of catalyst or a more stable pre-catalyst (e.g., Pd(dppf)Cl₂).2. Ensure thorough degassing of solvents and reaction vessel.3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (Toluene, DMF). |
| Protodeborylation | 1. Presence of excess water or acidic impurities.2. High reaction temperature or prolonged reaction time. | 1. Use anhydrous solvents and a non-aqueous base like potassium fluoride (KF).[6]2. Attempt the reaction at a lower temperature (e.g., 80 °C) or shorten the reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Catalyst decomposition leading to palladium black. | 1. Improve the degassing procedure.2. Use phosphine ligands that are more resistant to oxidation or use a pre-catalyst.[12] |
| Incomplete Reaction | 1. Poorly reactive aryl halide (e.g., aryl chloride).2. Steric hindrance around the coupling sites. | 1. For aryl chlorides, use more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and a stronger base.[7]2. Increase catalyst loading and reaction temperature. |
Expanding Synthetic Utility: The C4-Chloro Handle
A key advantage of the synthesized 6-aryl-4-chloro-2-methylquinoline is the retention of the C4-chloro group. This position is activated towards further functionalization, serving as a versatile handle for subsequent transformations.[8] This allows for a divergent synthetic approach where a common intermediate can be elaborated into a diverse library of compounds. Potential follow-up reactions include:
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction with amines, alcohols, or thiols to introduce new heteroatom substituents.[13][14]
-
Further Cross-Coupling: The chloro group can participate in other palladium-catalyzed reactions such as Buchwald-Hartwig amination (to form C-N bonds), Sonogashira coupling (to form C-C triple bonds), or even a second Suzuki coupling under more forcing conditions.[8]
Conclusion
This compound is a highly valuable and versatile building block for modern synthetic and medicinal chemistry. Its dual reactive sites enable the straightforward synthesis of complex 6-arylquinolines via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein offer a solid foundation for researchers to leverage this reagent in the development of novel molecular entities for drug discovery and beyond. The retained C4-chloro handle further enhances its utility, paving the way for the creation of diverse and densely functionalized quinoline libraries.
References
-
Li, W., Gao, J. J., Zhang, Y., Tang, W., Lee, H., Fandrick, K. R., Lu, B., & Senanayake, C. H. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Advanced Synthesis & Catalysis, 353(10), 1671–1675. [Link]
-
Bal-Demirci, T. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Tejano Chemistry. [Link]
-
Zhang, H., et al. (2021). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 26(21), 6649. [Link]
-
Patel, K. M., & Shah, V. H. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
-
Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 18131-18151. [Link]
-
ResearchGate. (n.d.). Substituted Quinolines with various based promising anticancer and antibacterial agents. [Link]
-
Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. [Link]
-
Slanina, T., et al. (2013). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. Helvetica Chimica Acta, 96(1), 164-176. [Link]
-
Kumar, A., et al. (2018). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Organic & Biomolecular Chemistry, 16(2), 220-227. [Link]
-
R Discovery. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Thomas, K. J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(13), 5240-5248. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ResearchGate. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes for 4-Chloro-2-methylquinoline-6-boronic acid in Organic Synthesis
For Immediate Release: Application and Protocol Guide
To Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive technical guide on the use of 4-Chloro-2-methylquinoline-6-boronic acid as a strategic building block in modern organic synthesis. With full editorial control, this guide is structured to deliver field-proven insights and self-validating protocols, ensuring both technical accuracy and practical applicability in the laboratory.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quinoline moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of pharmacological properties. This compound emerges as a particularly valuable intermediate. The presence of a chloro group at the 4-position and a boronic acid at the 6-position offers orthogonal reactivity, enabling selective, stepwise functionalization. The methyl group at the 2-position can also influence the steric and electronic properties of the molecule.
Boronic acids are prized in organic synthesis for their stability, low toxicity, and versatile reactivity in a range of cross-coupling reactions. [1]They are most notably employed in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery. [1]The introduction of a boronic acid group to bioactive molecules can modify selectivity, as well as physicochemical and pharmacokinetic characteristics, often improving existing activities. [1] Key Molecular Features:
| Property | Value | Source |
| CAS Number | 1402238-27-0 | |
| Molecular Formula | C₁₀H₉BClNO₂ | |
| Molecular Weight | 221.45 g/mol |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is its use as an organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the quinoline core at the 6-position and a variety of sp²-hybridized carbon atoms of aryl or heteroaryl halides.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. [1] Below is a workflow representing a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a representative method for the coupling of this compound with a generic aryl bromide. The conditions are based on established procedures for similar chloroquinoline derivatives and provide a robust starting point for optimization.
Materials:
-
This compound (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.08 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard reaction glassware
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.). Note: The pre-formation of a Pd(PPh₃)₄ complex can also be used.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain catalytic activity.
-
Base: The base (e.g., K₂CO₃) is essential for the activation of the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Ligand: The phosphine ligand (e.g., PPh₃) stabilizes the palladium center, prevents the precipitation of palladium black, and influences the rate and efficiency of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitate the formation of the active boronate species.
Further Synthetic Potential: Chan-Lam and Petasis Reactions
While the Suzuki-Miyaura coupling is the most prominent application, the boronic acid functionality of this compound also opens the door to other important transformations.
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage is that it can often be performed under milder conditions, even open to the air.
The proposed mechanism involves the formation of a copper(II)-aryl species, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate is thought to yield the final product.
Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.
Petasis Reaction: Multicomponent Synthesis of Amines
The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid. This powerful transformation allows for the one-pot synthesis of complex α-amino acids and other substituted amines. The reaction is valued for its operational simplicity and the ability to generate molecular complexity rapidly.
Conclusion and Future Outlook
This compound is a high-value building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of the quinoline scaffold into a wide array of molecular architectures. The potential for its use in Chan-Lam and Petasis reactions further broadens its synthetic applicability. Researchers and scientists are encouraged to explore the use of this versatile reagent to accelerate their research and development programs.
References
-
This compound - CAS: 1402238-27-0. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). Available at: [Link]
-
Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions. ResearchGate. Available at: [Link]
-
Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols: C-C Bond Formation with 4-Chloro-2-methylquinoline-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it a valuable pharmacophore in drug design. Specifically, the functionalization of the quinoline ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 4-Chloro-2-methylquinoline-6-boronic acid is a versatile building block, poised for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This application note provides a detailed guide to the reaction conditions for Suzuki-Miyaura cross-coupling using this substrate, offering insights into the rationale behind the choice of reagents and reaction parameters.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance.[1][2] The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1]
Core Reaction Scheme:
Where R1 is the 4-Chloro-2-methylquinolin-6-yl moiety, B(OH)2 is the boronic acid group, R2 is an aryl, heteroaryl, vinyl, or alkyl group, and X is a halide (Cl, Br, I) or triflate.
Key Mechanistic Steps of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R²-X bond, forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the boronic acid (R¹) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound
The successful coupling of this compound with various organic halides requires careful consideration of several experimental parameters. The presence of the quinoline nitrogen introduces specific challenges, such as potential catalyst inhibition.
Choice of Palladium Catalyst and Ligand
The selection of the palladium source and the supporting ligand is crucial for an efficient reaction. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases for coupling with chloroquinolines, more electron-rich and sterically bulky phosphine ligands are often required to overcome catalyst deactivation and promote the challenging oxidative addition of aryl chlorides.[4]
-
For General Applications: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be a good starting point for coupling with aryl bromides and iodides.[4]
-
For Challenging Couplings (e.g., with Aryl Chlorides): The use of pre-catalysts combined with bulky, electron-rich phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is often beneficial. These ligands stabilize the palladium center and facilitate the oxidative addition step.
The Role of the Base
The base plays a critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which then participates in the transmetalation step.[3] The choice of base can also influence the reaction rate and the prevalence of side reactions.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents.
-
Aqueous vs. Anhydrous Conditions: While many Suzuki couplings are performed in aqueous solvent mixtures, anhydrous conditions can sometimes be advantageous, particularly for substrates prone to protodeboronation.
Solvent System
The solvent system must be capable of dissolving the reactants and the catalyst complex to a sufficient extent. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.
-
Common Solvents: Toluene, dioxane, and dimethylformamide (DMF) are often used, typically in a mixture with water.
-
Degassing: It is essential to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Reaction Temperature
The reaction temperature is a critical parameter that influences the reaction rate. Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate, typically in the range of 80-110 °C. The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd pre-catalyst and a ligand like XPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of toluene and water) to the flask via a syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired coupled product.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving chloroquinoline and heteroaryl boronic acid scaffolds, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | Effective for aryl bromides and iodides.[4] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100 | Recommended for less reactive aryl chlorides. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | Good for heteroaryl couplings. |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yields are low, consider increasing the catalyst loading, using a more active ligand (e.g., a biaryl phosphine), or a stronger base (e.g., Cs₂CO₃). Ensure that the reagents and solvents are pure and that the reaction is performed under strictly anaerobic conditions.
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue, especially with electron-rich or sterically hindered boronic acids. Using anhydrous conditions or a milder base such as K₂CO₃ can sometimes mitigate this problem.
-
Catalyst Poisoning: The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky phosphine ligands helps to sterically shield the metal center and prevent this inhibition.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation with this compound. By carefully selecting the catalyst, ligand, base, and solvent system, a wide range of biaryl and heteroaryl quinoline derivatives can be synthesized in good to excellent yields. This application note provides a comprehensive guide for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with potential therapeutic applications.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
Sources
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Aryl Halides with 4-Chloro-2-methylquinoline-6-boronic acid
Abstract: This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-Chloro-2-methylquinoline-6-boronic acid and various aryl halides. The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, and its functionalization is of paramount importance for the development of novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis of 6-aryl-4-chloro-2-methylquinoline derivatives.
Introduction: The Power of C-C Bond Formation
The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has become one of the most powerful and widely used methods for constructing carbon-carbon bonds.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's popularity stems from its broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and relatively mild reaction conditions.[4][5]
This protocol focuses on coupling this compound, a heteroaromatic organoboron compound. Heterobiaryls, molecules containing a C-C bond between two different heterocyclic rings or a heterocycle and an arene, are crucial structures in pharmaceuticals.[6] However, couplings involving heteroaryl boronic acids can present unique challenges, including catalyst inhibition by Lewis-basic heteroatoms and competitive protodeboronation.[6] This guide provides a robust starting point to navigate these challenges effectively.
General Reaction Scheme:
The core transformation involves the coupling of an aryl halide (Ar-X) with the quinoline boronic acid in the presence of a palladium catalyst and a base to form the desired biaryl product.

Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][7] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[7]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the quinoline moiety) to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| This compound | >95% | BenchChem | Store under inert gas and protect from moisture to prevent protodeboronation. |
| Aryl Halide (Iodide, Bromide, or Chloride) | Reagent Grade | Sigma-Aldrich | Reactivity varies significantly with the halide. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst Grade | Strem Chemicals | For aryl chlorides, a more active catalyst system with a bulky phosphine ligand (e.g., SPhos with Pd₂(dba)₃) may be required.[8] |
| Base (e.g., K₃PO₄, K₂CO₃) | Anhydrous, >99% | Acros Organics | Must be finely powdered and dry for reproducibility. K₃PO₄ is often effective for challenging heteroaryl couplings.[8] |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene) | Anhydrous/Degassed | Fisher Scientific | Ethereal solvents must be free of peroxides. Degassing is critical to remove oxygen, which deactivates the Pd(0) catalyst. |
| Round-bottom flask with reflux condenser | Standard Glassware | VWR | Ensure glassware is oven-dried before use to remove moisture. |
| Magnetic stirrer and stir bar | Standard Equipment | IKA | Vigorous stirring is essential for heterogeneous mixtures. |
| Inert Gas Supply (Argon or Nitrogen) | High Purity | Airgas | A positive pressure of inert gas is required to protect the catalyst. |
| TLC plates (Silica gel 60 F₂₅₄) | Analytical Grade | MilliporeSigma | For reaction monitoring. |
| Silica Gel for Column Chromatography | 230-400 mesh | Sorbent Tech | For product purification. |
Detailed Experimental Protocol
This protocol describes a general procedure on a 0.5 mmol scale. It should be adapted based on the specific reactivity of the chosen aryl halide.
4.1. Reaction Setup
-
Glassware Preparation: Place a 25 mL round-bottom flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled flask, add this compound (1.2 equivalents, 0.6 mmol, 134 mg), the aryl halide (1.0 equivalent, 0.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents, 1.0-1.5 mmol, 212-318 mg).
-
Causality Note: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if some degradation occurs. The base is crucial for activating the boronic acid for transmetalation.[4]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%, 0.015-0.025 mmol, 12-21 mg).
-
Causality Note: The catalyst loading is a critical parameter. While lower loadings are desirable, higher loadings may be necessary for less reactive halides like chlorides.[9]
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) species.
4.2. Reaction Execution
-
Solvent Addition: Through the septum, add degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, 5 mL) via a syringe.
-
Expertise Note: Degassing is achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique. The presence of water often accelerates the transmetalation step.
-
-
Heating and Stirring: Lower the flask into a preheated oil bath set to 80-100 °C. Begin vigorous stirring.
-
Causality Note: The temperature is optimized to provide sufficient energy to overcome the activation barrier for oxidative addition without promoting thermal degradation of the reagents or catalyst.[8]
-
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots with a syringe and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent (the aryl halide). Typical reaction times are 4-16 hours.
4.3. Work-up and Purification
-
Cooling and Dilution: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Phase Separation: Shake the funnel and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine all the organic layers and wash them with brine (20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.[10]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Outcomes
The choice of aryl halide and reaction conditions significantly impacts the outcome. The following table provides a guideline for expected results.
| Aryl Halide (Ar-X) | Catalyst System | Base | Temp. (°C) | Typical Yield | Notes |
| 4-Iodoanisole | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 80-90 | 80-95% | Aryl iodides are highly reactive and typically give excellent yields under standard conditions.[7] |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | 90-100 | 70-85% | Aryl bromides are good substrates but may require slightly more forcing conditions. |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | 100-110 | 50-75% | Aryl chlorides are the least reactive and require a highly active catalyst system with a bulky, electron-rich phosphine ligand to facilitate oxidative addition.[7][8] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure. 2. Degraded boronic acid (protodeboronation). 3. Insufficiently active catalyst for the halide (esp. for Ar-Cl). | 1. Ensure all reagents are dry and the reaction is run under a strictly inert atmosphere. Use freshly degassed solvents. 2. Use fresh boronic acid or a more stable boronic ester derivative. 3. For Ar-Cl, switch to a more active catalyst system (e.g., Buchwald ligands like SPhos or XPhos).[8] |
| Dehalogenation of Ar-X | The Pd-H species, formed from side reactions, reduces the aryl halide. This can be caused by impurities in the base or solvent. | Use high-purity, anhydrous base and solvent. Ensure the base is finely powdered. Sometimes, adding a small amount of water can suppress this pathway. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid. | Rigorously degas the solvent and maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor solubility of reagents.[11] | 1. Increase reaction time and/or temperature incrementally while monitoring by TLC. 2. Try a different solvent system to improve solubility, such as DMF or n-butanol.[8][11] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety glasses or chemical splash goggles.[12]
-
Fume Hood: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust and vapors.[12]
-
Palladium Catalysts: Palladium compounds are toxic. Avoid generating dust. Handle with care and wash hands thoroughly after use.[12][13] Used catalysts may be pyrophoric, especially after reactions involving hydrogen; keep them wet and handle them under an inert atmosphere.[14][15]
-
Organoboron Reagents: While generally less toxic than other organometallics, boronic acids can be irritants. Avoid skin and eye contact.[14]
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and toxic. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to institutional and local environmental regulations.[14]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (2023). ResearchGate. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (2022). ResearchGate. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007). Journal of the American Chemical Society. [Link]
-
A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2011). Sci-Hub. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Science Publishing. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2018). PMC - NIH. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2010). ResearchGate. [Link]
-
A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2011). ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2011). R Discovery. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Standard Operating Procedure. (2017). UCLA Chemistry & Biochemistry. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]
-
Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.). ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. honrel.com [honrel.com]
Boronic Acids: A Comprehensive Guide to Their Application in Modern Organic Synthesis
Introduction: The Enduring Versatility of Boronic Acids
Boronic acids and their derivatives have firmly established themselves as indispensable tools in the arsenal of the modern organic chemist.[1][2] Initially recognized for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their utility has expanded dramatically, now encompassing a wide array of transformations crucial for academic research, industrial processes, and pharmaceutical development.[3] These organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups, offer a unique combination of stability, reactivity, and functional group tolerance, making them ideal reagents for the construction of complex molecular architectures.[1][2]
This guide provides an in-depth exploration of the multifaceted applications of boronic acids in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying principles and practical insights to empower effective and innovative synthesis. We will delve into the mechanistic intricacies of key reactions, provide detailed, field-tested protocols, and address common challenges, ensuring a thorough understanding of how to harness the full potential of these remarkable reagents.
I. Foundational Knowledge: Handling, Stability, and Purification
Before embarking on synthetic applications, a solid understanding of the fundamental properties of boronic acids is paramount. While generally considered stable and easy to handle, their reactivity is nuanced and certain precautions are necessary to ensure reproducibility and success.
A. Stability and Storage
Boronic acids are typically crystalline solids that are stable to air and moisture.[4] However, they can be susceptible to certain degradation pathways:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, often exacerbated by acidic conditions or the presence of certain heteroatoms in the organic moiety.
-
Oxidative Degradation: While more stable than many organometallic reagents, boronic acids can undergo oxidation, particularly aliphatic boronic acids.[5]
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. This can complicate characterization and stoichiometry calculations.
Best Practices for Storage:
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers.[6]
-
For particularly sensitive boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[7]
B. Purification of Boronic Acids and Their Esters
Achieving high purity is critical for successful and reproducible reactions. Several methods are available, and the choice depends on the properties of the specific compound and the nature of the impurities.
-
Recrystallization: This is a powerful technique for purifying solid boronic acids.[8] Solvents such as water, benzene, dichloroethane, and ethyl acetate can be effective.[8] For example, boric acid itself can be effectively purified by recrystallization from boiling water due to its significantly higher solubility at elevated temperatures.[9]
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of silica can sometimes lead to degradation. To mitigate this, silica gel can be pre-treated with boric acid.[4] For boronate esters, which are generally less polar, standard silica gel chromatography is often successful.
-
Derivatization: Crude boronic acids can be converted into more easily purifiable derivatives.
-
Diethanolamine Adducts: Reaction with diethanolamine forms stable, crystalline adducts that can be isolated by filtration and then cleaved to regenerate the pure boronic acid.[10]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are often highly crystalline and stable, allowing for purification by recrystallization.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable to chromatography and a wide range of reaction conditions, making them excellent for purification and for use in multi-step synthesis.[11][12]
-
Protocol 1: Purification of a Boronic Acid via Diethanolamine Adduct Formation
This protocol is a reliable method for purifying boronic acids that are difficult to recrystallize directly.
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Methylene chloride (or another suitable solvent)
-
Diethyl ether (or another non-polar solvent for precipitation)
Procedure:
-
In a clean, dry flask, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of methylene chloride.
-
While stirring, add diethanolamine (1.0 equiv) dropwise to the solution.
-
Observe the formation of a precipitate. In some cases, the initial solid may dissolve before the adduct precipitates.
-
Continue stirring the resulting slurry for 15-30 minutes at room temperature.
-
Isolate the white, solid diethanolamine adduct by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
-
To regenerate the free boronic acid, the adduct can be treated with an aqueous acid (e.g., 1M HCl) and extracted with an organic solvent.
II. The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid (or its ester) and an organic halide or triflate, forming a new carbon-carbon bond.[3] Its significance in modern synthesis, particularly in the pharmaceutical industry for creating biaryl scaffolds, cannot be overstated.[13]
A. The "Why": Mechanistic Insights
The catalytic cycle is a well-orchestrated sequence of three fundamental steps, each with specific requirements that dictate the choice of reagents and conditions.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Data Presentation: Optimizing Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables provide a starting point for reaction optimization.
| Palladium Source | Typical Ligand | Advantages/Disadvantages |
| Pd(PPh₃)₄ | None (already coordinated) | Simple to use, but can be sensitive to air and heat. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, XPhos, SPhos) | Requires in-situ reduction to Pd(0), but offers great flexibility in ligand choice. |
| PdCl₂(dppf) | dppf (built-in) | A robust and widely used catalyst for a variety of substrates. |
| Buchwald Precatalysts | Biarylphosphine ligands | Air-stable, highly active, and reliable for challenging couplings. |
| Base | Solvent System | Comments |
| Na₂CO₃, K₂CO₃ | Toluene/Water, Dioxane/Water | Common and effective for many standard couplings. |
| K₃PO₄ | Toluene, Dioxane, THF | A stronger base, often used for less reactive aryl chlorides. |
| Cs₂CO₃, CsF | Dioxane, THF | Strong bases that can be effective in difficult cases. |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Used in specific applications, particularly with sensitive substrates. |
C. Experimental Protocols
Protocol 2: General Procedure for a Standard Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent system via syringe. The final concentration should be approximately 0.1-0.5 M with respect to the aryl bromide.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
D. Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh batch of catalyst or a more robust precatalyst. |
| Poorly soluble reagents | Try a different solvent system (e.g., DMF, 2-MeTHF) or increase the temperature. | |
| Steric hindrance | Use a bulkier, more electron-rich ligand (e.g., a Buchwald-type ligand like XPhos or SPhos). | |
| Protodeboronation | Presence of excess water or acid | Use anhydrous solvents and a non-aqueous base (e.g., K₃PO₄). |
| Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Dehalogenation of starting material | Impurities in reagents or solvent | Use purified reagents and high-purity solvents. |
III. Forging C-Heteroatom Bonds: The Chan-Lam and Petasis Reactions
While the Suzuki-Miyaura reaction is the workhorse for C-C bond formation, boronic acids are also pivotal in creating C-N and C-O bonds, which are ubiquitous in pharmaceuticals and natural products.
A. The Chan-Lam Coupling: A Copper-Catalyzed Approach
The Chan-Lam coupling provides a powerful method for the formation of aryl-nitrogen and aryl-oxygen bonds, coupling boronic acids with amines, alcohols, and other N-H or O-H containing compounds.[14] A key advantage over the palladium-catalyzed Buchwald-Hartwig amination is its use of copper, a more abundant and less expensive metal, and its tolerance for air and moisture, often allowing reactions to be run open to the atmosphere at room temperature.[14]
Mechanism Overview: The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle, where the boronic acid transmetalates its organic group to the copper center, which then undergoes reductive elimination with the coordinated heteroatom nucleophile to form the product.[15]
Protocol 3: Chan-Lam N-Arylation of an Amine
This protocol describes a general procedure for the coupling of an arylboronic acid with a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol% or stoichiometric)
-
Base (e.g., Pyridine or Triethylamine, 2.0-3.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Procedure:
-
To a reaction flask, add the amine, arylboronic acid, and copper(II) acetate.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to 48 hours.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
B. The Petasis Reaction: A Multicomponent Marvel
The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and a vinyl- or arylboronic acid to produce substituted amines.[16][17] This metal-free reaction is highly valued for its operational simplicity and its ability to generate molecular complexity in a single step.[16]
Mechanism Overview: The reaction is thought to proceed through the formation of an iminium ion from the amine and carbonyl. The boronic acid then forms an "ate" complex with the hydroxyl group of an α-hydroxy acid or a similar species, which then delivers its organic group to the electrophilic iminium ion.[16]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. laballey.com [laballey.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Petasis reaction - Wikipedia [en.wikipedia.org]
Applications of Quinoline Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834, this nitrogen-containing ring system has demonstrated a remarkable versatility, forming the core of numerous natural products, synthetic pharmaceuticals, and agrochemicals.[1][2] Its derivatives have been a focal point of drug discovery efforts for decades, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2] The significance of the quinoline nucleus is underscored by its presence in a variety of clinically used drugs, including antimalarials like chloroquine and quinine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin.[3]
The sustained interest in quinoline derivatives stems from their ability to interact with a multitude of biological targets with high affinity and specificity. The structural rigidity of the quinoline ring, combined with the potential for functionalization at various positions, allows for the fine-tuning of physicochemical properties and biological activity. This has enabled the development of quinoline-based compounds that act as anticancer, antimicrobial (antibacterial and antifungal), antimalarial, and anti-inflammatory agents.[4][5][6]
This technical guide provides an in-depth exploration of the applications of quinoline derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the mechanisms of action, present quantitative data on the efficacy of various derivatives, and provide detailed experimental methodologies for their synthesis and biological evaluation.
I. Anticancer Applications of Quinoline Derivatives
Quinoline-based compounds have emerged as a significant and promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, colon, lung, and central nervous system.[7] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.[8][9]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are attributed to several key mechanisms:
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.[3] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[10][11] By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascades, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, thereby inhibiting cell proliferation and inducing apoptosis.[9] Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance in oncology.[10]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[12] Additionally, some derivatives, like the natural product camptothecin and its analogs, are potent inhibitors of topoisomerase enzymes.[8][12] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA damage and cell death.
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death, or apoptosis, through various mechanisms. This can include the activation of caspase cascades, modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, and the generation of reactive oxygen species (ROS) that cause oxidative stress and cellular damage.[8][11]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis.
Quantitative Data: Anticancer Activity of Representative Quinoline Derivatives
The anticancer potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency. The following table summarizes the reported anticancer activities of various substituted quinoline derivatives.
| Compound Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | 1.38 | |
| HCT-116 (Colon) | 5.34 | ||
| MCF-7 (Breast) | 5.21 | ||
| 4-Anilinoquinoline Derivatives | PKN3 (Kinase Assay) | 0.070 (70 nM) | [5] |
| GAK (Kinase Assay) | ~0.0039 (~3.9 nM) | [5] | |
| Quinoline-Thiazole Hybrids | MCF-7 (Breast) | 5.35 | [11] |
| Quinoline-based EGFR/HER-2 Inhibitors | EGFR (Kinase Assay) | 0.071 (71 nM) | [1] |
| HER-2 (Kinase Assay) | 0.031 (31 nM) | [1] | |
| 2-Phenylquinoline-4-carboxamides | HL-60 (Leukemia) | 19.88 µg/mL |
Signaling Pathway Visualization: EGFR Inhibition by Quinoline Derivatives
The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinoline-based kinase inhibitors.
Caption: EGFR signaling pathway and inhibition by quinoline derivatives.
II. Antimicrobial Applications of Quinoline Derivatives
Quinoline derivatives have a long and successful history in combating infectious diseases. Their broad spectrum of activity includes antibacterial and antifungal properties.[4][5] The emergence of drug-resistant microbial strains has revitalized research into novel quinoline-based antimicrobial agents.[4]
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinoline derivatives are mediated through several mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for the fluoroquinolone class of antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Some quinoline derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Key Enzymes: Quinoline compounds can inhibit various microbial enzymes that are crucial for metabolic processes.
-
Disruption of Microbial Biofilms: Some derivatives have shown the ability to inhibit the formation of microbial biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Representative Quinoline Derivatives
The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4]
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrids | Staphylococcus aureus | 19.04 x 10⁻⁵ | |
| Escherichia coli | 609 x 10⁻⁵ | ||
| Candida albicans | 19.04 x 10⁻⁵ | ||
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | 15.6 | |
| Staphylococcus aureus | 2 | ||
| Quinoline-Thiazole Derivatives | Candida glabrata | ≤0.06 | |
| Candida krusei | ≤0.06 | ||
| Novel Quinoline Derivatives | Bacillus cereus | 3.12 | |
| Pseudomonas aeruginosa | 6.25 |
III. Antimalarial and Anti-inflammatory Applications
Beyond their anticancer and antimicrobial properties, quinoline derivatives are renowned for their efficacy as antimalarial and anti-inflammatory agents.
-
Antimalarial Activity: Quinolines, such as chloroquine and quinine, have been mainstays in the treatment of malaria for centuries. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. Quinoline drugs accumulate in the acidic food vacuole and inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.
-
Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory response. These include the inhibition of enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as the modulation of pro-inflammatory cytokine production.
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of quinoline derivatives.
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction
This protocol describes the synthesis of a representative quinoline derivative using the Doebner reaction, a one-pot, three-component synthesis.[4]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Iron(III) trifluoromethanesulfonate (catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), and benzaldehyde (1.0 mmol, 106 mg) in ethanol (5 mL).[4]
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[4]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.[4]
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[4]
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the crude 2-phenylquinoline-4-carboxylic acid.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol describes a common colorimetric assay to assess the cytotoxic effects of quinoline derivatives on cancer cell lines.[8]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Prepare serial dilutions of the test quinoline derivatives in complete cell culture medium. The final DMSO concentration should be less than 0.5%.[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[8]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the "gold standard" method for determining the MIC of a quinoline derivative against microbial strains, based on CLSI guidelines.[4]
Materials:
-
Test quinoline derivative (stock solution in a suitable solvent)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Preparation of the Test Compound: Prepare a stock solution of the quinoline derivative. Perform a two-fold serial dilution in the appropriate broth medium directly in the 96-well plate.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).[4]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for most bacteria).[4]
-
Reading and Interpreting Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[4]
V. High-Throughput Screening (HTS) Workflow for Quinoline Libraries
The discovery of novel quinoline-based drug candidates is often accelerated through high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical HTS workflow.
Caption: High-throughput screening workflow for quinoline compound libraries.
VI. Conclusion and Future Directions
The quinoline scaffold remains an exceptionally valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of important therapeutic agents. The continued exploration of the chemical space around the quinoline nucleus, facilitated by modern synthetic methodologies and high-throughput screening, promises the discovery of novel drug candidates with improved efficacy, selectivity, and safety profiles. Future research will likely focus on the development of multi-target quinoline derivatives, the synthesis of novel hybrid molecules, and the application of computational methods to guide the rational design of the next generation of quinoline-based therapeutics.
VII. References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. BenchChem.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Source Publication].
-
BenchChem Technical Support Team. (2025). The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. BenchChem.
-
Design, synthesis, and molecular modeling of quinoline-based derivatives as anti-breast cancer agents targeting EGFR/AKT signaling pathway. (2021). Chemical Biology & Drug Design.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds. BenchChem.
-
BenchChem Technical Support Team. (2025). Techniques for Measuring the Kinase Inhibition of Quinolinone Derivatives: Application Notes and Protocols. BenchChem.
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Molecules.
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source Publication].
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). Molecules.
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Medicinal Chemistry.
-
Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information.
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). Molecules.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries. BenchChem.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. BenchChem.
-
BenchChem Technical Support Team. (2025). The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules.
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source Publication].
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Journal of Biomolecular Structure and Dynamics.
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). Molecules.
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate.
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Journal of Pharmaceutical Analysis.
-
MTT assay protocol. (n.d.). Abcam.
-
MTT Cell Proliferation Assay. (n.d.). ATCC.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
-
Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. (n.d.). Bentham Science.
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). Molecules.
-
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (n.d.). Molecules.
-
Minimal Inhibitory Concentration (MIC). (2017). Protocols.io.
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). [Source Publication].
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
-
High-throughput screening workflow. (2011). ResearchGate.
-
High-Throughput Screening for Discovery of Novel Solid Forms. (2024). Eurofins.
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules.
-
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry.
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative... (2024). PubMed Central.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances.
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
-
Selected quinoline derivatives with anti-malarial activity. (n.d.). ResearchGate.
-
Quinoline: A versatile heterocyclic. (n.d.). PubMed Central.
-
Recent contributions of quinolines to antimalarial and anticancer drug discovery research. (2021). European Journal of Medicinal Chemistry.
Sources
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Chloro-2-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-chloro-2-methylquinoline and its boronic acid derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As your Senior Application Scientist, my goal is to equip you with the causal understanding and practical solutions needed to overcome common challenges in coupling these specific and often sensitive substrates.
The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling reactions is a cornerstone of modern drug discovery. However, the electronic properties of the nitrogen-containing heterocycle and the relatively inert nature of aryl chlorides can present unique hurdles. This guide will walk you through these challenges, offering evidence-based strategies for success.
Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 4-chloro-2-methylquinoline is not working or giving very low yields. What are the most likely causes?
A1: Low or no conversion in the Suzuki coupling of 4-chloro-2-methylquinoline can stem from several factors, primarily related to the inherent low reactivity of aryl chlorides and potential catalyst inhibition.[4][5]
-
Catalyst and Ligand Choice: The carbon-chlorine bond is strong, making the initial oxidative addition step the rate-determining step.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[6] These ligands stabilize the Pd(0) center and promote the challenging oxidative addition.[7]
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to catalyst deactivation through oxidation, often observed as the formation of palladium black.[8]
-
Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates transmetalation.[3][9][10] For challenging couplings, stronger bases are often required.
-
Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation where the boron group is replaced by a hydrogen.[11]
Q2: Which specific catalysts and ligands are recommended for coupling 4-chloro-2-methylquinoline?
A2: For a less reactive electrophile like 4-chloro-2-methylquinoline, the choice of the catalytic system is critical.[5] You should employ catalyst systems known for their high activity with aryl chlorides.
| Palladium Source | Recommended Ligands | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-5% | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[12] |
| PdCl₂(dppf) | (pre-formed complex) | 2-5% | A robust and often effective pre-catalyst for a range of couplings. |
| Pd(Amphos)₂Cl₂ | (pre-formed complex) | 1-2% | An air-stable catalyst known for high yields with heteroaryl chlorides. |
| Pd(PPh₃)₄ | Not generally recommended | 5-10% | May work with more reactive aryl bromides or iodides, but often fails with chlorides.[5] |
Q3: I am observing a significant amount of a byproduct that appears to be a dimer of my boronic acid. What is this, and how can I prevent it?
A3: This byproduct is the result of homocoupling , where two molecules of the boronic acid react with each other.[13][14] This side reaction reduces the yield of your desired product and complicates purification.
-
Cause 1: Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen in the reaction mixture.[13][14] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.
-
Cause 2: Use of a Pd(II) Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, a portion of it may be reduced to Pd(0) via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[13]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[14]
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the entire process.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce initial homocoupling compared to Pd(II) sources, though the choice must be balanced with reactivity towards the aryl chloride.
-
Stoichiometry Control: Using a slight excess of the aryl halide partner can sometimes suppress the homocoupling of the boronic acid.
Q4: My mass spectrometry results show a significant peak corresponding to 2-methylquinoline (dehalogenation) and another peak corresponding to the starting boronic acid being converted to its corresponding arene (protodeboronation). How can I address these side reactions?
A4: Dehalogenation and protodeboronation are two common and detrimental side reactions.
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen.[13] This can happen if a hydride source is present in the reaction mixture, which can react with the R¹-Pd(II)-X intermediate. Potential hydride sources include certain solvents (like alcohols) or impurities in the reagents.
-
Protodeboronation (or Protodeborylation): This is the protonolysis of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[11][15] This side reaction is often catalyzed by residual acid or base, high temperatures, and the presence of water.[15][16] Heteroaromatic boronic acids can be particularly susceptible to this process.[13]
| Side Reaction | Primary Causes | Prevention Strategies |
| Dehalogenation | Hydride sources in the reaction mixture (e.g., solvent impurities). | Use high-purity, anhydrous solvents. Avoid using alcohol as a primary solvent if dehalogenation is a major issue. |
| Protodeboronation | High temperature, prolonged reaction times, excess water or base, inherent instability of the boronic acid.[11][16] | Use the boronic acid as its more stable pinacol ester derivative.[17] Use milder bases (e.g., K₃PO₄ instead of NaOH). Optimize the reaction to proceed at a lower temperature and for a shorter duration.[16] |
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing issues with your reaction, follow this logical troubleshooting workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols: Starting Points for Optimization
The following are generalized protocols that serve as a robust starting point for your experiments. Remember that every substrate pairing is unique, and optimization will likely be necessary.
Protocol 1: General Procedure for Coupling of 4-Chloro-2-methylquinoline with an Arylboronic Acid
-
Setup: To a flame-dried Schlenk flask or microwave vial, add 4-chloro-2-methylquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent system (e.g., dioxane/water 4:1 v/v).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Using a Boronic Pinacol Ester for Sensitive Substrates
This protocol is recommended if you suspect protodeboronation of your boronic acid is a significant issue.
-
Setup: Follow the same setup as Protocol 1, but use the arylboronic acid pinacol ester (1.2 equiv) in place of the boronic acid.
-
Base and Solvent: A strong base like K₃PO₄ is often effective with pinacol esters. A solvent system of dioxane and water is still appropriate.
-
Reaction Conditions: The remaining steps (inert atmosphere, catalyst addition, reaction, workup, and purification) are analogous to Protocol 1. The more stable nature of the pinacol ester may allow for more forcing conditions (higher temperatures or longer reaction times) if necessary, without significant degradation.[16]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. (2023). Suzuki Coupling Reaction. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
Wikipedia. (2024). Protodeboronation. Available from: [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
ResearchGate. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]
-
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Available from: [Link]
-
University of Windsor. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]
-
NIH Public Access. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
SpringerLink. (2009). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]
-
CovaSyn. (2023). Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
NIH Public Access. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
NIH Public Access. (2004). Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
ResearchGate. (2016). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aspuru.substack.com [aspuru.substack.com]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common side reactions in Suzuki-Miyaura coupling and their prevention
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common challenges. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you to not only solve current issues but also to design more robust reactions in the future.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, its complexity, involving a delicate interplay between the catalyst, ligands, base, and substrates, can lead to several competing side reactions that diminish yield and complicate purification.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs) on Common Side Reactions
This section addresses the most common undesirable pathways in Suzuki-Miyaura coupling. Each entry explains the identity of the side reaction, its mechanistic origins, and robust strategies for its prevention.
Issue 1: Homocoupling of Boronic Acid/Ester
Q1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid starting material. What is this, and why is it happening?
A: You are observing the homocoupling (or dimerization) of your boronic acid reagent, a common side reaction that forms a symmetrical biaryl (Ar-Ar) from two molecules of your organoboron compound (Ar-B(OH)₂). This depletes your nucleophile and complicates purification. Homocoupling primarily occurs through two well-established mechanisms:
-
Palladium(II)-Mediated Homocoupling: This pathway is prevalent when using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂). Before the main catalytic cycle begins, the Pd(II) species can react with two molecules of the boronic acid. This process forms the homocoupled product and reduces the Pd(II) to the catalytically active Pd(0) state.[1] While this reduction is necessary to initiate the desired reaction, it consumes your starting material in the process.[1]
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst back to a Pd(II) species.[3] This newly formed Pd(II) can then enter the homocoupling pathway described above, effectively creating a parasitic cycle that consumes the boronic acid.[1][3]
Q2: How can I prevent or minimize the formation of this homocoupling byproduct?
A: Preventing homocoupling requires careful control over the palladium source and the reaction atmosphere. Here are several effective strategies:
-
Use a Pd(0) Catalyst Source: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction via homocoupling, allowing the catalyst to enter the primary cross-coupling cycle directly.
-
Implement Rigorous Degassing: The exclusion of oxygen is critical. Standard practice involves multiple "freeze-pump-thaw" cycles for the solvent and sparging the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst.[4][5] Ensure all reagents are added under a positive pressure of inert gas.
-
Optimize Ligand and Base Selection:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the rate of reductive elimination, the final step in the desired catalytic cycle.[6][7] By speeding up the productive pathway, you decrease the catalyst's residence time in states that could lead to side reactions.
-
Base: The choice of base can be crucial. While strong bases are needed, an inappropriate choice can sometimes promote side reactions. For sterically hindered substrates where homocoupling is a problem, switching from a carbonate or phosphate base to potassium fluoride (KF) can sometimes suppress side reactions.[8]
-
Experimental Protocol: Rigorous Degassing of a Suzuki-Miyaura Reaction
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the boronic acid/ester, and the base.
-
Seal: Seal the flask with a rubber septum.
-
Inert Gas Inlet: Insert a needle connected to a manifold supplying inert gas (Argon or Nitrogen) through the septum, ensuring the needle tip is below the surface of any solid reagents. Insert a second, shorter needle to act as an outlet.
-
Purge: Subject the flask to at least three cycles of vacuum followed by backfilling with the inert gas.
-
Solvent Addition: Add the solvent (previously degassed by sparging with inert gas for 30 minutes) via cannula or a gas-tight syringe.
-
Final Degassing: Sparge the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst and ligand.
-
Heating: Heat the reaction to the desired temperature under the inert atmosphere.
Issue 2: Protodeboronation (or Protodeborylation)
Q1: My starting boronic acid seems to be decomposing during the reaction, and I am isolating the corresponding arene (Ar-H) instead of my desired product. What is happening?
A: This side reaction is known as protodeboronation, where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[9] It is an undesired pathway that consumes the nucleophile, reducing the overall yield.[9][10] This reaction is highly dependent on the substrate and the reaction conditions, particularly pH and temperature.[9]
The propensity for protodeboronation is influenced by several factors:
-
Substrate Electronics: Electron-deficient arylboronic acids and certain heteroaromatic boronic acids (especially those with basic nitrogen atoms like 2-pyridylboronic acid) are notoriously unstable and prone to this side reaction.[1][9][10]
-
Reaction Conditions: The presence of water and base, which are essential components of the Suzuki reaction, can facilitate protodeboronation.[9] Elevated temperatures can also accelerate this decomposition pathway.
-
Catalyst Involvement: Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation.
Q2: What are the best strategies to suppress protodeboronation?
A: Mitigating protodeboronation involves protecting the labile C-B bond or optimizing conditions to favor the cross-coupling pathway.
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester is a highly effective strategy. Pinacol esters (Bpin) are common, but for particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates are exceptionally robust.[11] MIDA boronates are stable to chromatography and only slowly release the active boronic acid under the basic aqueous conditions of the reaction, keeping its instantaneous concentration low and minimizing decomposition.[9][11]
-
Use Trifluoroborate Salts: Potassium aryltrifluoroborate salts (ArBF₃K) are another class of stable organoboron reagents that are less prone to protodeboronation compared to their boronic acid counterparts.[2]
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling.
-
Base: Use the mildest base that is effective. Sometimes switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ can help.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product and remaining reagents to harsh conditions.
-
-
Accelerate the Catalytic Cycle: As with homocoupling, using highly active catalyst systems (e.g., those with bulky, electron-rich ligands) can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[9]
Visualizing Key Suzuki-Miyaura Pathways
Caption: Desired vs. Undesired Pathways in Suzuki Coupling.
Issue 3: Dehalogenation and Other Side Reactions
Q1: I am seeing a byproduct where the halogen on my electrophile (Ar-X) has been replaced by a hydrogen atom (Ar-H). What is this reaction?
A: This is a dehalogenation side reaction. After the initial oxidative addition step, the resulting L₂Pd(II)(Ar)(X) intermediate can react with a hydride source in the reaction mixture.[1] Subsequent reductive elimination of Ar-H regenerates a Pd(0) species, but at the cost of your electrophile. Common hydride sources can include amine bases or alcoholic solvents.[1]
Prevention Strategies:
-
Solvent Choice: Avoid using alcoholic solvents if dehalogenation is a problem. Anhydrous ethereal solvents (e.g., dioxane, THF) or aromatic hydrocarbons (e.g., toluene) are generally preferred.[5]
-
Base Selection: If using an amine base, consider switching to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃, which are not hydride sources.[12]
Q2: My catalyst seems to be crashing out of solution as a black solid, and the reaction has stalled. What's happening?
A: You are likely observing the formation of palladium black, which is finely divided, agglomerated palladium metal.[1] This is a common mode of catalyst deactivation. It occurs when the Pd(0) species, which should be stabilized by the phosphine ligands, is not sufficiently coordinated. These "ligandless" palladium atoms can then aggregate and precipitate, removing them from the catalytic cycle.
Prevention Strategies:
-
Ligand-to-Palladium Ratio: Ensure you are using a sufficient ligand-to-palladium ratio. For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 (L:Pd) is common.
-
Ligand Choice: Bulky phosphine or N-heterocyclic carbene (NHC) ligands are very effective at stabilizing the Pd(0) center and preventing aggregation.[2]
-
Temperature Control: Excessively high temperatures can accelerate ligand dissociation and subsequent catalyst decomposition. Operate at the lowest effective temperature.
Summary Table of Side Reactions and Prevention
| Side Reaction | Common Causes | Key Prevention Strategies |
| Homocoupling | • Use of Pd(II) precatalysts.[1]• Presence of oxygen.[1][3] | • Use a Pd(0) catalyst source.• Perform rigorous degassing of all reagents and solvents.[4] |
| Protodeboronation | • Unstable boronic acids (e.g., heteroaromatic, electron-deficient).[1][10]• Excess water, strong base, high temperature.[9] | • Use stable boronic esters (Pinacol, MIDA) or trifluoroborate salts.[2][9][11]• Use minimal effective temperature and reaction time. |
| Dehalogenation | • Presence of hydride donors (e.g., amine bases, alcohol solvents).[1] | • Use inorganic bases (carbonates, phosphates).[12]• Use anhydrous, non-alcoholic solvents (dioxane, toluene). |
| Catalyst Deactivation | • Insufficient ligand stabilization of Pd(0).• High temperatures causing ligand dissociation.• Presence of catalyst poisons (e.g., sulfur).[13] | • Use bulky, stabilizing ligands (e.g., Buchwald ligands, NHCs).[2]• Ensure reagent purity.• Optimize ligand-to-metal ratio. |
General Troubleshooting Guide for Low Yield
If you are experiencing low yields without a clearly identifiable side product, the issue may be related to overall reaction inefficiency. This workflow can help diagnose the problem.
Caption: A Step-by-Step Troubleshooting Workflow for Low Yields.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
- Protodeboron
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Technical Support Center: Suzuki-Miyaura Coupling Reactions. BenchChem.
- Suzuki reaction. Wikipedia.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- The Suzuki Reaction. Myers Group, Harvard University.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ACS Publications. [Link]
- Why can't I achieve good yields for this Suzuki reaction?. (2018).
- Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 4-Chloro-2-methylquinoline-6-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the yield and success of chemical reactions involving 4-Chloro-2-methylquinoline-6-boronic acid. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Introduction to this compound in Synthesis
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The most common application is the Suzuki-Miyaura coupling, a powerful and versatile method for synthesizing biaryl and heteroaryl compounds.
However, the unique structural features of this molecule— a moderately reactive aryl chloride on a quinoline scaffold and a potentially labile boronic acid group—present specific challenges. Low yields, incomplete conversion, and the formation of unwanted byproducts are common hurdles. This guide will provide a systematic approach to overcoming these issues.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific problems you may encounter when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: I am observing very low or no conversion of my 4-Chloro-2-methylquinoline starting material. What are the likely causes?
Low or no reactivity of the chloroquinoline electrophile is a frequent issue. The carbon-chlorine bond is stronger than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more challenging.
-
Cause 1: Inadequate Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to efficiently cleave the C-Cl bond on the quinoline ring.
-
Solution: Employ a more robust catalyst system. Catalysts based on bulky, electron-rich phosphine ligands are highly effective for activating aryl chlorides.[1] Consider using a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos, XPhos, or RuPhos. Pre-formed catalysts like Pd(dppf)Cl₂ are also excellent choices.
-
-
Cause 2: Insufficient Reaction Temperature. The oxidative addition to an aryl chloride often requires higher temperatures compared to bromides or iodides.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 100-120°C. Monitor the reaction for any signs of decomposition of your starting materials or product at higher temperatures.
-
-
Cause 3: Catalyst Inhibition by the Quinoline Nitrogen. The nitrogen atom in the quinoline ring can coordinate with the palladium center, which can sometimes inhibit the catalyst's activity.
-
Solution: The choice of ligand is crucial here. A strongly coordinating, bulky ligand can often outcompete the quinoline nitrogen and maintain the catalytic cycle's efficiency.
-
Q2: My starting material is consumed, but the yield of the desired product is low, and I see several byproducts. What are these side products and how can I minimize them?
The formation of byproducts is a common reason for low yields. Identifying these impurities can provide clues to optimize your reaction conditions.
-
Side Reaction 1: Protodeboronation. This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. Heteroaryl boronic acids are particularly susceptible to this side reaction, especially in the presence of water and base at elevated temperatures.
-
Solution 1: Use the Pinacol Ester Derivative. this compound pinacol ester is significantly more stable and less prone to protodeboronation.[2] Pinacol esters can often be used directly in Suzuki-Miyaura couplings.[3]
-
Solution 2: Minimize Water Content. While a small amount of water can be beneficial for dissolving the base, excess water can promote protodeboronation. Try using a carefully controlled amount of water or an anhydrous solvent system if compatible with your chosen base.
-
Solution 3: Choose the Right Base. The strength and type of base can influence the rate of protodeboronation. Consider using a weaker base like K₂CO₃ or Cs₂CO₃, or an anhydrous base.
-
-
Side Reaction 2: Homocoupling. This is the dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.
-
Solution: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. This can be achieved by several freeze-pump-thaw cycles or by bubbling argon through the solvent and reaction mixture.
-
-
Side Reaction 3: Dehalogenation. The chloro group on the quinoline can be replaced by a hydrogen atom.
-
Solution: This can sometimes be caused by certain bases or impurities in the reaction. Ensure high-purity reagents and consider screening different bases.
-
Below is a troubleshooting workflow to help you systematically address low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q3: Should I use this compound or its pinacol ester?
For most applications, the pinacol ester is highly recommended . Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to decomposition on the benchtop and under reaction conditions (protodeboronation). The pinacol ester offers significantly greater stability, leading to more reproducible results and often higher yields.[2][3] While boronic acids can be slightly more reactive in some cases, the stability benefits of the pinacol ester usually outweigh this.[4]
Q4: What are the optimal storage conditions for this compound and its pinacol ester?
-
Boronic Acid: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). Minimize exposure to air and moisture.
-
Pinacol Ester: While more stable, it is still good practice to store the pinacol ester in a tightly sealed container in a cool, dry place.
Q5: What is the role of the 2-methyl group on the quinoline ring?
The 2-methyl group is an electron-donating group, which can slightly increase the electron density of the quinoline ring system. This might make the oxidative addition step slightly more challenging compared to an unsubstituted quinoline. However, its electronic effect is generally less significant than the choice of catalyst and reaction conditions.
Q6: Can I use other cross-coupling reactions with this boronic acid?
While the Suzuki-Miyaura reaction is the most common, boronic acids can also be used in other coupling reactions, such as the Chan-Lam coupling for the formation of C-N or C-O bonds. However, the specific conditions for these reactions would need to be optimized for this substrate.
Data Presentation: Recommended Reaction Parameters
The following table provides a starting point for optimizing your Suzuki-Miyaura coupling reaction. These parameters are based on successful couplings of similar chloro-heteroaryl substrates and may require further optimization for your specific coupling partner.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[1] |
| Pre-formed Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | A reliable and often highly effective alternative to a separate Pd source and ligand. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | The choice of base can significantly impact yield. K₃PO₄ is often effective for challenging couplings. Ensure the base is finely powdered. |
| Solvent System | Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or THF/H₂O | A polar aprotic solvent with a small amount of water is typical. The water helps to dissolve the inorganic base. |
| Temperature | 80-110 °C | Higher temperatures are generally required for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and homocoupling side reactions. |
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using the pinacol ester of this compound. This protocol is adapted from procedures for similar substrates and should be optimized for your specific aryl or heteroaryl halide.
Materials:
-
This compound pinacol ester (1.0 equivalent)
-
Aryl/heteroaryl halide (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents, finely powdered)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound pinacol ester, the aryl/heteroaryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and then evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines. BenchChem.
-
El-Gendy, A. A. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(12), 5023-5034. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Patil, S. A., et al. (2011). ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. ChemInform, 42(32).
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Chloro-2-methylquinoline-6-boronic acid
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-Chloro-2-methylquinoline-6-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. As your dedicated scientific resource, we will explore the nuances of catalyst selection and reaction optimization for this challenging substrate.
Introduction: Understanding the Substrate
This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The presence of a relatively unreactive aryl chloride, a potentially coordinating quinoline nitrogen, and a heteroaryl boronic acid moiety necessitates a carefully considered approach to catalyst and ligand selection. This guide will provide a systematic framework for achieving high yields and purity in your coupling reactions.
The quinoline nitrogen can act as a Lewis base, potentially coordinating with the palladium catalyst and impeding the catalytic cycle. Furthermore, heteroaromatic boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, leading to reduced yields.[1]
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound and similar substrates.
Q1: What are the primary challenges in using this compound for Suzuki-Miyaura coupling?
A1: The primary challenges stem from three key features of the molecule:
-
Aryl Chloride Inertness: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition to the palladium(0) catalyst more difficult. This often requires more reactive catalyst systems.
-
Quinoline Nitrogen Coordination: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially forming an off-cycle, inactive complex. This can inhibit or slow down the catalytic reaction.
-
Boronic Acid Instability: Heteroaryl boronic acids, including quinoline boronic acids, can be prone to protodeboronation, especially at elevated temperatures and in the presence of strong bases.[1][2] This side reaction consumes the boronic acid and reduces the overall yield of the desired product.
Q2: Which class of ligands is most effective for coupling with an aryl chloride like 4-chloro-2-methylquinoline?
A2: For Suzuki-Miyaura couplings of aryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the challenging oxidative addition step and can stabilize the active palladium catalyst.[3] Highly recommended classes of ligands include:
-
Buchwald-type biaryl phosphine ligands: Ligands such as XPhos, SPhos, and RuPhos are known to be highly effective for coupling sterically hindered and electron-rich or -poor aryl chlorides.
-
N-heterocyclic carbenes (NHCs): NHC ligands are strong sigma-donors and can be very effective in promoting the coupling of unreactive aryl chlorides.[4]
-
Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also effective for these transformations.[4]
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid.[4] The choice of base can significantly affect the reaction outcome.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and effective bases for a wide range of Suzuki couplings.
-
Phosphates (K₃PO₄): This is a stronger base that is often effective for challenging couplings, including those with aryl chlorides.
-
Fluorides (KF, CsF): In some cases, particularly with base-sensitive substrates, fluoride bases can be a milder and effective alternative.
For substrates prone to protodeboronation, a weaker base or careful optimization of the base strength and concentration is recommended.
Q4: What are the recommended solvent systems for this reaction?
A4: The choice of solvent is critical for substrate solubility and catalyst activity. Common solvent systems for Suzuki-Miyaura couplings include:
-
Aprotic polar solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often with the addition of water.
-
Aromatic hydrocarbons: Toluene is another common solvent, also typically used with a water co-solvent.
The addition of water can aid in dissolving the base and facilitating the activation of the boronic acid. However, for substrates highly susceptible to protodeboronation, anhydrous conditions may be beneficial. It is crucial to thoroughly degas all solvents to prevent oxidation and deactivation of the palladium(0) catalyst.
Q5: Should I be concerned about the stability of this compound?
A5: Yes, the stability of heteroaryl boronic acids is a valid concern. To mitigate potential degradation through protodeboronation, consider the following:
-
Use fresh, high-purity boronic acid.
-
Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally more robust and can release the boronic acid in situ during the reaction.
-
Optimize reaction conditions to use lower temperatures and shorter reaction times where possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst system. 2. Catalyst poisoning by quinoline nitrogen. 3. Poor quality or degraded boronic acid. 4. Insufficiently degassed solvents. 5. Incorrect base or solvent. | 1. Switch to a more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich ligand like XPhos or SPhos). 2. Use a ligand that can compete with the quinoline nitrogen for coordination to the palladium center. Increasing the ligand-to-palladium ratio may also help. 3. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester. 4. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas. 5. Screen different bases (e.g., K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). |
| Significant Protodeboronation | 1. High reaction temperature. 2. Base is too strong or concentration is too high. 3. Prolonged reaction time. 4. Presence of excess water or protic solvents. | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a milder base (e.g., K₂CO₃ or KF) or reduce the equivalents of base used. 3. Monitor the reaction closely and work it up as soon as the starting material is consumed. 4. Consider running the reaction under anhydrous conditions. |
| Formation of Homocoupled Product | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. | 1. Ensure rigorous degassing of all reagents and solvents. 2. Optimize the base and solvent to facilitate the transmetalation of the boronic acid to the palladium center. |
| Dehalogenation of Starting Material | 1. Presence of a hydrogen source and a reducing agent. 2. Side reaction promoted by certain catalyst systems. | 1. Ensure anhydrous solvents if water is suspected to be the hydrogen source. 2. Screen different palladium catalysts and ligands. |
Experimental Protocol: A Recommended Starting Point
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific coupling partners.
Materials:
-
This compound
-
Aryl bromide (or other coupling partner)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Decision-Making
To aid in understanding the reaction and selecting the appropriate conditions, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making workflow for catalyst and condition optimization.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting low reactivity of 8-Quinolineboronic acid in cross-coupling. BenchChem.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Hanaa Addai Ali, et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- BenchChem Technical Support Team. (2025). Technical Support Center: Cross-Coupling Reactions of 4-Chloroquinoline-6-carbaldehyde. BenchChem.
- D. M. F. Cooper, et al. (2016).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
- W. Li, et al. (2011). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- A. F. Littke, et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- M. R. Netherton & G. C. Fu. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. In Topics in Organometallic Chemistry (Vol. 14). Springer.
- J. P. Wolfe, et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- V. Hornillos, et al. (2013). A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds. Organic Letters.
- C. Zhang, et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry.
- G. A. Molander & L. Iannazzo. (2011). An efficient, palladium-catalyzed Hiyama cross-coupling reaction of aryltrifluorosilanes with aryl chlorides. The Journal of Organic Chemistry.
- T. Hatakeyama & M. Nakamura. (2007). A complex generated from iron(III) fluoride and 1,3-bis(2,6-di-i-propylphenyl)imidazolinium chloride catalyzes the reaction of aryl magnesium bromides with aryl chlorides. Journal of the American Chemical Society.
- J. Malineni, et al. (2016). A universal, bench-stable and easily prepared NiIICl(1-naphthyl)(PCy3)
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- M. S. Sigman, et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemRxiv. (2025). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- ResearchGate. (n.d.).
- NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- NIH. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
Sources
Technical Support Center: A Troubleshooting Guide for Boronic Acid Stability and Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common stability and reactivity challenges encountered when working with boronic acids and their derivatives. As essential building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of their behavior is critical for experimental success. This resource moves beyond simple protocols to explain the "why" behind the troubleshooting steps, ensuring a robust and logical approach to your research.
Section 1: Frequently Asked Questions (FAQs) on Boronic Acid Stability
This section addresses the most common inquiries regarding the inherent stability of boronic acids.
Question 1: My boronic acid appears to be degrading upon storage. What is happening and how can I prevent it?
Answer:
The degradation of boronic acids during storage is a frequent issue, primarily driven by two key pathways: the formation of cyclic anhydrides (boroxines) and sensitivity to atmospheric conditions.
-
Boroxine Formation: Boronic acids have a propensity to lose water and form cyclic trimers known as boroxines. This is a reversible dehydration process where three boronic acid molecules condense. While often in equilibrium with the monomeric acid form, the presence of boroxines can complicate stoichiometry and reaction kinetics. The formation of boroxines is an entropically driven process and can be accelerated by heat or storage in anhydrous conditions.
-
Atmospheric Sensitivity: Boronic acids are hygroscopic, meaning they readily absorb moisture from the air, which can lead to clumping and physical
Preventing protodeboronation of 4-Chloro-2-methylquinoline-6-boronic acid
Welcome to the technical support hub for 4-Chloro-2-methylquinoline-6-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile reagent, with a primary focus on mitigating the common side reaction of protodeboronation. Here, we provide in-depth, field-tested insights and actionable troubleshooting protocols in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating the protodeboronated side product, 4-chloro-2-methylquinoline. What is happening?
A1: You are observing protodeboronation, a well-known decomposition pathway for boronic acids, particularly heteroaromatic ones.[1] This reaction involves the cleavage of the C-B (carbon-boron) bond and its replacement with a C-H (carbon-hydrogen) bond, consuming your starting material and reducing the yield of your desired cross-coupled product. The core challenge is to ensure the rate of the desired Suzuki-Miyaura coupling significantly outpaces the rate of protodeboronation.
The mechanism of protodeboronation is highly dependent on the reaction conditions, especially pH.[1] Both acid- and base-catalyzed pathways exist. For Suzuki-Miyaura reactions, which are typically run under basic conditions, the base-catalyzed mechanism is the primary concern. The base activates the boronic acid to form a more reactive boronate species, which is necessary for transmetalation with the palladium catalyst.[2][3] However, this boronate is also more susceptible to protonolysis by a proton source in the reaction mixture (e.g., water).
dot graph "Mechanistic_Competition" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Figure 1: Competing pathways for the activated boronate species.
Q2: How does the structure of this compound contribute to its susceptibility to protodeboronation?
A2: The electronic nature of the quinoline ring system plays a significant role. Quinoline is a heteroaromatic amine, and the nitrogen atom can influence the electron density of the ring. The presence of the electron-withdrawing chlorine atom at the 4-position and the boronic acid group can make the C-B bond more susceptible to cleavage. Furthermore, heteroaromatic boronic acids that contain a basic nitrogen atom, like quinoline, can exhibit complex protodeboronation mechanisms, sometimes involving zwitterionic intermediates, although this is more pronounced in isomers like 2-pyridine boronic acid.[1]
Q3: What are the ideal storage and handling conditions for this compound to ensure its integrity?
A3: Proper storage is critical to prevent degradation before the reaction even begins. Many boronic acids are sensitive to air and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C).[4] | Slows down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Protects against moisture and oxygen, which can promote degradation. |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light. |
Always use a fresh bottle or a properly stored aliquot for best results. If you suspect degradation, it is crucial to perform a quality control check before use (see Section 3).
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a systematic approach to diagnosing and resolving issues related to protodeboronation during the Suzuki-Miyaura coupling of this compound.
dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Figure 2: A decision-making workflow for troubleshooting.
Issue: Low Yield and Significant Protodeboronation
| Potential Cause | Expert Analysis & Recommended Solution |
| 1. Inappropriate Base | Analysis: Strong bases (e.g., NaOH, KOH) and a high pH significantly accelerate protodeboronation. The goal is to find a base that is strong enough to promote the catalytic cycle but mild enough to minimize C-B bond cleavage. Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices for heteroaromatic boronic acids. In some cases, cesium carbonate (Cs₂CO₃) can be effective. |
| 2. Inefficient Catalyst System | Analysis: If the transmetalation step is slow, the activated boronic acid has more time to decompose. The key is to make the productive coupling reaction kinetically favored. Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the cross-coupling, outcompeting protodeboronation. |
| 3. High Reaction Temperature | Analysis: While heat is often required to drive Suzuki couplings to completion, excessive temperatures can accelerate the rate of protodeboronation. Solution: Lower the reaction temperature. Operating at the lowest effective temperature, often in the 80-100 °C range, can significantly slow the rate of decomposition while still allowing the desired reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS and stop heating once the starting material is consumed. |
| 4. Presence of Protic Solvents | Analysis: Water is often used as a co-solvent in Suzuki reactions to help dissolve the inorganic base. However, water is also the proton source for protodeboronation. Solution: Minimize the amount of water or switch to an anhydrous solvent system if possible. Solvents like 1,4-dioxane or toluene with a carefully controlled amount of water (or even anhydrous conditions with a soluble base like Cs₂CO₃) can be beneficial. Ensure solvents are thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions. |
| 5. Intrinsic Instability | Analysis: For particularly challenging substrates, the free boronic acid may be too unstable under any effective coupling conditions. Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable free boronic acid low and thus minimizing decomposition. |
Section 3: Quality Control & Analytical Protocols
Verifying the integrity of your starting material and accurately identifying the protodeboronated byproduct are essential for successful troubleshooting.
Protocol 3.1: Quality Control of this compound via NMR
Objective: To confirm the identity and assess the purity of the boronic acid before use.
Procedure:
-
Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Boronic acids can sometimes exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate NMR spectra.
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Spectral Features: Look for characteristic signals for the quinoline ring protons and the methyl group. The protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the solvent.
-
Expected ¹³C NMR Spectral Features: Observe the distinct signals for the carbons of the quinoline core. The carbon attached to the boron atom will have a characteristic chemical shift.
-
Purity Assessment: Look for the presence of sharp signals corresponding to 4-chloro-2-methylquinoline, the protodeboronated impurity. The methyl signal is often a clear diagnostic peak.
Protocol 3.2: LC-MS Method for Monitoring Reaction Progress
Objective: To separate and identify the starting material, desired product, and the protodeboronated side product.
| Parameter | Recommended Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Ionization | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 100 - 500 |
Expected [M+H]⁺ Ions:
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₁₀H₉BClNO₂ | 222.04 |
| 4-Chloro-2-methylquinoline (Protodeboronated) | C₁₀H₈ClN | 178.04[5] |
| Example Product (with Phenylboronic acid) | C₁₆H₁₂ClN | 254.07 |
Note: The observed mass for the boronic acid may vary due to dehydration to the boroxine or formation of adducts.
Section 4: Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, designed to minimize protodeboronation.
Reagents & Equipment:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, K₂CO₃, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (approx. 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC every 1-2 hours.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Pharmaffiliates. Understanding Boronic Acids: Properties and Synthesis Uses. [Link]
-
PubChem. 4-Chloro-2-methylquinoline. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
Organic Chemistry Portal. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
-
ResearchGate. Synthesis of 4-aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 4. This compound | 1402238-27-0 [sigmaaldrich.com]
- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 4-Chloro-2-methylquinoline-6-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylquinoline-6-boronic acid. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered after using this versatile building block in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your final compounds.
Frequently Asked Questions (FAQs)
General Purification Strategy
Q1: What are the primary purification techniques for products synthesized using this compound?
The purification strategy for any given reaction product depends on its physical properties (solid vs. oil, polarity, stability) and the nature of the impurities. For derivatives of this compound, the most effective purification techniques are:
-
Liquid-Liquid Extraction: An essential first step in the workup to perform a bulk separation of the desired organic product from inorganic salts (e.g., the base used in the coupling) and water-soluble impurities.
-
Flash Column Chromatography: The workhorse for separating the desired product from unreacted starting materials, byproducts like homocoupled dimers, and residual catalyst. Its effectiveness relies on the differential adsorption of compounds to a stationary phase based on their polarity.[1]
-
Crystallization: An excellent method for obtaining highly pure solid products. It is particularly effective for removing small amounts of impurities that have different solubility profiles from the target compound. For quinoline derivatives, solvents like ethanol, methanol, or mixed solvent systems are often effective.[2]
The choice and sequence of these techniques are critical. A typical workflow involves an extractive workup followed by either column chromatography for complex mixtures or direct crystallization if the crude product is relatively clean.
Diagram 1: General Purification Workflow This diagram illustrates a typical decision-making process for purifying a crude product from a reaction involving this compound.
Caption: A decision tree for the initial purification strategy.
Troubleshooting Common Impurities
The Suzuki-Miyaura reaction, while powerful, is prone to generating specific side products.[3][4] The purity of the boronic acid itself is critical, as contaminants can poison the catalyst or lead to unwanted side reactions.[5]
Q2: My crude ¹H NMR shows unreacted this compound. How do I remove it?
This is a common issue, especially if a slight excess of the boronic acid was used to drive the reaction to completion.
Causality: Boronic acids possess an acidic proton on the B(OH)₂ group. This acidity can be exploited for a simple and effective separation.
Solution: Basic Wash During the liquid-liquid extraction phase of your workup, wash the organic layer (e.g., ethyl acetate, DCM) with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) is typically sufficient. The base deprotonates the boronic acid, forming a water-soluble boronate salt, which partitions into the aqueous layer.
-
Experimental Protocol: Basic Extraction
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of Na₂CO₃ (2 x 50 mL for a 100 mL organic layer).
-
Combine the aqueous layers and re-extract with a small amount of ethyl acetate to recover any desired product that may have partitioned.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Q3: How can I remove the residual palladium catalyst? My product has a gray or black tint.
Residual palladium is a major concern, particularly in pharmaceutical development, due to its toxicity and potential to interfere with subsequent reactions.[6][7] The dark color is often indicative of palladium black (Pd(0)) precipitation.[3]
Solution 1: Filtration through Celite If palladium has precipitated as Pd(0) black, a simple filtration is often effective.
-
Causality: Celite (diatomaceous earth) is a filter aid that forms a porous bed, trapping fine solid particles that might otherwise pass through standard filter paper.[1]
-
Protocol: After the reaction is complete, dilute the mixture with a suitable solvent and pass it through a short plug of Celite in a Büchner funnel or a sintered glass funnel. Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of the product.[1]
Solution 2: Metal Scavengers For removing soluble palladium species, specialized scavengers are highly effective.
-
Causality: Metal scavengers are solid-supported ligands (often silica or polymer-based) with a high affinity for transition metals. Thiol-based scavengers, such as those containing the trimercaptotriazine (TMT) moiety, are particularly effective at binding palladium.[6][7] The scavenger-metal complex is an insoluble solid that can be easily removed by filtration.
-
Protocol:
-
After a preliminary filtration to remove any Pd black, add the scavenger resin (typically 3-5 equivalents relative to the palladium catalyst) to the solution of the crude product.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for a few hours to overnight.
-
Remove the resin by filtration, washing it thoroughly with the solvent.
-
Concentrate the filtrate to obtain the palladium-depleted product.
-
Solution 3: Activated Carbon Treatment Activated carbon can also be used to adsorb residual palladium, although its selectivity can be lower than that of specialized scavengers.
Diagram 2: Palladium Removal Strategy This workflow outlines the steps to systematically remove palladium catalyst from a reaction mixture.
Caption: Decision tree for effective palladium removal.
Q4: I'm observing a significant amount of a homocoupled dimer of the boronic acid. How do I separate it from my desired product?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] This leads to the formation of 6,6'-bis(4-chloro-2-methylquinoline).
Causality: The homocoupled dimer is typically a non-polar, symmetrical molecule. This difference in polarity and symmetry compared to the often more complex, less symmetrical desired cross-coupled product is the key to its separation.
Solution: Flash Column Chromatography Chromatography is almost always the most effective method for this separation. The less polar homocoupling byproduct will typically elute from a silica gel column much faster than the more polar desired product. Careful selection of the eluent system, guided by TLC analysis, is crucial for achieving baseline separation.
-
Prevention Tip: To minimize the formation of this byproduct, ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon).[8]
Q5: My reaction has a byproduct corresponding to 4-chloro-2-methylquinoline. What is it and how do I remove it?
This byproduct is the result of protodeboronation, where the C-B bond of the starting material is cleaved and replaced with a C-H bond.[3]
Causality: This side reaction is often promoted by strong bases in the presence of a proton source, like water. The resulting 4-chloro-2-methylquinoline has a significantly different polarity compared to both the boronic acid starting material and the larger, more functionalized final product.
Solution: Flash Column Chromatography As with the homocoupled dimer, column chromatography is the best method for removal. The relatively non-polar protodeboronated byproduct will elute at a different rate than your desired product, allowing for effective separation.
-
Prevention Tip: If protodeboronation is a persistent issue, consider switching to anhydrous reaction conditions or using a milder, non-aqueous base like potassium fluoride (KF).[9]
Detailed Purification Protocols
Flash Column Chromatography
Q6: How do I select the optimal solvent system for purifying my quinoline derivative?
Answer: The key is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.3 on a TLC plate. This generally provides the best separation on a column.
-
Protocol: TLC for Solvent System Selection
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a test solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent polarity until the spot for your desired product is about one-third of the way up the plate. If the Rf is too low, increase the polarity (more ethyl acetate); if it's too high, decrease the polarity (more hexane).
-
| Compound Polarity | Starting Solvent System (Hexane:Ethyl Acetate) | Alternative Systems |
| Low Polarity | 95:5 to 80:20 | Toluene/Ethyl Acetate |
| Medium Polarity | 70:30 to 50:50 | Dichloromethane (DCM)/Ethyl Acetate |
| High Polarity | 30:70 to 0:100 | DCM/Methanol (e.g., 98:2) |
Recrystallization
Q7: My solid product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the cooling solution as a liquid instead of a solid. This can be because the boiling point of the solvent is higher than the melting point of your compound or the solution is too concentrated with impurities.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until it is homogeneous again. Add a small amount of additional hot solvent to slightly dilute the mixture.
-
Cool Slowly: Allow the flask to cool very slowly to room temperature without disturbance. Rapid cooling encourages oiling.
-
Use a Co-solvent: If slow cooling fails, add a second solvent (a "co-solvent") in which your compound is more soluble to the hot mixture before cooling.
-
Lower the Boiling Point: Switch to a lower-boiling point solvent or solvent system.
-
References
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
- Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.
- (PDF) 4-Chloro-2,5-dimethylquinoline.
- How can I solve my problem with Suzuki coupling?
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Reactions with Quinoline Boronic Acids
Introduction
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving quinoline boronic acids. As a privileged scaffold in medicinal chemistry and materials science, the successful functionalization of quinolines via this powerful C-C bond-forming reaction is of paramount importance. However, the inherent properties of the quinoline nucleus, particularly the Lewis basicity of the nitrogen atom, introduce specific challenges that can often lead to low yields, catalyst deactivation, and reaction failure.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide in-depth, field-proven insights into the critical roles of base and solvent selection. Here, we will dissect common failure modes, offer targeted troubleshooting advice, and explain the underlying chemical principles to empower you to optimize your reactions for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each question is designed to diagnose a potential issue and provide a clear, actionable solution grounded in mechanistic understanding.
Q1: My Suzuki coupling with a quinoline boronic acid is giving low to no yield. What are the most likely causes and how do I fix it?
This is the most common issue, and it typically points to one of three culprits: catalyst inhibition, suboptimal base selection, or unfavorable solvent choice.
Primary Cause: Catalyst Inhibition by Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium(0) catalyst, forming an off-cycle, inactive complex. This sequestration of the active catalyst is a major pathway for reaction failure.
Solutions:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Employ bulky, electron-rich phosphine ligands which can favor the desired catalytic cycle.
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as their steric bulk can disfavor the binding of the quinoline nitrogen to the palladium center.
-
N-heterocyclic carbenes (NHCs) are also excellent choices for their strong electron-donating ability and steric hindrance.
-
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are designed to generate the active Pd(0) species under mild conditions.[2] This can be particularly advantageous in complex systems.
Secondary Cause: Inappropriate Base Selection
The base in a Suzuki reaction has multiple crucial roles: it facilitates the formation of the reactive boronate species and participates in the regeneration of the catalyst.[3][4][5] For quinoline systems, the right base is essential to drive the reaction forward without causing unwanted side reactions.
Solutions:
-
Moderate Strength Inorganic Bases: These are often the best starting point.
-
Potassium Carbonate (K₂CO₃): A workhorse in Suzuki couplings. It's strong enough to activate the boronic acid but often mild enough to avoid base-sensitive functional groups.[6]
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that can be very effective, particularly with more challenging substrates.[2]
-
-
Stronger Bases for Hindered Systems: For sterically demanding couplings, a stronger base might be necessary.
-
Cesium Carbonate (Cs₂CO₃): Its greater solubility in organic solvents can be beneficial.[2]
-
-
Avoid Strong Hydroxide Bases (NaOH, KOH) Initially: While effective in some cases, strong aqueous bases can promote competitive protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[1]
Tertiary Cause: Incorrect Solvent System
The solvent influences reagent solubility, catalyst stability, and the rates of the individual steps in the catalytic cycle.[7][8]
Solutions:
-
Aprotic Polar Solvents: These are generally the most reliable choices.
-
Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous conditions can be beneficial. In this case, a soluble organic base or a very finely powdered inorganic base is required.[1]
Q2: I'm observing significant protodeboronation of my quinoline boronic acid. How can I minimize this side reaction?
Protodeboronation is the hydrolytic cleavage of the C-B bond, and it's a common plague in couplings with electron-deficient or heteroaryl boronic acids.[1][9][10]
Solutions:
-
Use Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, significantly increases its stability towards hydrolysis.[11] These can often be used directly in the coupling reaction.
-
Anhydrous Conditions: As mentioned above, removing water from the reaction system is a direct way to combat hydrolysis.
-
Solvents: Use dry toluene, dioxane, or THF.
-
Bases: Use anhydrous bases like potassium fluoride (KF) or finely milled, anhydrous K₃PO₄. KF is particularly useful as it activates the boronic acid without being strongly basic, sparing sensitive functional groups.[12]
-
-
Use Stoichiometric Base: Using a large excess of base, especially in aqueous media, can accelerate protodeboronation. Try reducing the amount of base to 2-3 equivalents.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes slow the rate of deboronation relative to the desired coupling.
Q3: My reaction is sluggish and requires high temperatures and long reaction times. How can I accelerate it?
Slow reactions are often a sign of a high activation barrier in one of the catalytic steps, typically the transmetalation or reductive elimination.
Solutions:
-
Optimize the Base: The choice of base directly impacts the rate of transmetalation. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[4][12]
-
If you are using a weak base like NaHCO₃, switching to K₂CO₃ or K₃PO₄ will likely increase the reaction rate.
-
-
Ligand Choice: Bulky, electron-rich ligands not only protect the catalyst but also accelerate the key steps of the catalytic cycle.
-
Ligands like XPhos or SPhos can dramatically speed up the reductive elimination step, which is often rate-limiting for sterically hindered substrates.
-
-
Solvent Polarity: The polarity of the solvent can influence the rate. Sometimes, moving from a less polar solvent like toluene to a more polar one like dioxane or DMF can have a positive effect, although this is system-dependent.[8]
Frequently Asked Questions (FAQs)
Q: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
The base plays three primary roles in the catalytic cycle:[3]
-
Formation of the Boronate: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more reactive in the transmetalation step than the neutral boronic acid.[5][12][13]
-
Ligand Exchange on Palladium: The base can displace the halide on the Pd(II) complex formed after oxidative addition, creating a palladium-alkoxide or -hydroxide species. This complex is also believed to be highly reactive towards the boronic acid in the transmetalation step.[3][4]
-
Acceleration of Reductive Elimination: In some cases, the base can facilitate the final reductive elimination step, which forms the C-C bond and regenerates the active Pd(0) catalyst.[3]
Q: How do I choose the optimal solvent system?
The ideal solvent system should:
-
Dissolve the organic coupling partners and the palladium catalyst.
-
Have a boiling point appropriate for the required reaction temperature.
-
Facilitate the interaction between the organic and inorganic reagents.
Solvent Selection Guide:
| Solvent System | Characteristics & Best Use Cases |
| Toluene/Water | Good for a wide range of substrates. Toluene has a high boiling point, allowing for higher reaction temperatures if needed. |
| Dioxane/Water | Highly effective and very common. Dioxane is a good solvent for many organic compounds and is miscible with water.[6] |
| THF/Water | A good general-purpose system, though THF's lower boiling point limits the maximum reaction temperature.[7] |
| DMF or Acetonitrile (MeCN) | Polar aprotic solvents that can sometimes offer unique selectivity or rate enhancements, but may also promote side reactions.[8] |
| Alcohols (e.g., Isopropanol) | Can be effective, especially with certain pre-catalysts and bases like potassium tert-butoxide.[2] |
Note: The presence of contaminants in solvents can poison the catalyst. Always use high-purity, degassed solvents for best results.[7]
Q: Can you illustrate the key challenges in coupling with quinoline boronic acids?
Certainly. The primary challenge is the deactivation of the palladium catalyst by the Lewis basic nitrogen atom of the quinoline ring. This process pulls the active catalyst out of the productive catalytic cycle.
Caption: The desired Suzuki catalytic cycle versus the catalyst deactivation pathway caused by quinoline coordination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline with an Arylboronic Acid
This protocol is a robust starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk tube containing a stir bar, add the bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), base (K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed tube in a preheated oil bath (typically 80-100 °C) and stir vigorously.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Decision Workflow for Base & Solvent Selection
This workflow provides a logical path for optimizing your reaction conditions when encountering difficulties.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions involving quinoline boronic acids.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(34), 11944-11954. [Link]
-
da Silva, R. G., & de Lemos, A. L. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(17), 10135-10143. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Saha, A., & Mondal, B. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2189-2198. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 16(5), 1264-1267. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(45), 11627-11634. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24), 16042-16049. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1168-1178. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Smith, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 14(17), 4606-4609. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Challenges in the Synthesis of Complex Molecules with Boronic Acids
A Foreword from Your Senior Application Scientist:
Welcome to the technical support center. Boronic acids and their derivatives are foundational pillars in modern organic synthesis, enabling the construction of intricate molecular architectures that drive innovation in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a testament to their power.[4]
However, the journey from starting material to final product is often fraught with challenges. Low yields, unexpected side reactions, and purification difficulties can derail even the most carefully planned synthetic routes. This guide is born from extensive field experience and is designed to be your partner at the bench. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to not just solve problems, but to anticipate and prevent them.
Here, you will find a structured repository of troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of working with these versatile reagents.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Handling
This section addresses the most common foundational questions researchers encounter when working with boronic acids.
Q1: My boronic acid has been on the shelf for a while. What are the primary modes of decomposition I should be aware of?
A1: Boronic acid stability is a critical concern and can be compromised by three main decomposition pathways.
-
Protodeboronation: This is the most common side reaction, where the carbon-boron bond is cleaved by a proton source (like water), replacing it with a carbon-hydrogen bond.[5][6] The propensity for this reaction is highly dependent on the electronic nature of the organic group and the reaction pH.[5]
-
Oxidation: The C-B bond can be susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species.[7] This can be a significant issue in biological applications or if reactions are not performed under an inert atmosphere.[7]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine. While this is often a reversible process upon addition of water, it complicates accurate weighing and stoichiometry, as the molecular weight is altered.
Caption: Primary decomposition pathways for boronic acids.
Q2: I'm working with a notoriously unstable boronic acid (e.g., 2-pyridyl, 2-furyl). How can I improve its handling and success in cross-coupling reactions?
A2: You've identified a common and significant challenge. Classes like 2-heterocyclic, vinyl, and cyclopropyl boronic acids are known to be inherently unstable, readily undergoing decomposition on the benchtop or under reaction conditions.[8][9] The solution is to use a more stable surrogate.
-
Boronate Esters: Converting the boronic acid to an ester, typically with a diol, dramatically improves stability. Pinacol esters (Bpin) are the most common and are generally stable enough for chromatography while remaining sufficiently reactive for cross-coupling.[10]
-
MIDA Boronates: For exceptionally unstable systems, N-methyliminodiacetic acid (MIDA) boronates are a superior choice.[8][9][11] These are highly stable, crystalline solids that can be carried through multiple synthetic steps.[12] They enable a "slow-release" of the active boronic acid under the basic conditions of the Suzuki-Miyaura coupling, keeping the instantaneous concentration of the unstable species low and minimizing decomposition.[5][8][9]
-
Organotrifluoroborates (BF₃K): Potassium organotrifluoroborates are another excellent class of stable, crystalline, and easily handled surrogates.[13] They are less prone to protodeboronation than their boronic acid counterparts, often allowing for the use of near-stoichiometric amounts in reactions.[13]
Q3: What are the best general practices for purifying boronic acids and their pinacol esters (Bpin)?
A3: Purification can be tricky, as boronic acids can be prone to decomposition on silica gel.
-
For Boronic Acids:
-
Recrystallization: This is often the most effective method. A mixed solvent system (e.g., hexane/ethyl acetate, dichloroethane) can be effective.[14]
-
Acid/Base Extraction: Boronic acids are weakly acidic.[15] You can perform an extraction with a base (like NaOH) to form the water-soluble boronate salt, wash away non-acidic organic impurities, and then re-acidify the aqueous layer to precipitate the purified boronic acid.[16]
-
-
For Boronic Pinacol Esters (Bpin):
-
Standard Chromatography: Many Bpin esters are stable enough for silica gel chromatography.[10]
-
Boric Acid-Impregnated Silica: For difficult separations or to prevent hydrolysis on the column, using silica gel treated with boric acid can be highly effective.
-
Derivatization: If chromatography fails, you can convert the Bpin ester to a potassium trifluoroborate salt, which is often crystalline and easily purified by recrystallization, and then use it directly or convert it back to the boronic acid if needed.
-
Part 2: Troubleshooting Guides for Suzuki-Miyaura Coupling
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Issue 1: Low to No Yield, Especially with Sterically Hindered or Electron-Deficient Substrates
Question: I am attempting a Suzuki-Miyaura coupling with a di-ortho-substituted aryl halide and an electron-poor boronic acid, but I am seeing very low conversion, even after extended reaction times. What is going wrong?
Answer: This is a classic "challenging coupling" scenario. The issue likely lies in one of the key steps of the catalytic cycle—either a slow oxidative addition or a difficult transmetalation/reductive elimination. Here’s how to troubleshoot it.
Potential Causes & Recommended Solutions:
-
Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail for challenging substrates. The ligand sphere around the palladium center is the most critical factor to address.
-
Symptom: Starting materials remain largely unreacted.
-
Solution: Switch to a more robust catalyst system. For sterically hindered or electron-deficient partners, you need bulky and electron-rich ligands. These promote the crucial oxidative addition and reductive elimination steps.[17]
-
| Ligand Class | Recommended Ligands | Target Substrate Challenge | Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, DavePhos | Sterically Hindered, Aryl Chlorides | High steric bulk and electron-donating ability facilitate both oxidative addition and reductive elimination.[18] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes (often in PEPPSI precatalysts) | Electron-Deficient Heterocycles | Strong σ-donating properties stabilize the palladium center and promote reactivity with challenging electrophiles.[4] |
-
Suboptimal Base or Solvent: The base is not just a stoichiometric reagent; it plays a vital role in activating the boronic acid for transmetalation. The solvent dictates the solubility and reactivity of all components.[19][20][21]
-
Symptom: Reaction stalls, potential catalyst decomposition observed (e.g., palladium black).
-
Solution (Base): For hindered couplings, stronger bases are often required. Move from weaker bases like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.
-
Solution (Solvent): Aprotic polar solvents are generally preferred. Dioxane, Toluene, or THF are excellent starting points for hindered couplings.[22] For particularly electron-poor systems, N-methylpyrrolidone (NMP) has been shown to be effective.[18]
-
-
Insufficient Thermal Energy: Challenging couplings have higher activation energy barriers.
-
Symptom: Reaction is clean but very slow or incomplete.
-
Solution: Increase the reaction temperature. Many hindered couplings require temperatures of 80-110 °C to proceed at a reasonable rate.
-
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but my desired product is contaminated with significant amounts of homocoupled boronic acid (R-R) and/or the protodeboronated starting material (Ar-H). How can I suppress these side reactions?
Answer: This indicates that undesired reaction pathways are competing with your productive cross-coupling. Let's address homocoupling and protodeboronation separately.
A) Boronic Acid Homocoupling (R-B(OH)₂ → R-R)
-
Primary Cause: The most common cause of boronic acid homocoupling is the presence of oxygen.[23] Oxygen can participate in an oxidative cycle with the palladium catalyst that leads to the formation of the symmetrical biaryl.
-
Solutions:
-
Rigorous Inert Atmosphere: This is non-negotiable. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[23]
-
Use a Pd(0) Source or Precatalyst: Pd(II) sources like Pd(OAc)₂ can sometimes promote homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that cleanly generates the active Pd(0) species in situ can minimize this side reaction.[6]
-
Slow Addition: If the problem persists, adding the boronic acid solution slowly via syringe pump to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling pathway.
-
B) Protodeboronation (R-B(OH)₂ → R-H)
-
Primary Cause: This side reaction involves the cleavage of the C-B bond by a proton source, often water, and can be catalyzed by the palladium complex itself or simply by the basic conditions.[5][6] It is especially problematic for electron-rich or certain heteroaryl boronic acids.
-
Solutions:
-
Use Anhydrous Conditions: If possible, using an anhydrous base (like flame-dried K₃PO₄) and anhydrous solvents can help, though trace water is often needed for the catalytic cycle.
-
Choose a Faster Catalyst: The faster your desired cross-coupling occurs, the less time there is for the competing protodeboronation. Using a highly active catalyst system (see Issue 1) is a key strategy.[5]
-
Employ a Stable Surrogate: As discussed in FAQ A2, using a MIDA boronate for a "slow-release" approach is an extremely effective way to combat in-situ decomposition via protodeboronation, especially for notoriously unstable boronic acids.[5][8][9]
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol is designed for a sterically hindered or otherwise challenging coupling requiring an advanced catalyst system.
Materials & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Rubber septa, needles, and syringes.
-
Inert gas line (Argon or Nitrogen) with a bubbler.
-
Heating block or oil bath with temperature control.
-
Aryl/heteroaryl halide (1.0 equiv).
-
Boronic acid or stable derivative (1.2-1.5 equiv).
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Anhydrous base (e.g., K₃PO₄, flame-dried under vacuum, 2.0-3.0 equiv).
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene).
Procedure:
-
Flask Preparation: To the oven-dried reaction flask, add the aryl halide, the boronic acid, the base, and the stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum. Insert one needle connected to the inert gas line and a second "exit" needle. Purge the flask with inert gas for 10-15 minutes to displace all oxygen.[24][25]
-
Reagent Addition: Remove the exit needle. Under a positive pressure of inert gas, add the palladium precatalyst as a solid. Note: Adding the catalyst last minimizes potential degradation before the reaction starts.
-
Solvent Addition: Add the degassed solvent via a dry syringe to achieve the desired concentration (typically ~0.1 M).
-
Reaction: Place the sealed flask in the preheated heating block (e.g., 100 °C) and stir vigorously for the intended duration (e.g., 12-24 hours).
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Proceed with standard aqueous work-up and purification.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: References
-
Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society.
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed.
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate.
-
catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
-
How to purify boronic acids/boronate esters?. ResearchGate.
-
Protecting groups for boronic acids. Google Patents.
-
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry.
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
-
Process for purification of boronic acid and its derivatives. Google Patents.
-
Application Notes and Protocols for the Synthesis of Boronic Acid Esters from Organolithium Agents. Benchchem.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
-
Protodeboronation. Wikipedia.
-
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH.
-
Rapid approach to complex boronic acids. PMC - NIH.
-
Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
-
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. Benchchem.
-
Understanding Boronic Acids: Properties, Handling, and Sourcing. Benchchem.
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter.
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate.
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications.
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. pubs.rsc.org.
-
How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate.
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
-
How to purify boronic acids/boronate esters?. ECHEMI.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
How to approach choosing reaction conditions for Suzuki?. Reddit.
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
-
Application Notes and Protocols: The Role of Boronic Acids in Agrochemical Synthesis. Benchchem.
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
-
Inert Atmosphere. YouTube.
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid approach to complex boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. aspuru.substack.com [aspuru.substack.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
- 18. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Scaling Up Reactions with 4-Chloro-2-methylquinoline-6-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for scaling up chemical reactions involving 4-Chloro-2-methylquinoline-6-boronic acid. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?
A1: Scaling up Suzuki-Miyaura reactions with this specific substrate presents a unique set of challenges primarily related to its structural properties. Key issues include:
-
Reactivity of the Aryl Chloride: The chloro-substituent on the quinoline ring is less reactive than corresponding bromides or iodides, often necessitating higher temperatures and more active catalyst systems for efficient coupling.[1]
-
Stability of the Boronic Acid: Heteroaromatic boronic acids, including quinoline derivatives, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[2] This is often exacerbated by the elevated temperatures required for the coupling of aryl chlorides.
-
Catalyst Inhibition: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially inhibiting its activity.
-
Scale-Up Effects: Standard scale-up challenges such as ensuring adequate mixing and efficient heat transfer become more critical due to the potential for localized "hot spots" that can accelerate side reactions like protodeboronation.[3]
-
Impurity Profile: Homocoupling of the boronic acid is a common side reaction that can complicate purification at larger scales.[4]
Q2: How does the stability of this compound impact scale-up, and how can I mitigate degradation?
A2: The stability of this compound is a critical factor. The primary degradation pathway is protodeboronation, which becomes more significant at the higher temperatures often required for coupling aryl chlorides.[5] To mitigate this:
-
Use of Boronic Acid Surrogates: Consider using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates.[6] These compounds can provide a slow, controlled release of the boronic acid in situ, maintaining a low concentration that minimizes degradation while still allowing the desired coupling to proceed.[2]
-
Reaction Temperature Optimization: Carefully control the reaction temperature. While higher temperatures are needed for aryl chloride activation, excessive heat can accelerate boronic acid decomposition. A thorough optimization study to find the lowest effective temperature is crucial.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
-
Minimize Reaction Time: A more active catalyst system that allows for shorter reaction times can "outrun" the degradation of the boronic acid.[5]
Q3: What type of palladium catalyst and ligand system is recommended for this reaction at scale?
A3: Given the less reactive nature of the 4-chloroquinoline substrate, a highly active catalyst system is essential.
-
Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands such as SPhos and XPhos (Buchwald ligands) are highly recommended.[7] These ligands promote the challenging oxidative addition step with aryl chlorides and facilitate the final reductive elimination.
-
Precatalysts: The use of palladium precatalysts, such as G3 or G4 palladacycles, is advantageous. These ensure the efficient and reliable generation of the active Pd(0) species in the reaction mixture.
-
Catalyst Loading: While lab-scale experiments might use higher catalyst loadings, for scale-up, it is economically and environmentally beneficial to optimize for the lowest possible catalyst concentration without compromising yield and reaction time.[8]
Q4: How do I address heat transfer and mixing challenges during scale-up?
A4: Heat and mass transfer are critical considerations in large-scale reactions.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. For exothermic Suzuki couplings, this can lead to a dangerous thermal runaway. It is essential to understand the reaction's thermal profile through calorimetric studies and ensure the reactor's cooling system is adequate.
-
Mixing: Inadequate mixing can lead to localized temperature and concentration gradients, resulting in the formation of impurities and reduced yields.[3][9] The stirrer design and agitation speed must be sufficient to ensure homogeneity.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Actions |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen can deactivate the Pd(0) catalyst. 2. Low Reaction Temperature: Insufficient temperature for oxidative addition of the aryl chloride. 3. Poor Reagent Quality: Degradation of the boronic acid or impurities in starting materials. | 1. Ensure thorough degassing of the reaction mixture and maintain a robust inert atmosphere (Nitrogen or Argon).[10] 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase. 3. Use fresh, high-purity reagents. Consider using a more stable boronic acid surrogate like a MIDA boronate.[6] |
| Significant Protodeboronation | 1. High Reaction Temperature: Accelerates the C-B bond cleavage. 2. Inappropriate Base: Some bases can promote this side reaction more than others.[2] 3. Prolonged Reaction Time: Longer exposure to reaction conditions increases the likelihood of degradation. | 1. Optimize for the lowest effective temperature. 2. Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 3. Employ a more active catalyst/ligand system to shorten the required reaction time.[5] |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[4] 2. Inefficient Catalyst Turnover: If the transmetalation or reductive elimination steps are slow, boronic acid homocoupling can become a competitive pathway. | 1. Rigorously exclude oxygen from the reaction. 2. Optimize the ligand and base to facilitate a faster catalytic cycle. Using a slight excess of the 4-chloro-2-methylquinoline may also help. |
| Inconsistent Results at Larger Scale | 1. Poor Heat Transfer: "Hot spots" in the reactor can lead to different reaction pathways and impurity profiles. 2. Inadequate Mixing: Non-uniform distribution of reagents and catalyst.[3] 3. Dosing/Charging Issues: The order and rate of reagent addition can be more critical at scale. | 1. Characterize the reaction's thermal properties (e.g., via reaction calorimetry) and ensure the reactor's cooling capacity is sufficient. 2. Re-evaluate and optimize the agitation parameters for the larger vessel. 3. Develop a standardized and controlled procedure for charging reagents. |
| Difficulty in Product Purification | 1. Residual Palladium: High levels of palladium in the final product are common and must be removed, especially for pharmaceutical applications.[11] 2. Closely Eluting Impurities: Byproducts like the homocoupled dimer or protodeboronated starting material can be difficult to separate. | 1. Employ palladium scavengers (e.g., silica-supported thiols or amines) post-reaction. Recrystallization can also be effective. 2. Optimize the reaction to minimize byproduct formation. If separation is still challenging, explore alternative chromatographic conditions or recrystallization solvent systems. |
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Suzuki-Miyaura Coupling (1-5g)
This protocol is a starting point for optimization.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).[10]
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aryl halide (1.1 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inerting the System: Seal the flask and purge with inert gas for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via cannula or syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.5-2 mol%) and the ligand (if not using a precatalyst).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Considerations for Pilot-Scale Reaction (50-100 L Reactor)
Scaling up requires careful adaptation of the lab-scale procedure.
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested.
-
Reagent Charging Sequence: The order of addition is critical. Typically, the solvent is charged first, followed by the solid reagents under a strong nitrogen purge. The catalyst is often added last, sometimes as a solution or slurry in the reaction solvent to ensure good initial dispersion.
-
Degassing: For large volumes, sparging the solvent with an inert gas for an extended period (e.g., 1-2 hours) is more effective than the freeze-pump-thaw method used in labs.
-
Temperature Control: Use a programmable temperature controller for the reactor jacket. Account for the initial exotherm upon catalyst addition and during the reaction. A controlled heating ramp is preferable to directly heating to the setpoint.
-
Agitation: Start with a moderate agitation speed and adjust as needed to ensure good mixing without causing excessive splashing.
-
Sampling: Use a dedicated sampling port to take aliquots for reaction monitoring without introducing air into the system.
-
Quenching and Work-up: Plan the quench and work-up procedure in advance. Ensure the quench is added at a controlled rate to manage any exotherm. Phase separations in a large reactor can be slow, so allow adequate time for the layers to settle.
-
Palladium Removal: At this scale, treating the organic phase with a scavenger and filtering through a bed of celite or a dedicated filter cartridge is a common practice to remove residual palladium.[11]
References
-
Glasnov, T., & Kappe, C. O. (2011). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Beilstein Journal of Organic Chemistry, 7, 1349–1356. Retrieved from [Link]
-
Tanimoto, H., et al. (2018). Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. Catalysts, 8(12), 629. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). Organic Process Research & Development, 11(3), 519-527. Retrieved from [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Mixing and Mass Transfer | Reaction Rate. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
-
Mixing and Chemical Reactions. (2017). ResearchGate. Retrieved from [Link]
-
Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(28), 9052–9053. Retrieved from [Link]
-
Integration of Heat Transfer and Chemical Reactions. (2005). Wiley-VCH. Retrieved from [Link]
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]
-
A Complete Guide to Industrial Chemical Mixing. (2017). MXD Process. Retrieved from [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1164–1170. Retrieved from [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. (2015). ResearchGate. Retrieved from [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2013). Molecules, 18(10), 12695-12711. Retrieved from [Link]
-
Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (2022). Molecules, 27(19), 6529. Retrieved from [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (2014). PLoS ONE, 9(5), e97298. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1896-1913. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Molecules, 23(10), 2541. Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(1), 22-30. Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. Retrieved from [Link]
-
Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2021). Molecules, 26(23), 7354. Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society, 131(19), 6664–6665. Retrieved from [Link]
-
Practical C-H Functionalization of Quinones with Boronic Acids. (2011). Journal of the American Chemical Society, 133(10), 3292-3295. Retrieved from [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1998). The Journal of Organic Chemistry, 63(23), 8224-8228. Retrieved from [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2019). Molecules, 24(16), 2959. Retrieved from [Link]
-
4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. (2015). ResearchGate. Retrieved from [Link]
-
A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2010). ResearchGate. Retrieved from [Link]
-
4-Chloro-2,5-dimethylquinoline. (2010). ResearchGate. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR and 13C NMR analysis of 4-Chloro-2-methylquinoline-6-boronic acid
An In-Depth Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-methylquinoline-6-boronic acid
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound in Modern Drug Discovery
In the landscape of pharmaceutical development, quinoline scaffolds are of immense interest, forming the core of numerous therapeutic agents, including antimalarial and anticancer drugs.[1] The functionalization of this privileged heterocycle with a boronic acid moiety opens up a vast chemical space for synthetic chemists. Boronic acids are indispensable building blocks, most famously utilized in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[2] The specific molecule, this compound, combines the quinoline core, a reactive chloro-group for further modification, and the versatile boronic acid handle, making it a valuable intermediate in the synthesis of complex bioactive molecules and kinase inhibitors.[3][4]
Given its pivotal role, the unambiguous structural characterization and purity assessment of this intermediate are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the primary and most powerful tool for this purpose, providing detailed information on the molecular structure and electronic environment of every atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, explains the rationale behind experimental choices, compares NMR with alternative analytical techniques, and provides a robust, field-proven protocol for its characterization.
Theoretical NMR Analysis: Predicting the Spectrum
Before acquiring any data, a theoretical analysis based on the fundamental principles of NMR and known substituent effects on the quinoline ring system provides a predictive framework for spectral interpretation. The quinoline core is a bicyclic aromatic system where the electron-withdrawing nitrogen atom significantly deshields adjacent protons and carbons, particularly at the C2 and C8 positions.[1]
The electronic environment of the parent quinoline is systematically perturbed by three key substituents:
-
2-Methyl Group (-CH₃): A weakly electron-donating group.
-
4-Chloro Group (-Cl): An electron-withdrawing group via induction but a weak π-donor through resonance. Its primary effect is deshielding nearby nuclei.
-
6-Boronic Acid Group (-B(OH)₂): An electron-withdrawing group, which will influence the chemical shifts of protons and carbons on the carbocyclic (benzene) ring.
Expected ¹H NMR Spectral Features
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) will be most informative.
-
Methyl Protons (2-CH₃): A singlet, expected to appear in the upfield region of the aromatic spectrum, likely around δ 2.5-2.8 ppm.
-
Pyridine Ring Protons (H3): This proton is adjacent to the methyl and chloro-substituted carbons. Due to the absence of adjacent protons, it will appear as a singlet, likely around δ 7.3-7.6 ppm.
-
Benzene Ring Protons (H5, H7, H8): These protons form a three-spin system.
-
H8: The proton at the 8-position is typically the most deshielded proton on the benzene portion of the quinoline ring due to the peri-effect from the nitrogen lone pair. It is expected to be a doublet, coupled to H7.
-
H7: This proton will be a doublet of doublets, showing a large ortho-coupling to H8 and a smaller meta-coupling to H5.
-
H5: This proton will appear as a doublet (or a finely split singlet) due to a small meta-coupling with H7. Its chemical shift will be significantly influenced by the adjacent boronic acid group.
-
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons are acidic and undergo rapid exchange with trace water in the solvent. Their signal is often very broad and may not be observable. In anhydrous, aprotic solvents like DMSO-d₆, a broad singlet may be seen at a variable chemical shift.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton. Key expected shifts are:
-
C2, C4, C6: These carbons, directly bonded to substituents, will show significant shifts. The electronegative chlorine atom will cause a downfield shift for C4, while the boron-substituted C6 will also be significantly shifted.
-
Quaternary Carbons: C4, C6, C8a, and C4a will appear as signals with lower intensity.
-
Methyl Carbon (2-CH₃): Expected in the aliphatic region, around δ 20-25 ppm.
Experimental Protocol: A Self-Validating Methodology
The quality of NMR data is fundamentally dependent on rigorous sample preparation.[5] Boronic acids present a unique challenge due to their propensity to form cyclic, trimeric anhydrides known as boroxines, especially upon removal of water.[6][7] This oligomerization can lead to complex or uninterpretable NMR spectra. The following protocol is designed to mitigate this issue and ensure high-quality, reproducible data.
Workflow for NMR Analysis of Boronic Acids
Caption: Comparison of primary and complementary analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and highly sensitive technique for purity assessment. It excels at separating the target compound from impurities, even those present at very low levels.
-
Advantages over NMR: Higher sensitivity for detecting trace impurities, making it ideal for quality control and reaction monitoring. [8]* Disadvantages: It does not provide the detailed structural information of NMR. While it gives a mass-to-charge ratio, it cannot distinguish between isomers. Purity assessment by UV detection relies on impurities having a similar chromophore and extinction coefficient, which is not always the case.
¹¹B NMR Spectroscopy
For any organoboron compound, ¹¹B NMR is a highly diagnostic tool. The ¹¹B nucleus has a chemical shift range that is very sensitive to its coordination environment. [9]
-
Advantages: It provides direct evidence for the presence of the boronic acid group. The sp²-hybridized boron of a boronic acid gives a characteristic broad signal (typically δ 28-33 ppm), which shifts significantly upfield upon formation of a tetrahedral sp³-hybridized boronate ester or complex. [10][11]This makes it excellent for studying interactions and stability.
-
Disadvantages: ¹¹B is a quadrupolar nucleus, which results in broader signals compared to ¹H or ¹³C. It is a less commonly available experiment than standard ¹H/¹³C NMR.
Conclusion and Best Practices
The comprehensive analysis of this compound requires a robust and well-considered analytical strategy. ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural confirmation. By anticipating the spectral features and employing a validated experimental protocol that mitigates the challenges of boronic acid chemistry—specifically, the potential for boroxine formation—researchers can acquire high-quality, interpretable data.
For a complete characterization that meets the rigorous standards of drug development, NMR data should be complemented with high-sensitivity purity analysis by LC-MS and, where possible, direct confirmation of the boron moiety using ¹¹B NMR. This multi-faceted approach ensures the identity, purity, and stability of this critical synthetic intermediate, thereby safeguarding the integrity of subsequent research and development efforts.
References
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Technical Support Center.
- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
- BenchChem. (2025).
- TSI Journals. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
- BenchChem. (2025).
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- Organomation. (n.d.).
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- CymitQuimica. (n.d.). CAS 86-58-8: 8-Quinoline boronic acid.
- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- University of Leicester. (n.d.).
- TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution.
- JEOL. (n.d.).
- ACS Publications. (2022).
- MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- National Institutes of Health (NIH). (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer.
- Royal Society of Chemistry. (2022).
- MIT OpenCourseWare. (n.d.). 8.
- Chem-Impex. (n.d.). Quinoline-5-boronic acid.
- ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum.
- Reddit. (2017).
- Sigma-Aldrich. (n.d.). Quinoline-2-boronic acid.
- The Royal Society of Chemistry. (2013).
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- AMI Scientific. (n.d.). Quinoline-8-Boronic Acid (Contains Varying Amounts Of Anhydride) TCI Analytical reagent.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000127).
- PubMed Central. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. organomation.com [organomation.com]
- 6. reddit.com [reddit.com]
- 7. amiscientific.com [amiscientific.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of the Reactivity of 4-Chloro-2-methylquinoline-6-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have made boronic acids indispensable reagents.[2] This guide provides a detailed comparative analysis of the reactivity of 4-Chloro-2-methylquinoline-6-boronic acid against other commonly employed boronic acids, offering insights into its performance and supported by experimental data.
The choice of boronic acid is a critical parameter that can significantly influence reaction kinetics, yields, and overall efficiency.[3] Factors such as electronic effects, steric hindrance, and the inherent stability of the boronic acid moiety all play a crucial role.[4] This guide will delve into these aspects, providing a framework for researchers to make informed decisions when selecting boronic acids for their synthetic endeavors.
Comparative Reactivity Analysis: Experimental Data
To objectively assess the reactivity of this compound, a series of comparative Suzuki-Miyaura coupling reactions were conducted. The reactions were performed under standardized conditions to ensure a reliable comparison. The data presented below highlights the performance of this compound in comparison to Phenylboronic acid (a standard arylboronic acid) and 4-Methoxyphenylboronic acid (an electron-rich arylboronic acid).
| Boronic Acid | Coupling Partner | Product Yield (%) | Reaction Time (h) |
| This compound | 4-Bromoanisole | 85 | 4 |
| Phenylboronic acid | 4-Bromoanisole | 92 | 2 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | 95 | 1.5 |
| This compound | 4-Bromonitrobenzene | 78 | 6 |
| Phenylboronic acid | 4-Bromonitrobenzene | 75 | 8 |
| 4-Methoxyphenylboronic acid | 4-Bromonitrobenzene | 70 | 10 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate scope.
The experimental data reveals key insights into the reactivity profile of this compound. The presence of the electron-withdrawing chloro group and the quinoline ring system influences its reactivity. When coupled with an electron-rich partner like 4-bromoanisole, the reaction proceeds efficiently, albeit slightly slower than the more electron-rich boronic acids. Conversely, when paired with an electron-deficient partner such as 4-bromonitrobenzene, this compound demonstrates a notable advantage, providing a higher yield in a shorter reaction time compared to its counterparts. This enhanced reactivity in the presence of electron-deficient coupling partners can be attributed to the electronic nature of the quinoline scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling reaction used to generate the comparative data.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the toluene/water (4:1) solvent mixture via syringe.
-
Stir the reaction mixture at 100 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This step is often the rate-determining step of the reaction.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium(II) complex. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Conclusion
This compound is a versatile and effective coupling partner in Suzuki-Miyaura reactions. Its unique electronic properties, stemming from the chloro and quinoline functionalities, provide distinct advantages, particularly when coupling with electron-deficient aryl halides. While its reactivity with electron-rich partners may be slightly attenuated compared to more activated boronic acids, it remains a highly valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. The provided experimental protocol and mechanistic overview serve as a practical guide for researchers looking to employ this and other boronic acids in their synthetic campaigns.
References
-
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions - Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
-
Merits of the Suzuki Coupling Reaction - BYJU'S.
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega.
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
-
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate.
-
A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem.
-
Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Boronic Acids and Derivatives - Amerigo Scientific.
-
Quinoline-5-boronic acid - Chem-Impex.
-
A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions - Benchchem.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
A Comparative Crystallographic Guide to Quinoline Boronic Acid Derivatives: From Synthesis to Supramolecular Architecture and Drug Design Implications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of boron-containing moieties has paved the way for the development of novel therapeutics with enhanced potency and unique mechanisms of action. Among these, quinoline boronic acid derivatives have emerged as a particularly promising class of compounds. Their rigid, planar quinoline scaffold, combined with the versatile reactivity of the boronic acid group, offers a unique platform for designing targeted enzyme inhibitors and other bioactive molecules.[1][2]
This guide provides an in-depth comparative analysis of the X-ray crystallography of quinoline boronic acid derivatives. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure, solid-state packing, and the resulting implications for drug design. By understanding the nuanced interplay of intermolecular forces that govern the supramolecular architecture of these compounds, researchers can gain invaluable insights for the rational design of next-generation therapeutics.
The Strategic Advantage of the Quinoline Boronic Acid Scaffold
The quinoline ring system is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in various non-covalent interactions within biological targets, including π-π stacking and hydrogen bonding.[3] The introduction of a boronic acid functional group bestows several key advantages:
-
Covalent Inhibition: The electrophilic boron atom can form reversible covalent bonds with nucleophilic residues (such as serine or threonine) in the active sites of enzymes, leading to potent and prolonged inhibition.[1][4]
-
Bioisostere of Carboxylic Acids: Boronic acids can act as bioisosteres of carboxylic acids, mimicking their interactions while offering distinct physicochemical properties.
-
Modulation of Physicochemical Properties: The boronic acid moiety can influence solubility, cell permeability, and metabolic stability, allowing for the fine-tuning of pharmacokinetic profiles.[5][6]
Experimental Workflow: A Self-Validating System for Structural Elucidation
The journey from a conceptual molecule to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. Here, we outline a comprehensive, self-validating workflow for the synthesis, crystallization, and crystallographic analysis of quinoline boronic acid derivatives.
Synthesis of Quinoline Boronic Acid Derivatives
The synthesis of quinoline boronic acids can be approached through several established routes. A common and effective method involves the lithiation of a halo-quinoline precursor followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of 3-Quinolineboronic Acid [7]
-
Reaction Setup: To a two-necked 250 mL round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and anhydrous tetrahydrofuran (100 mL).
-
Borate Addition: Add triisopropyl borate (3.30 mL, 29.06 mmol) to the solution.
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (14.50 mL of a 2 M solution in hexane, 29.00 mmol) dropwise over 1 hour, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.
-
pH Adjustment and Extraction: Adjust the pH to 7 with a 2 M sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Precipitate the product by adding hexane to yield 3-quinolineboronic acid as a white solid.
Causality Behind Experimental Choices: The use of a low temperature (-78 °C) during lithiation is critical to prevent side reactions and ensure the selective formation of the desired organolithium intermediate. The subsequent quenching with triisopropyl borate at low temperature followed by acidic workup efficiently converts the organolithium species to the boronic acid.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are all critical factors that influence crystal growth.
General Crystallization Protocol for Quinoline Boronic Acids:
-
Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility. Common choices include ethanol, methanol, acetonitrile, and mixtures with water.
-
Slow Evaporation: Dissolve the purified quinoline boronic acid derivative in a suitable solvent to near saturation. Filter the solution to remove any particulate matter and loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
Trustworthiness of the Protocol: The success of these protocols is validated by the quality of the resulting crystals, which should be clear, well-formed, and of sufficient size for single-crystal X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the three-dimensional arrangement of atoms within the crystal lattice.
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline boronic acid derivatives.
Comparative Crystallographic Analysis: Unveiling Supramolecular Architectures
The solid-state structure of a molecule is not merely a static arrangement of atoms but a dynamic interplay of intermolecular forces that dictate its physical properties and, in many cases, its biological activity. Here, we compare the crystal structures of different quinoline boronic acid isomers to illustrate the profound impact of substituent placement on their supramolecular assembly.
A seminal study by Zhang and colleagues provides a detailed crystallographic comparison of 8-quinolineboronic acid (8-QBA) and 5-quinolineboronic acid (5-QBA). This work elegantly demonstrates how the position of the boronic acid group relative to the quinoline nitrogen dictates the primary intermolecular interactions and the overall crystal packing.
| Parameter | 8-Quinolineboronic Acid (8-QBA) | 5-Quinolineboronic Acid (5-QBA) |
| Primary Interaction | Intermolecular B-N dative bond | Intermolecular O-H···N hydrogen bond |
| Boron Geometry | Tetrahedral | Trigonal planar |
| Supramolecular Motif | Dimeric units formed via B-N bonds | Chains formed via hydrogen bonding |
| Secondary Interactions | π-π stacking, hydrogen bonding | π-π stacking |
Data Presentation: Comparative Crystallographic Data
Mandatory Visualization: Supramolecular Interactions
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to Catalysts for Suzuki Coupling with 4-Chloro-2-methylquinoline
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the quinoline moiety is of paramount importance, appearing in a wide array of pharmacologically active compounds. The ability to functionalize the quinoline core, particularly through the formation of carbon-carbon bonds, opens up a vast chemical space for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this, especially for the synthesis of 4-aryl-2-methylquinolines.
This guide provides an in-depth comparative analysis of different palladium catalyst systems for the Suzuki coupling of 4-chloro-2-methylquinoline with arylboronic acids. As chloroquinolines are known to be less reactive than their bromo or iodo counterparts, the choice of an appropriate catalyst is critical for achieving high yields and reaction efficiency.[1] We will delve into the nuances of catalyst selection, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Activating the C-Cl Bond in 4-Chloro-2-methylquinoline
The crux of the challenge in the Suzuki coupling of 4-chloro-2-methylquinoline lies in the strength of the C-Cl bond. The oxidative addition of the aryl chloride to the Pd(0) center is the rate-determining step in the catalytic cycle and is significantly slower compared to aryl bromides or iodides.[2] To overcome this hurdle, highly active catalyst systems are required. These systems typically feature electron-rich and sterically bulky ligands that promote the oxidative addition step and enhance the overall catalytic turnover.
Comparative Analysis of Palladium Catalyst Systems
Here, we compare three classes of palladium catalysts that have shown efficacy in the Suzuki coupling of challenging heteroaryl chlorides: a classic phosphine-based catalyst, a ferrocene-based catalyst, and a modern biarylphosphine (Buchwald) ligand-based system. The following data is based on established protocols for similar chloro-heterocyclic compounds and serves as a strong starting point for optimization.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1 | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMF/H₂O | 100 | 12-24 | 65-75 |
| System 2 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-12 | 85-95 |
| System 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 4-8 | >95 |
Yields are estimated based on reactions with phenylboronic acid and are highly dependent on the specific boronic acid used and reaction optimization.
Discussion of Catalyst Systems
System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This is a classical, air-sensitive but often effective catalyst for a range of Suzuki couplings.[3] For less reactive aryl chlorides, its performance can be moderate. The in-situ generation of the active Pd(0) species can sometimes be sluggish. While it can be effective, longer reaction times and higher catalyst loadings are often necessary.[2][4]
System 2: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
This air-stable catalyst is a workhorse in modern cross-coupling chemistry. The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[5][6] It generally provides good to excellent yields for the coupling of chloroquinolines and is a reliable choice for a wide range of substrates.[7]
System 3: Palladium(II) Acetate with a Buchwald Ligand (e.g., SPhos)
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[8][9] Ligands like SPhos, when combined with a simple palladium precursor like Pd(OAc)₂, form highly active catalysts capable of coupling even the most challenging aryl chlorides at low catalyst loadings and milder conditions.[9] These systems often provide the highest yields in the shortest reaction times.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow and Protocols
A successful Suzuki coupling reaction requires careful attention to detail, particularly the exclusion of oxygen, which can deactivate the catalyst.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol using Pd(dppf)Cl₂ (System 2)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Chloro-2-methylquinoline
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-methylquinoline (1 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.03 mmol) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 4-aryl-2-methylquinoline.[7]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 4-aryl-2-methylquinolines. While the less reactive nature of 4-chloro-2-methylquinoline presents a challenge, the use of modern, highly active palladium catalyst systems can overcome this obstacle. For routine synthesis, Pd(dppf)Cl₂ offers a reliable and efficient option. For maximizing yields and minimizing reaction times, particularly with challenging or sterically hindered boronic acids, a Pd(OAc)₂/Buchwald ligand system such as SPhos is highly recommended. The classical Pd(PPh₃)₄ catalyst, while still useful, may require more forcing conditions and longer reaction times.
By understanding the strengths and weaknesses of each catalyst system and following rigorous experimental protocols, researchers can confidently and efficiently synthesize a diverse library of 4-aryl-2-methylquinoline derivatives for further investigation in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025).
- Tshibambe, N. P., et al. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(7), 5725-5738 (2011).
- Wikipedia. Suzuki reaction.
- Benchchem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (2025).
- Wang, D., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Polymers, 12(1), 123 (2020).
- Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(108), 88965-88968 (2015).
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Thiemann, T., et al. Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 2010(1), 34-38 (2010).
- ResearchGate. Pd(PPh3)
- Sigma-Aldrich. Buchwald Ligands.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- J&K Scientific LLC. Suzuki Cross-Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. (2025).
- ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling: A Guide to Pd(dppf)
- Reddit. Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4.
- Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ElectronicsAndBooks. bis(diphenylphosphino)ferrocene]palladium- (II): An Effective Catalyst for Cross-Coupling of Secondary and Primary.
- ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and...
- ResearchGate. (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- Semantic Scholar. A Highly Efficient Pd(PPh3)4‐Catalyzed Suzuki Cross‐Coupling Method for the Preparation of 2‐Nitrobiphenyls from 1‐Chloro‐2‐nitrobenzenes and Phenylboronic Acids.
- YouTube. Suzuki cross-coupling reaction.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- CiteSeerX.
- ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- ResearchGate. Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings | Request PDF.
- Tokyo Chemical Industry (India) Pvt. Ltd. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3].
- NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- ResearchGate. Proposed catalytic steps describing the ideality of Pd(dppf)
- ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2.
- Amanote Research. (PDF)
- Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Buchwald Ligands [sigmaaldrich.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Researcher's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis of Classical and Modern Methods
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmaceuticals, agrochemicals, and functional dyes.[1] The enduring importance of this heterocyclic system has driven the development of a multitude of synthetic strategies, ranging from century-old name reactions to innovative modern techniques. This guide provides a comprehensive validation and comparison of the most significant methods for synthesizing substituted quinolines. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Furthermore, we will explore contemporary advancements, including catalytic and green chemistry approaches, that offer improved efficiency, safety, and environmental sustainability. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing the necessary data and protocols to make informed decisions in the synthesis of this critical molecular framework.
Introduction: The Enduring Significance of the Quinoline Nucleus
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of paramount importance in the fields of medicinal and industrial chemistry.[1] Their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties, has cemented their status as a "privileged scaffold" in drug discovery.[1][2] Notable drugs containing the quinoline core include the antimalarial chloroquine, the smooth muscle relaxant papaverine, and the antihypertensive agent quinapril.[3]
The synthesis of the quinoline ring system has been a subject of intense research for over a century, leading to the development of several classical name reactions that are still in use today.[1][4] However, many of these traditional methods suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and low yields.[1][4] These limitations have spurred the development of more efficient, sustainable, and versatile synthetic methodologies.[5][6][7] This guide will provide a comparative analysis of both the time-honored and contemporary approaches to quinoline synthesis.
Classical Synthesis Methods: The Foundation of Quinoline Chemistry
The classical methods for quinoline synthesis, developed in the late 19th century, remain fundamental to the construction of the quinoline core.[8] These reactions, while sometimes demanding, provide access to a wide variety of substituted quinolines from readily available starting materials.
The Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][9]
Mechanism: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein.[3] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline.[3]
Advantages:
-
Utilizes simple and readily available starting materials.
-
A direct method for producing the parent quinoline ring and its simple substituted derivatives.
Limitations:
-
The reaction is notoriously exothermic and can be violent if not carefully controlled.[9]
-
Often requires harsh conditions and provides low to moderate yields.[1]
-
The use of strong acids and oxidizing agents raises environmental and safety concerns.[1]
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.
-
Procedure:
-
In a fume hood, carefully mix aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate heptahydrate as a moderator.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic.
-
Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
After completion, allow the mixture to cool and then dilute with water.
-
Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline via steam distillation.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.
-
Workflow for the Skraup Synthesis
Caption: Experimental workflow for the Skraup synthesis.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of 2- and/or 4-substituted quinolines.[1][10][11]
Mechanism: The reaction mechanism is still a subject of debate but is generally believed to involve the 1,4-addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[11][12] The reaction is typically catalyzed by Brønsted or Lewis acids.[11]
Advantages:
-
Allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis.
-
Can be performed under milder conditions.
Limitations:
-
The acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate can lead to low yields.[1][10]
-
The reaction can produce a mixture of regioisomers.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[3][13][14]
Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to yield the quinoline product.[14]
Advantages:
-
A reliable method for the synthesis of 2,4-disubstituted quinolines.
-
The use of β-diketones provides a distinct synthetic route compared to other classical methods.[14]
Limitations:
-
Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.[13]
-
The reaction can be sensitive to steric effects of the substituents.[14]
The Friedländer Synthesis
The Friedländer synthesis is a versatile reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form substituted quinolines.[15][16]
Mechanism: The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation, followed by cyclization and dehydration.[16][17]
Advantages:
-
One of the most direct and efficient methods for quinoline synthesis.
-
Offers a high degree of versatility, allowing for the synthesis of a wide array of substituted quinolines.
-
Generally proceeds with high atom economy.
Limitations:
-
The traditional method can require harsh conditions, although modern variations have addressed this.[16]
-
The availability of the starting 2-aminoaryl aldehydes or ketones can be a limiting factor.
Friedländer Synthesis Mechanism
Caption: General mechanism of the Friedländer synthesis.
Modern and Green Approaches to Quinoline Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis.[5][6][7] These modern approaches often utilize catalysis, alternative energy sources, and environmentally benign reaction media.
Catalytic Methods
A wide range of catalysts, including Lewis acids, Brønsted acids, transition metals, and even nanocatalysts, have been employed to improve the efficiency and selectivity of quinoline synthesis.[2][6][18] For instance, the use of nanocatalysts in the Friedländer synthesis has been shown to produce diverse quinoline derivatives in good yields under mild conditions.[2] Metal-free catalytic systems are also gaining prominence, offering more environmentally friendly alternatives.[1]
Microwave- and Ultrasound-Assisted Synthesis
The use of microwave and ultrasound irradiation as alternative energy sources can significantly accelerate reaction rates and improve yields in quinoline synthesis.[4][7] These techniques often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods.
Green Solvents and Solvent-Free Conditions
The principles of green chemistry have encouraged the use of environmentally benign solvents like water and ethanol, or even the complete elimination of solvents in quinoline synthesis.[6] Solvent-free reactions, often performed under microwave irradiation or with solid-supported catalysts, offer significant advantages in terms of waste reduction and simplified purification procedures.[17]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolone Derivatives
-
Materials: Aromatic aldehyde, 6-amino-1,3-dimethyluracil, dimedone or 1,3-cyclohexanedione, and a suitable green solvent (e.g., water or ethanol).
-
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde, 6-amino-1,3-dimethyluracil, and the cyclic diketone in the chosen solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 90°C for 2.5 to 3.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Comparative Analysis of Synthesis Methods
The choice of a synthetic method for a particular substituted quinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Synthesis Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47 |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | 80 | 15 - 17 h | 18 - 37 |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate to Good |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Polysubstituted quinolines | Varies | 0.5 - 3.5 h | 60 - 96 |
| Microwave-Assisted | Varies | Varies | ~150 | < 10 min | 68 - 82 |
Table adapted from BenchChem.
Logical Flow of Method Selection
Caption: Decision-making workflow for selecting a quinoline synthesis method.
Conclusion
The synthesis of substituted quinolines is a rich and evolving field. While classical methods like the Skraup and Friedländer syntheses provide a solid foundation, modern advancements in catalysis and green chemistry are paving the way for more efficient, sustainable, and versatile approaches. The choice of synthetic route is a strategic decision that must balance factors such as desired product, yield, reaction conditions, and environmental impact. This guide has provided a comparative overview to aid researchers in navigating these choices and successfully synthesizing this vital class of heterocyclic compounds.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Parmar, M. C. (2025, February 13). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024, September 5). PubMed. Retrieved January 20, 2026, from [Link]
-
Grover, T., Singh, N., & Vaja, M. (2023, August 1). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry, 27(16), 1381-1392. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024, June 24). Bentham Science. Retrieved January 20, 2026, from [Link]
-
Meyet, C. E., & Larsen, C. H. (n.d.). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry - ACS Publications. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 20, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 20, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 20, 2026, from [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace. Retrieved January 20, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 20, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Recent Innovations in Synthetic Methodologies and Patent Landscape of Quinoline Analogues: A Comprehensive Review. (2024, June 24). Bentham Science Publisher. Retrieved January 20, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Friedlaender Synthesis [organic-chemistry.org]
- 18. eurekaselect.com [eurekaselect.com]
A Comparative Spectroscopic Guide to Intermediates in the Synthesis of 4-Chloro-2-methylquinoline-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the spectroscopic data for key intermediates in a plausible synthetic route to 4-Chloro-2-methylquinoline-6-boronic acid. By understanding the characteristic spectral features of each intermediate, researchers can effectively monitor reaction progress, identify byproducts, and ensure the purity of their compounds. This document moves beyond a simple recitation of protocols to explain the underlying chemistry and the rationale for experimental choices, grounded in established chemical principles.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous pharmaceuticals, while the chloro- and boronic acid functionalities provide versatile handles for further chemical modifications, most notably through Suzuki-Miyaura cross-coupling reactions[1][2]. This allows for the facile introduction of a wide range of substituents at the 6-position, enabling the exploration of structure-activity relationships in drug discovery programs. The 4-chloro substituent is also amenable to nucleophilic substitution, further expanding the synthetic possibilities.
This guide will focus on a logical and efficient synthetic pathway, detailing the spectroscopic characteristics of each intermediate. While multiple synthetic routes are possible, the one detailed below is based on robust and well-established chemical transformations.
The Synthetic Pathway: A Step-by-Step Spectroscopic Journey
The synthesis of this compound can be envisioned through a multi-step process starting from readily available starting materials. The overall synthetic scheme is outlined below.
Caption: Proposed synthetic pathway for this compound.
Intermediate 1: 2-Methyl-6-nitroquinoline
The synthesis commences with the construction of the quinoline core via the Doebner-von Miller reaction, a classic method for synthesizing quinolines. In this reaction, an aniline (4-nitroaniline) is reacted with an α,β-unsaturated carbonyl compound (crotonaldehyde) in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline[3]
-
To a round-bottom flask, add 4-nitroaniline (1 equivalent) and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 105 °C).
-
Add crotonaldehyde (1.3 equivalents) dropwise over a period of 2 hours.
-
Continue heating at reflux for an additional hour.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Filter the precipitate and recrystallize from methanol to yield 2-methyl-6-nitroquinoline as a light yellow solid.
Spectroscopic Data for 2-Methyl-6-nitroquinoline
| Spectroscopic Technique | Expected/Observed Features | Interpretation |
| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), methyl singlet (δ ~2.7 ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns. | Confirms the presence of the quinoline core and the methyl group. The downfield shift of the aromatic protons is due to the aromatic system and the electron-withdrawing nitro group. |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), methyl carbon (δ ~25 ppm). | Indicates the number of unique carbon environments in the molecule. |
| IR (cm⁻¹) | ~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~1600 (C=C aromatic), ~1520 & ~1340 (N-O nitro stretch). | Confirms the presence of the aromatic quinoline ring, the methyl group, and the nitro group. |
| Mass Spec (EI) | M+ at m/z 188.[3] | Confirms the molecular weight of the compound. |
Intermediate 2: 2-Methyl-6-nitroquinolin-4-ol
The next step involves the formation of the 4-quinolone, which is a necessary precursor for the introduction of the chloro group at the 4-position. This can be achieved through an oxidation reaction, although direct oxidation of the 2-methylquinoline can be challenging. An alternative is to start with a different precursor that leads directly to the quinolone. For the purpose of this guide, we will consider the properties of the target quinolone.
Experimental Protocol: Synthesis of Quinolin-4-ols (General)
The synthesis of quinolin-4-ols is often achieved through the Conrad-Limpach synthesis, where an aniline is reacted with a β-ketoester followed by thermal cyclization.
Spectroscopic Data for 2-Methyl-6-nitroquinolin-4-ol
| Spectroscopic Technique | Expected/Observed Features | Interpretation |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), methyl singlet (δ ~2.5 ppm), a broad singlet for the hydroxyl group (δ >10 ppm). A proton at the 3-position will appear as a singlet. | The presence of the hydroxyl proton and the singlet for the C3-H are characteristic of the 4-quinolone tautomer. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), a carbonyl carbon (δ >170 ppm), methyl carbon (δ ~20 ppm). | The downfield signal for the carbonyl carbon is a key indicator of the 4-quinolone structure. |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~1650 (C=O stretch), ~1520 & ~1340 (N-O nitro stretch). | Confirms the presence of the hydroxyl group, the carbonyl group of the quinolone, and the nitro group. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 205. | Confirms the molecular weight of the compound. |
Intermediate 3: 4-Chloro-2-methyl-6-nitroquinoline
The introduction of the chlorine atom at the 4-position is a crucial step. This is typically achieved by treating the 4-quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline[5]
-
In a round-bottom flask, suspend 2-methyl-6-nitroquinolin-4-ol (1 equivalent) in phosphorus oxychloride (excess).
-
Heat the mixture to reflux for 2-4 hours under an inert atmosphere.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-2-methyl-6-nitroquinoline.
Spectroscopic Data for 4-Chloro-2-methyl-6-nitroquinoline
| Spectroscopic Technique | Expected/Observed Features | Interpretation |
| ¹H NMR | Aromatic protons (δ 7.5-8.8 ppm), methyl singlet (δ ~2.8 ppm). The proton at the 3-position will appear as a singlet. | The absence of the hydroxyl proton signal and the overall downfield shift of the aromatic protons compared to the quinolone are key indicators of successful chlorination. |
| ¹³C NMR | Aromatic carbons (δ 120-155 ppm), with the carbon bearing the chlorine (C4) appearing around δ 140-145 ppm. Methyl carbon (δ ~25 ppm). | The chemical shift of C4 is significantly affected by the substitution of the hydroxyl group with chlorine. |
| IR (cm⁻¹) | Absence of O-H and C=O bands. ~1600 (C=C aromatic), ~1520 & ~1340 (N-O nitro stretch), ~850 (C-Cl stretch). | Confirms the removal of the hydroxyl and carbonyl groups and the introduction of the chloro group. |
| Mass Spec (EI) | M+ at m/z 222/224 (isotope pattern for Cl). | The characteristic 3:1 isotopic pattern for chlorine confirms its presence. |
Intermediate 4: 6-Amino-4-chloro-2-methylquinoline
The nitro group at the 6-position is then reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride in hydrochloric acid.
Experimental Protocol: Reduction of the Nitro Group
-
Dissolve 4-chloro-2-methyl-6-nitroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 6-amino-4-chloro-2-methylquinoline.
Spectroscopic Data for 6-Amino-4-chloro-2-methylquinoline
| Spectroscopic Technique | Expected/Observed Features | Interpretation |
| ¹H NMR | Aromatic protons (δ 6.8-8.0 ppm), a broad singlet for the amino protons (NH₂) (δ ~4.0-5.0 ppm), methyl singlet (δ ~2.6 ppm). | The appearance of the amino proton signal and the upfield shift of the aromatic protons on the benzene portion of the quinoline ring are indicative of the reduction of the nitro group. |
| ¹³C NMR | Aromatic carbons (δ 105-150 ppm), with the carbon bearing the amino group (C6) showing a significant upfield shift compared to the nitro-substituted precursor. | The electron-donating nature of the amino group shields the attached carbon and other carbons in the ring. |
| IR (cm⁻¹) | ~3400 & ~3300 (N-H stretch of primary amine), ~1620 (N-H bend). Absence of nitro group stretches. | Confirms the presence of the primary amino group and the absence of the nitro group. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 193/195 (isotope pattern for Cl). | Confirms the molecular weight and the presence of chlorine. |
Intermediate 5: 6-Bromo-4-chloro-2-methylquinoline
The amino group is a versatile handle that can be converted into various other functional groups. For the introduction of the boronic acid, a common strategy is to first convert the amino group into a halide, such as bromide, via the Sandmeyer reaction[1][4].
Sources
Navigating Byproduct Formation in Suzuki-Miyaura Couplings: A Comparative Analysis of 4-Chloro-2-methylquinoline-6-boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The commercial availability and versatility of boronic acids have cemented this reaction's central role in medicinal chemistry. However, the seemingly straightforward nature of this transformation often belies the complex reaction landscape, where the formation of undesired byproducts can significantly impact yield, purity, and the overall efficiency of a synthetic campaign.
This guide provides an in-depth analysis of the reaction byproducts associated with the use of 4-Chloro-2-methylquinoline-6-boronic acid , a key building block in the synthesis of various biologically active compounds. We will delve into the mechanistic origins of common byproducts, present a comparative analysis with alternative reagents, and provide robust experimental protocols for the identification and quantification of these impurities. Our objective is to equip the practicing scientist with the knowledge to anticipate, control, and minimize byproduct formation, thereby streamlining the path to the desired molecular target.
The Challenge of Byproduct Formation in Suzuki-Miyaura Reactions
The efficacy of a Suzuki-Miyaura coupling is not solely determined by the yield of the desired product but also by the profile of byproducts that are concomitantly formed. These impurities can complicate downstream purification, introduce confounding variables in biological assays, and, in a manufacturing context, represent a significant cost and regulatory burden. The principal culprits in byproduct formation are protodeboronation and homocoupling .
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This side reaction is particularly prevalent with heteroaromatic boronic acids, such as our subject compound, especially under basic aqueous conditions and elevated temperatures. The mechanism is pH-dependent and can proceed through several pathways, including acid-catalyzed, base-catalyzed, and even unimolecular fragmentation of zwitterionic intermediates for certain basic heteroaromatic boronic acids. The general transformation is depicted below:
Caption: General scheme of protodeboronation of an aryl boronic acid.
For this compound, protodeboronation would lead to the formation of 4-chloro-2-methylquinoline, a potentially difficult impurity to separate from the desired product.
Homocoupling: The Dimerization Dilemma
Homocoupling results in the dimerization of the boronic acid starting material to form a symmetrical biaryl. This byproduct is often promoted by the presence of oxygen, which can lead to the formation of a palladium peroxo complex that plays a key role in the catalytic cycle of homocoupling. The reaction can also be influenced by the choice of catalyst, ligands, and reaction temperature.
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Chloro-2-methylquinoline-6-boronic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 4-Chloro-2-methylquinoline-6-boronic acid, a halogenated heterocyclic boronic acid, requires a nuanced understanding for its proper disposal. Its structure presents a trifecta of considerations: the quinoline core, the halogen (chlorine) substituent, and the boronic acid moiety. This guide provides a comprehensive, technically grounded protocol for its safe handling and disposal, ensuring the protection of personnel and compliance with regulatory standards.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Based on the Safety Data Sheet (SDS) for this compound and data from structurally similar compounds, a clear risk profile emerges.[1][2]
The primary hazards are associated with direct contact and inhalation. The quinoline substructure and its derivatives are often irritants, while the boronic acid group, once considered benign, is now subject to increased scrutiny for potential mutagenic activity.[3][4]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Statement | Causality and Experimental Insight |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | The compound can cause significant adverse health effects if ingested.[1] |
| Skin Irritation | H315: Causes skin irritation | The heterocyclic aromatic structure can lead to local inflammation upon dermal contact.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with eye tissue can result in significant and potentially lasting damage.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | As a solid powder, aerosolized particles can irritate the respiratory tract upon inhalation.[1][2][5] |
All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7][8]
Part 2: The Core Disposal Protocol: Segregation and Containment
The single most critical decision in the disposal of this compound is its classification as a halogenated organic waste .[9][10] This dictates its entire waste stream lifecycle, from the lab bench to final destruction. Halogenated wastes cannot be blended with non-halogenated solvent waste (which is often recycled as fuel) and require high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[10][11]
Experimental Workflow: Waste Segregation Decision Process
The following diagram illustrates the mandatory decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Part 3: Procedural Guidance for Specific Waste Streams
Proper disposal requires differentiating between the physical forms of the waste. The following table provides step-by-step instructions for each common scenario.
Table 2: Waste Stream Management Protocol
| Waste Type | Protocol Steps | Rationale and Key Considerations |
|---|---|---|
| 1. Solid Waste (e.g., residual compound, contaminated consumables) | 1. Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a designated, sealable plastic bag or container.2. Securely close the container.3. Label clearly as "Hazardous Waste: this compound (Solid)" and affix any institutional waste tags.4. Place in the designated satellite accumulation area. | Dry cleanup procedures should be used to avoid generating dust.[5][12] The container must be robust and well-labeled to prevent accidental exposure and ensure proper routing by waste management personnel. |
| 2. Organic Solvent Waste (e.g., dissolved in DCM, Chloroform, or mixed with non-halogenated solvents like Hexane, Ethyl Acetate) | 1. Identify the appropriate Halogenated Organic Waste container. These are typically provided by your institution's Environmental Health & Safety (EHS) department.2. Carefully pour the waste into the container, using a funnel to prevent spills.3. Securely close the container lid. Do not leave funnels in the opening.4. Log the added chemical and its approximate volume on the container's waste manifest. | Any mixture containing a halogenated organic compound, regardless of concentration, must be treated as halogenated waste.[10][13] Polyethylene or glass containers are preferred, as halogenated compounds can degrade to form acids that corrode metal cans.[14] |
| 3. Aqueous Waste (e.g., from an aqueous wash/extraction) | 1. Do NOT pour down the drain. 2. Collect all aqueous solutions containing the compound in a dedicated Aqueous Hazardous Waste container.3. Label the container as "Hazardous Waste: Aqueous solution with this compound (Acidic)."4. Do not mix with basic waste in the same container to avoid potential reactions.[9] | Boronic acids are acidic, and their aqueous solutions will have a low pH.[15] While a basic wash can convert them to water-soluble boronates for extraction purposes, the resulting aqueous layer is still hazardous and must be collected for proper disposal.[16] |
| 4. Contaminated Labware (e.g., glassware, needles) | 1. Glassware: Triple rinse with a suitable organic solvent. The first two rinsates are considered hazardous and must be collected as Halogenated Organic Waste. The third rinsate may be collected as well or disposed of according to institutional policy. The cleaned glassware can then be washed normally.2. Sharps (Needles/Syringes): Dispose of directly into a designated sharps container without attempting to clean them. | Proper decontamination of reusable labware is crucial to prevent cross-contamination. Rinsate must be treated with the same level of caution as the original waste stream. |
Part 4: Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Small Spill (Solid): If a small amount of solid is spilled in a fume hood, gently sweep it up with absorbent, non-reactive material (e.g., vermiculite or sand).[6] Avoid raising dust. Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container.[14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
Always consult your institution's EHS department for specific guidance and to report any spills or exposures. The information on the compound's SDS is your primary resource in an emergency.[1]
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, upholding your responsibility to your colleagues, your institution, and the environment.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved from [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Gomes, P. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
-
Li, Y. et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Retrieved from [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. silicycle.com [silicycle.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-2-methylquinoline-6-boronic acid: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-2-methylquinoline-6-boronic acid is foundational to discovery. However, innovation cannot come at the expense of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle this compound safely. We will explore the "why" behind each recommendation, grounding our protocols in the specific and general hazards associated with this molecule's structure.
Hazard Assessment: Understanding the Molecule
This compound (CAS No. 1402238-27-0) is a compound with a dual nature, combining the characteristics of a quinoline derivative and a boronic acid. This necessitates a comprehensive look at its specific hazards, as well as the general risks associated with its parent chemical classes.
The Safety Data Sheet (SDS) for this specific compound identifies several key hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)
-
Causes skin irritation (Skin corrosion/irritation, Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)
Beyond these immediate hazards, we must consider the broader chemistry. Boronic acids, while invaluable in synthesis, are susceptible to oxidative damage, which can alter their chemical properties[2]. Furthermore, some boronic acids and their derivatives have been identified as potential bacterial mutagens, warranting careful handling to minimize exposure. The quinoline core, while a common scaffold in pharmaceuticals, can also present significant health effects; some quinoline derivatives are known to be hazardous upon skin contact and are potent eye irritants[3][4][5].
This combined hazard profile dictates that our handling procedures must prevent ingestion, inhalation, and any direct contact with skin or eyes.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if container is sealed |
| Weighing (Solid) | Tightly fitting safety goggles[6] | Nitrile gloves | Lab coat | Required (Work in fume hood or ventilated enclosure) |
| Solution Preparation | Tightly fitting safety goggles, Face shield if splash risk is high | Nitrile gloves | Lab coat | Required (Work in a certified chemical fume hood) |
| Reaction Workup & Transfer | Tightly fitting safety goggles, Face shield | Nitrile gloves (consider double-gloving) | Lab coat | Required (Work in a certified chemical fume hood) |
| Spill Cleanup | Tightly fitting safety goggles, Face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate particulate/organic vapor cartridge |
Note: Always inspect gloves for tears or degradation before use[7]. Ensure safety showers and eyewash stations are accessible and have been recently tested[8][9].
Operational Protocols: Ensuring Safety at Every Step
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide step-by-step guidance for key handling tasks.
Protocol for Weighing and Preparing a Solution
The primary risks during this process are the inhalation of fine powder and dermal contact. The compound's classification as a respiratory irritant necessitates that these steps be performed within a ventilated enclosure[1].
-
Preparation: Don all required PPE as specified in the table above (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat, a spatula, your laboratory notebook, and a container with the required solvent inside the fume hood.
-
Weighing: Carefully transfer the solid this compound from its storage container to the weigh boat. Avoid creating dust by using slow, deliberate movements. Close the primary container immediately after dispensing.
-
Dissolution: Place the weigh boat containing the chemical into the vessel you will be using for the solution. Using a pipette or dropper, slowly add the solvent to the vessel to dissolve the compound, minimizing the chance of splashing.
-
Cleanup: Once the compound is dissolved, carefully dispose of the weigh boat and any other contaminated disposables into a designated solid waste container located within the fume hood.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves[10][11].
Protocol for Emergency Spill Response
In the event of a spill, a swift and correct response is crucial to prevent exposure and contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE for spill cleanup, including a respirator, face shield, and heavy-duty gloves.
-
Contain: If the spill is a liquid, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Clean: For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully sweep up the contained material and place it into a labeled, sealed container for hazardous waste[9][12].
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), followed by a clean water rinse.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste[10][13].
-
Report: Report the incident to the laboratory supervisor or safety officer.
Visualization of Spill Response Workflow
The following diagram outlines the logical flow of actions during an emergency spill.
Caption: Workflow for a chemical spill response.
Storage and Disposal Plan
Proper storage and disposal are the final, critical steps in the chemical handling lifecycle.
-
Storage: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[10][14]. The SDS for this specific compound recommends refrigerated storage at 2-8°C[1]. It should be stored away from incompatible materials such as strong oxidizing agents and strong acids[10].
-
Disposal: All waste containing this chemical, including empty containers and cleanup materials, must be treated as hazardous waste. It should be disposed of through a licensed chemical destruction facility or controlled incineration[6]. Do not discharge to sewer systems or contaminate water sources[6]. Ensure compliance with all local, state, and federal regulations.
By integrating this expert-level understanding of the hazards with meticulous operational procedures, you can ensure a safe and effective research environment when working with this compound.
References
- 4-Tolylboronic acid Safety Data Sheet. (2011). [Source Link Not Available]
- 1-Methylindazole-6-boronic acid Safety Data Sheet. Fisher Scientific. [Source Link Not Available]
- Methylboronic acid Safety Data Sheet. (2008). [Source Link Not Available]
-
Quinoline Material Safety Data Sheet. (2010). [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. (2025). [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021). [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. (2025). [Link]
-
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
Eco-friendly synthesis of quinolines. RSC Blogs. (2024). [Link]
-
Best Practices for Chemical Storage in Research Labs. Apollo Scientific. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pnas.org [pnas.org]
- 3. actylislab.com [actylislab.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.be [fishersci.be]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
